molecular formula C6H4ClF B165100 1-Chloro-2-fluorobenzene CAS No. 348-51-6

1-Chloro-2-fluorobenzene

Cat. No.: B165100
CAS No.: 348-51-6
M. Wt: 130.55 g/mol
InChI Key: ZCJAYDKWZAWMPR-UHFFFAOYSA-N
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Description

1-Chloro-2-fluorobenzene, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClF and its molecular weight is 130.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10270. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-fluorobenzene
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InChI

InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZCJAYDKWZAWMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF
Source PubChem
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DSSTOX Substance ID

DTXSID8059841
Record name o-Chlorofluorobenzene
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Molecular Weight

130.55 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 1-Chloro-2-fluorobenzene
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Vapor Pressure

8.19 [mmHg]
Record name 1-Chloro-2-fluorobenzene
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CAS No.

348-51-6, 625-98-9
Record name 1-Chloro-2-fluorobenzene
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Record name Benzene, 1-chloro-2-fluoro-
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Record name 1-CHLORO-2-FLUOROBENZENE
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Record name o-Chlorofluorobenzene
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Record name 1-chloro-2-fluorobenzene
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Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-fluorobenzene: Chemical Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct chemical properties and reactivity, making it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of this compound, with a focus on data and experimental methodologies relevant to researchers and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₄ClF
Molecular Weight 130.55 g/mol
CAS Number 348-51-6
Appearance Colorless to light yellow liquid
Density 1.244 g/mL at 25 °C
Boiling Point 137-138 °C
Melting Point -43 to -42 °C
Refractive Index (n20/D) 1.501
Flash Point 31 °C (closed cup)
InChI 1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H
SMILES C1=CC=C(C(=C1)F)Cl

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at position 1 and a fluorine atom at position 2. The presence of these two different halogen atoms influences the electronic distribution and geometry of the aromatic ring.

Below is a DOT script to generate a diagram representing the logical relationship of the substituents on the benzene ring.

Figure 1: Structure of this compound

Experimental Protocols

Synthesis via Sandmeyer Reaction

A common method for the synthesis of aryl halides is the Sandmeyer reaction, which involves the diazotization of an aniline followed by a copper-catalyzed displacement of the diazonium group.[2] For the synthesis of this compound, 2-fluoroaniline would be the starting material.

Diazotization of 2-Fluoroaniline:

  • In a flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoroaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The completion of the diazotization can be tested using starch-iodide paper.

Sandmeyer Reaction:

  • In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Nitrogen gas will be evolved, and the aryl chloride will form. The reaction mixture is typically warmed to room temperature or slightly above to ensure complete reaction.

  • The product, this compound, can then be isolated by steam distillation or solvent extraction.

The following DOT script illustrates the general workflow for the Sandmeyer synthesis.

sandmeyer_workflow start 2-Fluoroaniline diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization diazonium_salt 2-Fluorobenzenediazonium Chloride diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer product This compound sandmeyer->product purification Purification (Distillation/Extraction) product->purification final_product Pure this compound purification->final_product

Figure 2: Sandmeyer Synthesis Workflow
Purification by Fractional Distillation

Crude this compound obtained from synthesis can be purified by fractional distillation due to its liquid nature at room temperature.[3]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a receiving flask, and a thermometer.[3]

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Distillation: Heat the flask gently using a heating mantle. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column.[3]

  • Fraction Collection: Monitor the temperature at the head of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (137-138 °C) should be collected as the pure product.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show a complex multiplet in the aromatic region (typically δ 7.0-7.5 ppm). Due to the asymmetry of the molecule, all four aromatic protons are chemically non-equivalent and will exhibit coupling to each other (ortho, meta, and para couplings) as well as coupling to the fluorine atom. The interpretation of this complex splitting pattern often requires simulation.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals for the six aromatic carbons, as they are all chemically non-equivalent. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will be significantly affected. The C-F coupling will be observable, with the carbon directly attached to fluorine (C2) showing a large one-bond coupling constant (¹JCF). The other carbons will also exhibit smaller two-, three-, and four-bond couplings to fluorine. The chemical shifts can be predicted based on additive substituent effects, but experimental data is crucial for definitive assignment.

Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 130 and an M+2 peak at m/z 132 with an intensity ratio of approximately 3:1, which is characteristic of the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).[4] Common fragmentation patterns for aromatic halides include the loss of the halogen atom and fragmentation of the benzene ring.[5] The loss of a chlorine radical would lead to a fragment at m/z 95. The loss of a fluorine radical would result in a fragment at m/z 111. Further fragmentation of the phenyl cation (m/z 77) is also expected.

The following DOT script outlines the expected fragmentation pathway.

mass_spec_fragmentation M [C₆H₄ClF]⁺˙ m/z = 130, 132 M_minus_Cl [C₆H₄F]⁺ m/z = 95 M->M_minus_Cl - Cl• M_minus_F [C₆H₄Cl]⁺ m/z = 111 M->M_minus_F - F• phenyl [C₆H₅]⁺ m/z = 77 M_minus_Cl->phenyl - C₂H₂

Figure 3: Proposed Mass Spec Fragmentation

Reactivity

Electrophilic Aromatic Substitution

The benzene ring of this compound is deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing inductive effects of both the chlorine and fluorine atoms. Both halogens are ortho, para-directing substituents due to the resonance donation of their lone pairs. The regioselectivity of electrophilic attack will be a result of the interplay between the directing effects of both halogens and steric hindrance. For example, in the nitration of chlorobenzene, a mixture of ortho- and para-nitrochlorobenzene is typically formed, with the para isomer being the major product.[6][7] A similar outcome would be expected for this compound, with the incoming electrophile likely favoring positions para to the fluorine or chlorine, while considering the steric hindrance from the adjacent halogen.

Nucleophilic Aromatic Substitution

Aryl halides are generally unreactive towards nucleophilic aromatic substitution unless the ring is activated by strong electron-withdrawing groups. However, under forcing conditions (high temperature and pressure) or with strong nucleophiles, substitution can occur. In the case of this compound, the fluorine atom is generally a better leaving group than chlorine in nucleophilic aromatic substitution reactions that proceed via an addition-elimination (SNAAr) mechanism, especially when the ring is activated. Reactions with nucleophiles like sodium methoxide would likely lead to the substitution of the fluorine atom.

Relevance in Drug Development

Fluorine-containing compounds are of significant interest in medicinal chemistry and drug development. The incorporation of fluorine can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[8][9] The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the half-life of a drug.[9]

This compound serves as an important intermediate in the synthesis of various pharmaceuticals.[1] While specific signaling pathways directly involving this compound are not prominently documented in the searched literature, its role as a synthon allows for the introduction of the fluorophenyl moiety into larger, more complex molecules that may target a wide range of biological pathways. The strategic placement of fluorine atoms can influence protein-ligand interactions and improve the overall pharmacological profile of a drug candidate.[8] For instance, many successful drugs across various therapeutic areas, including antidepressants and antibiotics, contain a fluorinated aromatic ring.[9]

Conclusion

This compound is a valuable chemical intermediate with a unique combination of properties conferred by its vicinal chloro and fluoro substituents. A thorough understanding of its chemical properties, molecular structure, and reactivity is essential for its effective utilization in research and development, particularly in the synthesis of novel pharmaceutical agents. This guide has provided a detailed overview of these aspects, including tabulated data, experimental considerations, and spectroscopic analysis, to serve as a valuable resource for scientists and professionals in the field.

References

A Technical Guide to the Physical Properties of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 1-Chloro-2-fluorobenzene (C₆H₄ClF), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. This document is intended to be a valuable resource for professionals in research and development.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its key physical and chemical identifiers are summarized in the table below.

PropertyValue
CAS Number 348-51-6[1]
Molecular Formula C₆H₄ClF[1][2]
Molecular Weight 130.55 g/mol [1][3]
Appearance Colorless to light yellow/orange clear liquid[1][2]
Purity ≥ 98% (GC)[1]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound, crucial for its application in various chemical syntheses and processes.

Physical PropertyValueConditions
Density 1.244 g/mL[2][4][5]at 25 °C[2][4]
Boiling Point 137-138 °C[1][2][4]
Melting Point -43 to -42 °C[1][2][4]
Refractive Index 1.501[2][4][5]at 20 °C (n20/D)[2][4]
Solubility Slightly soluble in water; miscible with ethanol, ether, and acetone.[6]
Vapor Pressure 8.19 mmHg[3][7]
Flash Point 31 °C (87.8 °F) - closed cup[4][8]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic compounds can be readily applied.

Determination of Boiling Point (Distillation Method)

The boiling point can be determined via simple distillation.[9][10] This method involves heating the liquid to its boiling point, where the vapor pressure equals the atmospheric pressure, and measuring the temperature of the vapor.[9][10]

Procedure:

  • Assemble a simple distillation apparatus in a fume hood.

  • Place a sample of this compound and a boiling chip into the distillation flask.

  • Position a thermometer so that the top of the bulb is level with the side arm of the distillation head.

  • Heat the flask gently.

  • Record the temperature at which the vapor temperature stabilizes during distillation. This is the boiling point.

  • Record the ambient atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Assemble Distillation Apparatus B Add Sample & Boiling Chip A->B C Position Thermometer B->C D Heat Gently C->D Begin Heating E Record Stable Vapor Temperature D->E F Record Atmospheric Pressure E->F

Caption: Experimental workflow for boiling point determination.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

  • Obtain a clean, dry pycnometer (specific gravity bottle) of a known volume.

  • Weigh the empty pycnometer.

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Thermostat the pycnometer and its contents to a specific temperature (e.g., 25 °C).

  • Weigh the filled pycnometer.

  • Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

Density_Determination cluster_preparation Preparation cluster_measurement_calc Measurement & Calculation A Weigh Empty Pycnometer B Fill with Sample A->B C Thermostat to 25°C B->C D Weigh Filled Pycnometer C->D Ready for Weighing E Calculate Mass of Liquid D->E F Calculate Density (Mass/Volume) E->F

Caption: Experimental workflow for density determination.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it enters a liquid and is a characteristic property of a substance.

Procedure:

  • Calibrate an Abbe refractometer using a standard of known refractive index.

  • Ensure the prism surfaces are clean.

  • Apply a few drops of this compound to the lower prism.

  • Close the prisms and allow the temperature to equilibrate to 20 °C.

  • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

Refractive_Index_Determination cluster_setup_cal Setup & Calibration cluster_measurement_proc Measurement Procedure A Calibrate Refractometer B Clean Prisms C Apply Sample to Prism B->C Ready for Sample D Equilibrate to 20°C C->D E Focus & Align D->E F Read Refractive Index E->F

Caption: Experimental workflow for refractive index determination.

References

1-Chloro-2-fluorobenzene spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1-Chloro-2-fluorobenzene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. The document includes tabulated data, detailed experimental protocols, and a workflow diagram for structural elucidation.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS Registry Number: 348-51-6).[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
6.96 - 7.49m-Aromatic Protons (H3, H4, H5, H6)

Note: The aromatic region presents a complex multiplet due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR (Carbon-13 NMR)

Chemical Shift (ppm)Assignment
158.3 (d, ¹JCF = 248 Hz)C2 (C-F)
130.2 (d, ³JCF = 4 Hz)C4
128.8 (d, ⁴JCF = 3 Hz)C5
125.1 (d, ⁴JCF = 4 Hz)C6
120.3 (d, ²JCF = 21 Hz)C1 (C-Cl)
116.9 (d, ²JCF = 19 Hz)C3

Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions. The doublet multiplicity (d) and carbon-fluorine coupling constants (JCF) are indicated.[5]

¹⁹F NMR (Fluorine-19 NMR)

Chemical Shift (ppm)Reference
-118 to -122CFCl₃

Note: The chemical shift of fluorine is sensitive to the solvent. The value provided is a typical range for fluorobenzene derivatives.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups and aromatic structure.

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3100MediumC-H Aromatic Stretch
1580, 1480, 1450StrongC=C Aromatic Ring Stretch
1250 - 1290StrongC-F Stretch
1000 - 1100StrongC-Cl Stretch
750 - 800StrongC-H Aromatic Out-of-Plane Bending

Note: Data compiled from various spectral databases.[1][7][8] The exact peak positions may vary based on the sampling method (e.g., liquid film, gas phase).[1][7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zRelative Intensity (%)Assignment
130/132100 / 33[M]⁺ (Molecular Ion)
9940[M - Cl]⁺ or [M - F - H]⁺
9525[M - Cl - H]⁺
7530[C₆H₃]⁺

Note: The molecular ion peak appears as a doublet at m/z 130 and 132 due to the isotopic abundance of ³⁵Cl and ³⁷Cl.[2] The molecular weight of this compound is 130.55 g/mol .[1][7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution.[9]

Sample Preparation:

  • For ¹H and ¹³C NMR, dissolve 5-25 mg and 50-100 mg of this compound, respectively, in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11]

  • Transfer the solution to a standard 5 mm NMR tube.[10]

  • Ensure the sample is free of particulate matter to avoid issues with shimming.[11] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum. A typical experiment involves a 90° pulse, a short acquisition time, and a relaxation delay.

  • For ¹³C NMR, a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.[11] Proton decoupling is typically used to simplify the spectrum.

  • For ¹⁹F NMR, a fluorine-observe probe is used. The experiment is run with proton decoupling to simplify the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond, germanium) is clean.[12]

  • Place a single drop of neat this compound directly onto the crystal.[12][13]

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[13]

Data Acquisition:

  • Record a background spectrum of the clean, empty ATR crystal.[13]

  • Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[14]

  • Average multiple scans to improve the signal-to-noise ratio.[14]

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that separates volatile compounds in the gas phase before detecting them with a mass spectrometer.[15] It is suitable for analyzing volatile organic compounds like this compound.[16]

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Inject a small volume (typically 1 µL) of the solution into the GC injection port.

Data Acquisition:

  • The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) onto a capillary column.

  • The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the stationary phase.

  • As this compound elutes from the column, it enters the mass spectrometer.

  • In the ion source (typically electron ionization), the molecules are bombarded with electrons, causing them to ionize and fragment.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for using different spectroscopic techniques to confirm the structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MW_Frag Molecular Weight (130.55) Isotope Pattern (Cl) Fragmentation MS->MW_Frag Provides Func_Groups Functional Groups (C-F, C-Cl, Aromatic C=C) IR->Func_Groups Identifies Connectivity Connectivity & Environment (¹H, ¹³C, ¹⁹F shifts & coupling) NMR->Connectivity Determines Structure Confirmed Structure of This compound MW_Frag->Structure Func_Groups->Structure Connectivity->Structure Func_groups Func_groups

Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-chloro-2-fluorobenzene, a key halogenated aromatic compound. It is intended for researchers, scientists, and professionals involved in drug development, organic synthesis, and materials science. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block in various industrial applications.

Chemical Identity and Properties

This compound, also known as o-chlorofluorobenzene, is a colorless to light yellow liquid.[1] Its unique combination of chlorine and fluorine substituents on a benzene ring enhances its reactivity and makes it a crucial intermediate in the synthesis of complex organic molecules.[1][2] The IUPAC name for this compound is confirmed as this compound.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₆H₄ClF[1][5]
Molecular Weight 130.55 g/mol [1][3]
CAS Number 348-51-6[1][4]
Appearance Colorless to light yellow clear liquid[1][5]
Density 1.244 g/mL at 25 °C[5][6]
Boiling Point 137-138 °C[5][6]
Melting Point -43 to -42 °C[1][6]
Refractive Index (n20/D) 1.501[5][6]
Flash Point 31 °C (closed cup)[7]

Table 2: Chemical Identifiers

IdentifierValueReferences
IUPAC Name This compound[3]
Synonyms 2-Chlorofluorobenzene, o-Chlorofluorobenzene, 1-Fluoro-2-chlorobenzene[3][4]
InChI InChI=1S/C6H4ClF/c7-5-3-1-2-4-6(5)8/h1-4H[3][6]
InChIKey ZCJAYDKWZAWMPR-UHFFFAOYSA-N[3][6]
SMILES C1=CC=C(C(=C1)F)Cl[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is extensive, this section summarizes the key spectral features. Full spectra are available in public databases such as PubChem and SpectraBase.[4][5]

Table 3: Summary of Spectroscopic Data

TechniqueKey Features and Remarks
¹H NMR The spectrum will show complex multiplets in the aromatic region (approx. 7.0-7.4 ppm) due to the coupling of the four aromatic protons with each other and with the fluorine atom.
¹³C NMR The spectrum will exhibit six distinct signals for the aromatic carbons. The carbon atoms directly bonded to fluorine and chlorine will show characteristic chemical shifts and C-F coupling.
¹⁹F NMR A single resonance is expected, with its chemical shift being characteristic of a fluorine atom attached to an aromatic ring.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) at m/z ≈ 130 and a characteristic M+2 peak with an intensity of about one-third of the M+ peak, confirming the presence of one chlorine atom.
Infrared (IR) Spectroscopy The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (in the fingerprint region below 1300 cm⁻¹).

Synthesis of this compound

A common and established method for the synthesis of this compound is through the Sandmeyer reaction, starting from o-fluoroaniline.[3] This process involves the diazotization of the primary amine followed by the introduction of the chloro group.

Experimental Protocol: Diazotization and Chlorination of o-Fluoroaniline

Materials:

  • o-Fluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a beaker, dissolve a specific molar equivalent of o-fluoroaniline in concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a color change.

    • The reaction is complete when a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

  • Sandmeyer Reaction (Chlorination):

    • In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly and carefully add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Extract the product, this compound, with diethyl ether.

    • Wash the combined organic layers sequentially with dilute sodium hydroxide solution (to remove any phenolic byproducts) and then with water until the washings are neutral.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be further purified by fractional distillation to yield pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of two different halogen atoms provides multiple sites for further functionalization through various coupling reactions and nucleophilic aromatic substitution.

Role in Medicinal Chemistry

The introduction of chlorine and fluorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties.[8][9] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while chlorine can also influence these properties and provide a site for further modification.[10] this compound serves as a precursor for more complex molecules that may interact with specific biological targets.

The general workflow for utilizing such a building block in early-stage drug discovery is illustrated below.

G A This compound (Building Block) B Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig coupling) A->B Functionalization C Library of Derivatives B->C Diversification D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization (SAR Studies) E->F Medicinal Chemistry G Preclinical Candidate F->G Improved Potency & Safety

Caption: Drug discovery workflow using this compound.

This compound is used in the synthesis of various pharmaceuticals and agrochemicals, where its structure contributes to the biological activity of the final product.[1][3] For instance, it can be used in the synthesis of benzimidazolones, a class of compounds with diverse biological activities.[11] The specific signaling pathways targeted would depend on the final, more complex molecule synthesized from this precursor.

Safety and Handling

This compound is a flammable liquid and vapor.[7] It is also known to cause skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Table 4: GHS Hazard Information

Hazard CodeDescriptionReferences
H226Flammable liquid and vapor[7]
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Chloro-2-fluorobenzene (CAS No. 348-51-6), a key aromatic compound used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.[1] This document outlines its core physical properties, details the experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Physicochemical Properties of this compound

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2][3] Its unique combination of chlorine and fluorine substituents on a benzene ring makes it a versatile intermediate for complex organic synthesis.[1][3] A summary of its key quantitative properties is presented below.

PropertyValueReferences
Boiling Point 137-138 °C[2][4][5][6]
Melting Point -43 to -42 °C[1][2][4][5]
Density 1.244 g/mL at 25 °C[2][4][5]
Refractive Index n20/D 1.501[2][4][5]
Molecular Formula C₆H₄ClF[1][7][8]
Molar Mass 130.55 g/mol [1][7]
CAS Number 348-51-6[1][3][8]

Experimental Protocols

The determination of a compound's melting and boiling points are fundamental techniques for identification and purity assessment.[9][10] Pure compounds typically exhibit sharp, characteristic melting and boiling points. Impurities tend to lower the melting point and broaden the melting range, while affecting the boiling point as well.[11]

Melting Point Determination (Capillary Method)

This method is suitable for crystalline solids. Since this compound has a melting point well below room temperature, this procedure would require a cryostat or a specialized low-temperature melting point apparatus.

  • Sample Preparation: A small amount of the solidified this compound is finely powdered and packed into a capillary tube, which is sealed at one end.[12] The sample should be dry and packed tightly to a length of 1-2 cm.[13]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[13] This assembly is then placed in a heating/cooling bath (such as a Thiele tube with a suitable liquid paraffin or a metal block apparatus) that can be controlled at sub-zero temperatures.[13]

  • Determination: The bath is cooled slowly. The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which the substance is completely liquid are recorded.[12] This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination (Capillary Method)

This micro-method is efficient for determining the boiling point of small quantities of a liquid.

  • Sample Preparation: A few milliliters of this compound are placed in a small test tube (fusion tube).[10][14] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]

  • Apparatus Setup: The test tube is attached to a thermometer, with the bulb of the thermometer level with the sample.[15] The assembly is then heated in a heating bath (e.g., an aluminum block or oil bath).[14][15]

  • Heating and Observation: The apparatus is heated slowly and uniformly.[15] As the temperature rises, air trapped in the capillary tube will bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[15]

  • Determination: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.[16]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound.

G cluster_0 Phase 1: Sample Acquisition & Preliminary Analysis cluster_1 Phase 2: Physical Constant Determination cluster_2 Phase 3: Data Analysis & Verification A Obtain Sample of This compound B Record Physical State (e.g., Liquid at RT) A->B C Assess Purity (e.g., GC, NMR) B->C D Determine Boiling Point (Capillary or Distillation Method) C->D If pure E Determine Melting Point (Low-Temp Apparatus) C->E If pure F Measure Density D->F E->F G Measure Refractive Index F->G H Compile Data in Table G->H I Compare with Literature Values H->I J Purity Confirmed/ Identity Verified I->J Match K Further Purification/ Re-analysis Required I->K Mismatch

Caption: Logical workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-2-fluorobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chloro-2-fluorobenzene in various organic solvents. Due to a notable lack of extensive quantitative solubility data for this compound in the public domain, this document synthesizes available qualitative information, presents quantitative solubility data for structurally analogous compounds to infer potential behavior, and provides a detailed, adaptable experimental protocol for precise solubility determination.

Introduction to this compound

This compound (CAS No: 348-51-6) is a halogenated aromatic compound with the molecular formula C₆H₄ClF. It exists as a colorless liquid with a characteristic aromatic odor. Its unique substitution pattern influences its physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Understanding its solubility in organic solvents is critical for its application in reaction chemistry, process design, purification, and formulation development.

Physicochemical Properties of this compound:

PropertyValue
Molecular Weight130.55 g/mol
Density1.244 g/mL at 25°C
Boiling Point137-138 °C
Melting Point-43 to -42 °C
Water Solubility501.9 mg/L at 25 °C

Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. As a relatively nonpolar molecule, this compound is expected to exhibit good solubility in a range of organic solvents and limited solubility in polar solvents like water.

Qualitative Solubility of this compound

Qualitative assessments indicate that this compound is soluble in a variety of common organic solvents. These include:

  • Alcohols: such as ethanol.

  • Ethers: such as diethyl ether.

  • Ketones: such as acetone, with which it is reported to be miscible.

Quantitative Solubility Data

Table 1: Solubility of Structurally Similar Dichlorobenzenes in Organic Solvents

SoluteSolventTemperature (°C)Solubility ( g/100 mL)
1,2-DichlorobenzeneEthanol25Readily Soluble
1,2-DichlorobenzeneAcetone25Readily Soluble
1,2-DichlorobenzeneChloroform25Readily Soluble
1,3-DichlorobenzeneEthanol25Good Solubility
1,3-DichlorobenzeneEther25Good Solubility
1,3-DichlorobenzeneAcetone25Good Solubility
1,4-DichlorobenzeneEthanol-Very Soluble
1,4-DichlorobenzeneAcetone-Very Soluble
1,4-DichlorobenzeneBenzene-Soluble
1,4-DichlorobenzeneChloroform-Soluble
1,4-DichlorobenzeneCarbon Disulfide-Soluble

Note: "Readily Soluble," "Good Solubility," and "Very Soluble" are qualitative terms from the source and are included here due to a lack of precise quantitative values in many cases.

Table 2: Solubility of Fluorobenzene in Water

SoluteSolventTemperature (°C)Solubility (g/L)
FluorobenzeneWater20~1.54

The data on dichlorobenzenes suggests that the introduction of chlorine atoms to the benzene ring maintains good solubility in common organic solvents.[1][2][3][4] The solubility of fluorobenzene in water is low, which is consistent with the behavior of many halobenzenes.[5] Based on these analogs, it is reasonable to predict that this compound will exhibit significant solubility in alcohols, ethers, ketones, and aromatic hydrocarbons. However, for precise applications, experimental determination is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and can be adapted for various solvents and temperatures.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with airtight seals (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that the concentration of the solute in the solution is no longer changing.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

    • Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the mass of the collection vial containing the filtered saturated solution.

    • Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or by gentle heating in a drying oven at a temperature below the boiling point of this compound to avoid loss of the solute.

    • Once the solvent is fully evaporated, place the vial in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved.

    • Cool the vial in a desiccator to room temperature before weighing.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

    • Express the solubility in desired units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a decision-making process for solvent selection.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation start Start add_excess Add excess this compound to a known amount of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial equilibrate Equilibrate at constant temperature with agitation (≥ 24h) seal_vial->equilibrate settle Allow excess solute to settle (≥ 2h) equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter into a pre-weighed vial withdraw->filter weigh_solution Weigh the saturated solution filter->weigh_solution evaporate Evaporate solvent weigh_solution->evaporate dry Dry solute to constant mass evaporate->dry weigh_solute Weigh the dried solute dry->weigh_solute calculate Calculate solubility (g/100g, mol/L, etc.) weigh_solute->calculate finish End calculate->finish

Caption: Workflow for Gravimetric Solubility Determination.

solvent_selection_logic start Define Application (e.g., Reaction, Recrystallization) polarity_check Is a polar or nonpolar solvent needed? start->polarity_check reactivity_check Is the solvent reactive with the solute or reagents? polarity_check->reactivity_check Polar/Nonpolar bp_check Is a specific boiling point required for the process? reactivity_check->bp_check No optimize Optimize (e.g., change solvent, temperature, or use co-solvent) reactivity_check->optimize Yes select_solvent Select Solvent (e.g., Toluene, Ethanol, Acetone) bp_check->select_solvent No bp_check->optimize Yes test_solubility Perform preliminary solubility test select_solvent->test_solubility is_soluble Is the solubility in the desired range? test_solubility->is_soluble is_soluble->optimize No final_selection Final Solvent Selection is_soluble->final_selection Yes optimize->polarity_check

Caption: Logical Flow for Solvent Selection.

Conclusion

While this compound is qualitatively known to be soluble in a range of common organic solvents, a comprehensive body of quantitative data is currently lacking in readily accessible literature. The solubility data for structurally similar compounds, such as dichlorobenzenes and fluorobenzene, provide a useful, albeit predictive, framework for its behavior. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a robust method for determination. The accompanying logical workflow diagrams serve as a practical tool for researchers in planning and executing solubility studies. Further experimental investigation into the quantitative solubility of this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

References

1-Chloro-2-fluorobenzene: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluorobenzene, an organohalogen compound, has emerged as a crucial and versatile building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring adjacent chlorine and fluorine atoms on a benzene ring, imparts distinct reactivity that enables a wide array of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in research and development. Its utility is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the introduction of fluorine-containing moieties is often essential for modulating biological activity and material properties.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting. The compound is a colorless to light yellow liquid with a characteristic aromatic odor.[2][3] Key physicochemical data are summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₆H₄ClF[3][4]
Molecular Weight 130.55 g/mol [4]
Appearance Colorless to yellowish liquid[3]
Melting Point -43 to -42 °C[3]
Boiling Point 137-138 °C[3]
Density 1.244 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.501[3]
Flash Point 31 °C (87.8 °F) - closed cup[5]
Vapor Pressure 8.19 mmHg[4][6]
Water Solubility 501.9 mg/L at 25 °C[3]
CAS Number 348-51-6[3]

Safety Information:

This compound is a flammable liquid and vapor.[4] It is also a skin and strong eye irritant and can be harmful if inhaled.[4][6] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[5] It is crucial to work in a well-ventilated area and keep the compound away from sources of ignition.[3]

Core Synthetic Applications

The reactivity of this compound is dominated by the interplay of the two halogen substituents. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic aromatic substitution, while the chlorine atom can participate in various cross-coupling reactions or be a target for metallation.

Nucleophilic Aromatic Substitution (SNA)

The electron-withdrawing nature of the fluorine and chlorine atoms makes the aromatic ring of this compound susceptible to nucleophilic attack. This is a cornerstone of its utility, allowing for the introduction of a variety of functional groups. The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7] The presence of electron-withdrawing groups ortho or para to the leaving group (in this case, typically the chlorine atom) stabilizes this intermediate and accelerates the reaction.[7][8][9]

General Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 1_Chloro_2_fluorobenzene This compound Reaction_Mixture Reaction Mixture 1_Chloro_2_fluorobenzene->Reaction_Mixture Nucleophile Nucleophile (e.g., ROH, RNH2, RSH) Nucleophile->Reaction_Mixture Solvent Polar Aprotic Solvent (e.g., DMSO, DMF) Solvent->Reaction_Mixture Base Base (e.g., K2CO3, NaH) Base->Reaction_Mixture Temperature Elevated Temperature Temperature->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Purification Purification (e.g., Distillation, Chromatography) Workup->Purification Substituted_Product Substituted Product Purification->Substituted_Product Cross_Coupling cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagent Ar'B(OH)2 / Pd catalyst, Base Start->Suzuki_Reagent C-C bond formation Heck_Reagent Alkene / Pd catalyst, Base Start->Heck_Reagent C-C bond formation Buchwald_Reagent Amine / Pd catalyst, Base Start->Buchwald_Reagent C-N bond formation Suzuki_Product 2-Fluoro-1,1'-biphenyl derivatives Suzuki_Reagent->Suzuki_Product Heck_Product Styrene derivatives Heck_Reagent->Heck_Product Buchwald_Product N-Aryl-2-fluoroaniline derivatives Buchwald_Reagent->Buchwald_Product

References

A Technical Guide to the Research Applications of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-2-fluorobenzene is a versatile halogenated aromatic compound that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on adjacent carbons of the benzene ring, imparts distinct reactivity and physicochemical properties that are highly sought after in medicinal chemistry, agrochemical development, and materials science. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, particularly phenothiazine derivatives, and other valuable chemical entities. This document details key experimental protocols, presents quantitative data for relevant reactions, and visualizes synthetic workflows and biological signaling pathways.

Introduction

This compound is a colorless to light yellow liquid with the molecular formula C₆H₄ClF.[1][2] Its utility in organic synthesis stems from the differential reactivity of the carbon-chlorine and carbon-fluorine bonds, as well as the influence of the halogen substituents on the reactivity of the aromatic ring. It is a valuable intermediate for introducing the 2-fluorophenyl or 2-chloro-6-fluorophenyl moiety into target molecules.[3] This guide will explore its application in key synthetic transformations and its role in the development of biologically active compounds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₆H₄ClF[2]
Molecular Weight 130.55 g/mol [2]
CAS Number 348-51-6[2]
Boiling Point 137-138 °C[2]
Melting Point -43 to -42 °C[1]
Density 1.244 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.501[2]
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.25 (m, 2H), 7.15-7.05 (m, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 159.0 (d, J=249.5 Hz), 129.5 (d, J=7.9 Hz), 127.5 (d, J=3.9 Hz), 124.7 (d, J=17.2 Hz), 124.6 (d, J=4.1 Hz), 116.3 (d, J=21.3 Hz)
IR (thin film, cm⁻¹) 3070, 1580, 1480, 1450, 1280, 1230, 1100, 750
MS (EI, m/z) 132 (M⁺, ³⁷Cl), 130 (M⁺, ³⁵Cl), 99, 75

Key Synthetic Applications and Experimental Protocols

This compound is a versatile substrate for a variety of cross-coupling and nucleophilic substitution reactions, enabling the synthesis of diverse and complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

3.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to yield fluorinated biphenyl derivatives, which are important structural motifs in many pharmaceuticals and materials.[4]

Experimental Protocol: Synthesis of 2-Chloro-6-fluorobiphenyl

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

  • Materials: this compound, Phenylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium phosphate (K₃PO₄), Toluene, Water.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (2.0 equiv).

    • Add anhydrous toluene and degassed water (typically in a 10:1 ratio).

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound, Phenylboronic acidPd(OAc)₂ / SPhosToluene / H₂O11018>95 (estimated based on similar reactions)

3.1.2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[5] This reaction allows for the coupling of this compound with a variety of primary and secondary amines to produce N-aryl amines, which are common substructures in pharmaceuticals.[6]

Experimental Protocol: Synthesis of N-(2-Fluorophenyl)piperazine

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides with piperazines.[6]

  • Materials: this compound, Piperazine, Palladium(II) acetate (Pd(OAc)₂), RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Palladium(II) acetate (0.01 equiv) and RuPhos (0.02 equiv) to a dry Schlenk tube.

    • Add sodium tert-butoxide (1.4 equiv).

    • Add this compound (1.0 equiv) and piperazine (1.2 equiv).

    • Add anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 100 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound, PiperazinePd(OAc)₂ / RuPhosToluene10012-2480-95 (estimated based on similar reactions)

Synthetic Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination A1 This compound C1 Pd(OAc)₂ / SPhos, K₃PO₄ A1->C1 B1 Phenylboronic acid B1->C1 D1 2-Chloro-6-fluorobiphenyl C1->D1 A2 This compound C2 Pd(OAc)₂ / RuPhos, NaOtBu A2->C2 B2 Piperazine B2->C2 D2 N-(2-Fluorophenyl)piperazine C2->D2

Figure 1: General workflows for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds, using a copper catalyst.[7][8] While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool in organic synthesis.

Experimental Protocol: Synthesis of 2-Fluoro-N-phenylaniline

This is a representative protocol for the Ullmann condensation of an aryl halide with an amine.[2]

  • Materials: this compound, Aniline, Copper(I) iodide (CuI), L-proline, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), aniline (1.5 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

    • Add anhydrous DMSO.

    • Heat the mixture to 120-150 °C under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography.

ReactantsCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
This compound, AnilineCuI / L-prolineDMSO1302470-85 (estimated)

Ullmann Condensation Workflow

G A This compound C CuI, L-proline, K₂CO₃ A->C B Aniline B->C D 2-Fluoro-N-phenylaniline C->D

Figure 2: Workflow for the Ullmann condensation to form a diarylamine.

Application in the Synthesis of Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds that form the core structure of many antipsychotic drugs.[9] These drugs primarily act as antagonists at dopamine D2 receptors.[1][9] this compound can serve as a precursor to intermediates used in the synthesis of fluorinated phenothiazine analogues. A common route to phenothiazines involves the Smiles rearrangement of a 2-amino-2'-nitrodiphenylsulfide intermediate.[10]

Proposed Synthetic Pathway to a Fluorinated Phenothiazine

  • Ullmann Thioether Synthesis: this compound can be reacted with 2-amino-5-nitrobenzenethiol under Ullmann conditions to form 2-fluoro-2'-nitro-5'-aminodiphenyl sulfide.

  • Smiles Rearrangement and Cyclization: The resulting diphenyl sulfide can then undergo an intramolecular cyclization, often via a Smiles rearrangement, to form the phenothiazine core.

Illustrative Synthetic Scheme

G A This compound C Ullmann Coupling (Cu catalyst, Base) A->C B 2-Amino-5-nitrobenzenethiol B->C D 2-Fluoro-2'-nitro-5'-aminodiphenyl sulfide C->D E Smiles Rearrangement & Cyclization D->E F Fluorinated Phenothiazine Derivative E->F

Figure 3: Proposed pathway to a fluorinated phenothiazine derivative.

Biological Signaling Pathways

Derivatives of this compound, particularly those with a phenothiazine core, often exhibit their therapeutic effects by modulating neurotransmitter signaling pathways in the central nervous system. The primary target for many antipsychotic phenothiazines is the dopamine D2 receptor.[1][9]

Dopamine D2 Receptor Signaling Pathway and Antagonism by Phenothiazines

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[1] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). Phenothiazine derivatives act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby preventing the downstream signaling cascade.[1] This antagonism in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[1]

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi_alpha Gi/o α-subunit D2R->Gi_alpha Activates Dopamine Dopamine Dopamine->D2R Activates Phenothiazine Phenothiazine Antagonist Phenothiazine->D2R Blocks AdenylylCyclase Adenylyl Cyclase Gi_alpha->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Altered neuronal activity) PKA->CellularResponse Phosphorylates targets leading to

Figure 4: Antagonism of the Dopamine D2 receptor signaling pathway by phenothiazines.

Quantitative Biological Data

The biological activity of compounds derived from this compound is typically quantified by their binding affinities (Ki) or functional potencies (IC50 or EC50) at their target receptors. While specific data for a wide range of derivatives is proprietary, the following table provides representative data for known phenothiazine antipsychotics to illustrate the typical potency of this class of compounds.

CompoundTarget ReceptorBinding Affinity (Ki, nM)
ChlorpromazineDopamine D2~1-10
FluphenazineDopamine D20.4

Conclusion

This compound is a valuable and versatile starting material in organic synthesis with significant potential for applications in drug discovery and materials science. Its utility in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as classical transformations like the Ullmann condensation, allows for the efficient construction of complex molecular architectures. The synthesis of fluorinated phenothiazine derivatives, potent antagonists of the dopamine D2 receptor, highlights the importance of this compound in the development of new therapeutic agents for neuropsychiatric disorders. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel molecules with a wide range of biological and material properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 1-chloro-2-fluorobenzene. This versatile starting material is a valuable building block in the preparation of a range of active pharmaceutical ingredients (APIs), particularly in the antibiotic sector. The protocols outlined below focus on the synthesis of 2-chloro-6-fluorobenzaldehyde, a crucial precursor for isoxazolyl penicillins like flucloxacillin and dicloxacillin, and further elaboration to the core isoxazole intermediate. Additionally, the potential applications of this compound in Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions for the synthesis of other pharmaceutical intermediates are discussed.

Synthesis of 2-Chloro-6-fluorobenzaldehyde via Ortho-Lithiation and Formylation

A primary application of this compound is its conversion to 2-chloro-6-fluorobenzaldehyde. The fluorine atom strongly directs lithiation to the ortho position, enabling regioselective formylation.

Experimental Protocol: Ortho-lithiation and Formylation of this compound

This protocol describes a proposed method for the synthesis of 2-chloro-6-fluorobenzaldehyde from this compound based on established ortho-lithiation procedures for similar haloarenes.

Reaction Scheme:

G reactant This compound intermediate Lithium Intermediate reactant->intermediate 1. reagent1 n-BuLi, THF, -78 °C product 2-Chloro-6-fluorobenzaldehyde intermediate->product 2. reagent2 DMF reagent3 H3O+

Caption: Synthesis of 2-Chloro-6-fluorobenzaldehyde.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound348-51-6130.55101.31 g
n-Butyllithium (2.5 M in hexanes)109-72-864.06114.4 mL
Tetrahydrofuran (THF), anhydrous109-99-972.11-50 mL
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09120.92 mL
Saturated aq. NH4Cl solution12125-02-953.49-20 mL
Diethyl ether60-29-774.12-100 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-q.s.

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.31 g, 10 mmol) and anhydrous THF (50 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (0.92 mL, 12 mmol) dropwise, again keeping the temperature below -70 °C.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-6-fluorobenzaldehyde.

Expected Yield: 60-70%

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

This intermediate is the core structure required for the synthesis of flucloxacillin and dicloxacillin. It is synthesized from 2-chloro-6-fluorobenzaldehyde.

Experimental Protocol: Multi-step Synthesis from 2-Chloro-6-fluorobenzaldehyde

Reaction Scheme:

G A 2-Chloro-6-fluorobenzaldehyde B Ethyl 2-chloro-2-(hydroxyimino)acetate A->B 1. NH2OH·HCl 2. Ethyl acetoacetate C Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate B->C Cyclization D 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid C->D Hydrolysis (NaOH, H2O)

Caption: Synthesis of the core isoxazole intermediate.

Part 1: Synthesis of Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-6-fluorobenzaldehyde387-45-1158.56101.59 g
Hydroxylamine hydrochloride5470-11-169.49110.76 g
Sodium acetate127-09-382.03110.90 g
Ethanol64-17-546.07-50 mL
Ethyl acetoacetate141-97-9130.14101.30 g
Sodium ethoxide (21% in ethanol)141-52-668.05103.24 g

Procedure:

  • Oximation: Dissolve 2-chloro-6-fluorobenzaldehyde (1.59 g, 10 mmol), hydroxylamine hydrochloride (0.76 g, 11 mmol), and sodium acetate (0.90 g, 11 mmol) in ethanol (30 mL). Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Chlorination of Oxime: Cool the reaction mixture to 0 °C and bubble chlorine gas through the solution until the reaction is complete (monitored by TLC). This forms the corresponding hydroxamoyl chloride in situ.

  • Cyclization: In a separate flask, prepare a solution of sodium ethoxide by adding sodium (0.23 g, 10 mmol) to ethanol (20 mL). To this, add ethyl acetoacetate (1.30 g, 10 mmol).

  • Slowly add the hydroxamoyl chloride solution to the ethyl acetoacetate/sodium ethoxide mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate.

Expected Yield: 75-85%

Part 2: Hydrolysis to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate-299.7051.50 g
Sodium hydroxide1310-73-240.00100.40 g
Water7732-18-518.02-20 mL
Ethanol64-17-546.07-20 mL
Hydrochloric acid (1 M)7647-01-036.46-q.s.

Procedure:

  • Dissolve ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate (1.50 g, 5 mmol) in a mixture of ethanol (20 mL) and water (20 mL).

  • Add sodium hydroxide (0.40 g, 10 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[1][2][3]

Expected Yield: 90-95%

Application in Suzuki-Miyaura Coupling Reactions

This compound can serve as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern pharmaceutical synthesis.[4] While the reactivity of aryl chlorides is generally lower than that of bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate efficient coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general methodology that can be adapted for the coupling of this compound with various boronic acids to synthesize biaryl pharmaceutical intermediates.

Reaction Scheme:

G A This compound C Biaryl Product A->C B Arylboronic Acid B->C catalyst Pd Catalyst, Ligand, Base catalyst->C

Caption: General Suzuki-Miyaura coupling reaction.

Materials:

ComponentGeneral Description
This compoundSubstrate
Aryl or Heteroaryl Boronic AcidCoupling partner
Palladium Catalyste.g., Pd(OAc)2, Pd2(dba)3
Ligande.g., SPhos, XPhos, P(t-Bu)3
Basee.g., K3PO4, K2CO3, Cs2CO3
SolventAnhydrous, e.g., Toluene, Dioxane, THF

General Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the boronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2-3 equiv) to a dry reaction vessel.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Application in Nucleophilic Aromatic Substitution (SNAr)

The presence of both chloro and fluoro substituents on the aromatic ring of this compound makes it a substrate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom is a better leaving group than chlorine in many SNAr reactions, especially when activated by electron-withdrawing groups or through photoredox catalysis.[5] This allows for the selective introduction of nucleophiles, such as amines, to form aniline derivatives that are common motifs in pharmaceuticals.

General Protocol for Nucleophilic Aromatic Substitution with Amines

This general protocol can be adapted for the reaction of this compound with various amines.

Reaction Scheme:

G A This compound C 2-Chloro-6-amino-fluorobenzene Derivative A->C B Amine (R-NH2) B->C conditions Base, Solvent, Heat conditions->C

Caption: General Nucleophilic Aromatic Substitution.

Materials:

ComponentGeneral Description
This compoundSubstrate
AmineNucleophile
Basee.g., K2CO3, DIPEA
SolventPolar aprotic, e.g., DMSO, DMF, NMP

General Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the amine (1.1-2.0 equiv), and the base (2-3 equiv).

  • Add the polar aprotic solvent.

  • Heat the reaction mixture to 100-150 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Disclaimer: These protocols are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. Reaction conditions may require optimization for specific substrates and scales.

References

Application Notes: 1-Chloro-2-fluorobenzene as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-fluorobenzene is a key aromatic compound utilized as a versatile intermediate in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzene ring, imparts specific reactivity that allows for the strategic introduction of various functional groups. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, targeting researchers, scientists, and drug development professionals.

The presence of both a chloro and a fluoro substituent on the benzene ring enhances its reactivity towards both electrophilic and nucleophilic aromatic substitution, making it a valuable starting material for complex molecule construction.[1] Furthermore, the incorporation of fluorine atoms into agrochemical molecules is a well-established strategy to enhance their biological activity, metabolic stability, and overall efficacy.

Key Synthetic Transformations

This compound can undergo several key reactions to generate valuable agrochemical intermediates. These include:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring, which can be subsequently reduced to an amine or serve as a leaving group in nucleophilic aromatic substitution.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chlorine or fluorine atom by various nucleophiles, such as alkoxides, to introduce ether linkages. The fluorine atom is generally more susceptible to nucleophilic attack than chlorine in SNAr reactions.

  • Reduction of Nitro Group: Conversion of the nitro group to an aniline, a common scaffold in many agrochemicals.

This application note will focus on a representative multi-step synthesis of a substituted aniline, a common building block in many commercial herbicides.

Application Example: Synthesis of 4-Chloro-2-fluoro-5-methoxyaniline

This section details the multi-step synthesis of 4-chloro-2-fluoro-5-methoxyaniline, a hypothetical but representative intermediate for various herbicide classes. The synthesis pathway involves nitration of this compound, followed by nucleophilic aromatic substitution with methoxide, and subsequent reduction of the nitro group.

Synthesis Pathway Diagram

Synthesis_Pathway A This compound B 1-Chloro-2-fluoro-4-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-Chloro-2-fluoro-5-methoxynitrobenzene B->C Nucleophilic Aromatic Substitution (NaOCH3, CH3OH) D 4-Chloro-2-fluoro-5-methoxyaniline C->D Reduction (e.g., Fe/HCl or H2/Pd-C) Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start: This compound Nitration Step 1: Nitration Start->Nitration SNAr Step 2: Nucleophilic Aromatic Substitution Nitration->SNAr TLC1 TLC Monitoring (Nitration) Nitration->TLC1 Reduction Step 3: Reduction SNAr->Reduction TLC2 TLC Monitoring (SNAr) SNAr->TLC2 End End Product: 4-Chloro-2-fluoro-5-methoxyaniline Reduction->End TLC3 TLC Monitoring (Reduction) Reduction->TLC3 NMR NMR Spectroscopy End->NMR Recrystallization Recrystallization TLC1->Recrystallization GCMS1 GC-MS Analysis Recrystallization->GCMS1 Column1 Column Chromatography TLC2->Column1 HPLC1 HPLC Analysis Column1->HPLC1 Column2 Column Chromatography / Distillation TLC3->Column2 HPLC2 HPLC Analysis Column2->HPLC2

References

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally high yields. This powerful reaction is extensively used in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules and functional materials.

1-Chloro-2-fluorobenzene is a valuable building block, offering the potential to introduce a 2-fluorophenyl group into a target molecule. The fluorine substituent can significantly influence the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in drug design. However, the C-Cl bond is notoriously less reactive than C-Br or C-I bonds in Suzuki couplings, and the presence of an ortho-fluoro substituent can further modulate the electronic and steric properties of the substrate, presenting unique challenges for achieving efficient coupling.

These application notes provide an overview of the key considerations and detailed protocols for the successful Suzuki coupling of this compound with various arylboronic acids. The protocols are based on established methodologies for the coupling of challenging chloroarenes, emphasizing the selection of appropriate catalysts, ligands, and reaction conditions to overcome the inherent low reactivity of the substrate.

Core Principles and Considerations

The success of the Suzuki coupling with this compound is critically dependent on the choice of the catalytic system and reaction parameters. The inertness of the C-Cl bond necessitates the use of highly active palladium catalysts.

Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for the coupling of chloroarenes. Modern catalyst systems, particularly those employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are essential to facilitate the oxidative addition of the palladium(0) complex to the C-Cl bond, which is often the rate-limiting step in the catalytic cycle.

  • Buchwald Ligands: Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective for the coupling of aryl chlorides. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium species and enhance the rate of oxidative addition.

  • PEPPSI Catalysts: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes, which feature an N-heterocyclic carbene (NHC) ligand, are also powerful catalysts for this transformation. For instance, a Pd-PEPPSI complex embedded in a conjugated microporous polymer (Pd-PEPPSI-CMP) has demonstrated high efficiency in the coupling of the structurally similar 1-chloro-4-fluorobenzene.[1]

Base and Solvent: The choice of base and solvent system is also crucial for an efficient reaction. A suitable base is required to activate the boronic acid for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent must be able to dissolve the reactants and facilitate the reaction at the desired temperature. Aprotic polar solvents like dioxane, THF, and DMF, often in the presence of water, are commonly employed.

Data Summary

While specific data for the Suzuki coupling of this compound is limited in the literature, the following table provides representative data for the coupling of the analogous 1-chloro-4-fluorobenzene with various arylboronic acids, which can serve as a valuable guide for reaction optimization.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Chloro-4-fluorobenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH801292[1]
21-Chloro-4-methylbenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH801296[1]
31-Chloro-4-nitrobenzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH801294[1]
41-Chloro-4-(trifluoromethyl)benzenePhenylboronic acidPd-PEPPSI-CMP (0.5)K₂CO₃MeOH801289[1]

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure using a Pd-PEPPSI Catalyst

This protocol is adapted from the successful coupling of 1-chloro-4-fluorobenzene.[1]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd-PEPPSI-based catalyst (e.g., Pd-PEPPSI-CMP, 0.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or a round-bottom flask equipped with a reflux condenser) containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the Pd-PEPPSI catalyst (0.5 mol%), and potassium carbonate (2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Under a positive pressure of the inert gas, add anhydrous methanol via syringe to achieve the desired concentration (e.g., 0.4 M with respect to the aryl halide).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Protocol 2: General Procedure using a Buchwald Ligand-Based Catalyst

This protocol is a generalized procedure based on the common use of Buchwald ligands for the coupling of challenging aryl chlorides.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos or XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equivalents)

  • Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and potassium phosphate (3.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Product Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup inert Inert Atmosphere (Evacuate & Backfill with N2/Ar) setup->inert reaction Reaction (Heating & Stirring) inert->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Pure Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: Formation of 2-Fluorophenylmagnesium Chloride from 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from aryl chlorides can be challenging due to the lower reactivity of the carbon-chlorine bond compared to carbon-bromine or carbon-iodine bonds. This application note provides a detailed protocol for the formation of 2-fluorophenylmagnesium chloride from 1-chloro-2-fluorobenzene. The presence of both chloro and fluoro substituents on the aromatic ring necessitates careful control of reaction conditions to ensure selective formation of the Grignard reagent at the more labile C-Cl bond, leaving the robust C-F bond intact. This selectivity is based on the established reactivity trend of halogens in Grignard formation: C-I > C-Br > C-Cl > C-F.

The resulting 2-fluorophenylmagnesium chloride is a valuable intermediate in the synthesis of various pharmaceutical compounds and functionalized materials.

Reaction Principle

The formation of the Grignard reagent proceeds via the oxidative insertion of magnesium metal into the carbon-chlorine bond of this compound. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent quenching of the highly reactive organomagnesium species by moisture or oxygen. Activation of the magnesium surface is crucial for initiating the reaction with the less reactive aryl chloride.

Grignard Formation fromthis compound Reaction Pathway for 2-Fluorophenylmagnesium Chloride Synthesis sub This compound reagent 2-Fluorophenylmagnesium chloride (Grignard Reagent) sub->reagent + Mg (in THF) mg Magnesium (Mg) mg->reagent solvent Anhydrous THF solvent->reagent

Caption: Reaction scheme for the formation of 2-fluorophenylmagnesium chloride.

Data Presentation

Quantitative data for the Grignard reagent formation from halogenated benzene derivatives are summarized below. Note that specific yield for this compound is not widely reported in peer-reviewed literature; therefore, data for a closely related isomer, 1-chloro-3-fluorobenzene, is provided for comparison.

Starting MaterialProductSolventReaction ConditionsYield (%)Reference
1-Chloro-3-fluorobenzene3-Fluorophenylmagnesium chlorideTHFStart: 53°C, Max: 77°C, 5.5 h70Patent Data
p-Ethylchlorobenzenep-Ethylphenylmagnesium chlorideTHFNot specified97.2Patent Data
ChlorobenzenePhenylmagnesium chlorideToluene/THFReflux, 2h~95 (crude)Literature Protocol

Side Reactions: The primary side reaction in Grignard reagent formation is the Wurtz coupling, where the formed Grignard reagent reacts with the starting aryl halide. Careful control of the addition rate and temperature can minimize this side product.

Experimental Protocols

This section provides a detailed protocol for the preparation of 2-fluorophenylmagnesium chloride. Due to the lower reactivity of aryl chlorides, an initiation strategy using a more reactive halide is also described.

Materials and Equipment:

  • Three-necked round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for activation)

  • 1,2-Dibromoethane (optional, for activation)

  • Bromobenzene (optional, for co-initiation)

Protocol 1: Standard Procedure

  • Apparatus Setup: Assemble the dry three-necked flask with the reflux condenser, dropping funnel, and an inert gas inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. Allow the flask to cool.

  • Reaction Initiation: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the appearance of a cloudy gray solution.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Usage: The resulting gray to brown solution of 2-fluorophenylmagnesium chloride is typically used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).

Protocol 2: Co-initiation with Bromobenzene

For aryl chlorides that are particularly difficult to initiate, a co-initiation strategy with a more reactive aryl bromide can be employed.

  • Follow steps 1 and 2 of the Standard Protocol.

  • Reaction Initiation: Prepare a solution of this compound (0.9 equivalents) and bromobenzene (0.1 equivalents) in anhydrous THF. Add a small portion of this mixture to the activated magnesium in THF. The more reactive bromobenzene will initiate the Grignard formation.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining halide mixture dropwise to maintain a gentle reflux.

  • Follow steps 5 and 6 of the Standard Protocol.

Experimental_Workflow Experimental Workflow for Grignard Reagent Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use prep1 Dry Glassware prep2 Assemble Apparatus under N2/Ar prep1->prep2 prep3 Activate Mg with Iodine prep2->prep3 react1 Add Anhydrous THF prep3->react1 react2 Add small portion of This compound solution react1->react2 react3 Initiate Reaction (gentle heating) react2->react3 react4 Dropwise addition of remaining This compound solution react3->react4 react5 Reflux for 1-2 hours react4->react5 analysis1 Determine concentration by titration react5->analysis1 analysis2 Use Grignard reagent in subsequent reaction analysis1->analysis2

Caption: A step-by-step workflow for the synthesis of 2-fluorophenylmagnesium chloride.

Applications in Drug Development

The 2-fluorophenyl moiety is a common structural motif in many biologically active molecules. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. 2-Fluorophenylmagnesium chloride serves as a key building block for introducing this important functional group. For example, it can be used in the synthesis of precursors for kinase inhibitors, central nervous system agents, and other therapeutic agents.

Safety Precautions

  • Grignard reagents are highly reactive and can be pyrophoric. They react violently with water and protic solvents. All operations must be carried out under a strict inert atmosphere using anhydrous solvents and reagents.

  • The formation of Grignard reagents is an exothermic process. Proper temperature control is essential to prevent runaway reactions.

  • This compound is a flammable and irritant liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • The quenching of Grignard reactions should be performed carefully by slow addition of the reaction mixture to a cooled quenching solution (e.g., saturated aqueous ammonium chloride).

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 1-Chloro-2-fluorobenzene with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution (SNAr) of 1-chloro-2-fluorobenzene with various primary and secondary amines. This reaction is a valuable tool for the synthesis of substituted 2-fluoroanilines, which are important intermediates in the development of pharmaceuticals and other bioactive molecules.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group.

In the case of this compound, the presence of two different halogen substituents raises the question of regioselectivity. Generally, in SNAr reactions, fluoride is a better leaving group than chloride due to the higher electronegativity of fluorine, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. However, reaction conditions can influence the selectivity. This document focuses on methods that preferentially lead to the substitution of the chlorine atom, yielding valuable 2-fluoroaniline derivatives.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate these reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]

Data Presentation

The following tables summarize the quantitative data for the nucleophilic aromatic substitution of this compound with various amines, primarily under microwave-assisted conditions.

Table 1: Reaction of this compound with Secondary Cyclic Amines under Microwave Irradiation [1]

AmineProductTemperature (°C)Time (h)Yield (%)
1-Methylpiperazine1-(2-Fluorophenyl)-4-methylpiperazine180185
Morpholine4-(2-Fluorophenyl)morpholine1801.592
Piperazine1-(2-Fluorophenyl)piperazine180188

Reactions were conducted in N-methyl-2-pyrrolidone (NMP) as the solvent.

Experimental Protocols

The following protocols are adapted from literature procedures for the microwave-assisted amination of this compound.[1]

Protocol 1: General Procedure for the Microwave-Assisted Amination of this compound with Secondary Cyclic Amines

Materials:

  • This compound

  • Amine (e.g., 1-methylpiperazine, morpholine, or piperazine)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Microwave reactor vials (e.g., 20 mL) with stir bars

  • Microwave synthesizer

  • Standard laboratory glassware for workup and purification

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 20 mL sealed microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the desired secondary cyclic amine (1.2 eq).

  • Add anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a suitable concentration (e.g., 0.5 M).

  • Seal the vial tightly.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature and for the designated time as indicated in Table 1 (e.g., 180 °C for 1-1.5 hours).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(2-fluorophenyl)amine derivative.

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, MS).

Visualizations

Reaction Pathway

The nucleophilic aromatic substitution of this compound with an amine proceeds through a Meisenheimer complex intermediate. The diagram below illustrates the general reaction pathway leading to the substitution of the chlorine atom.

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex sub->meisenheimer + R₂NH nuc Amine (R₂NH) prod N-(2-Fluorophenyl)amine meisenheimer->prod - Cl⁻ hcl HCl

Caption: General reaction pathway for the SNAr of this compound.

Experimental Workflow

The following diagram outlines the key steps in the experimental protocol for the microwave-assisted amination of this compound.

Experimental_Workflow start Start reagents Combine Reactants (this compound, Amine, NMP) start->reagents microwave Microwave Irradiation (e.g., 180°C, 1-1.5 h) reagents->microwave workup Aqueous Workup & Extraction microwave->workup purification Column Chromatography workup->purification product Characterize Product (NMR, MS) purification->product end End product->end

Caption: Workflow for microwave-assisted amination.

Logical Relationship of Reaction Parameters

The success of the nucleophilic aromatic substitution is dependent on several key parameters. The following diagram illustrates the logical relationship between these factors.

Reaction_Parameters yield Product Yield & Purity temp Temperature temp->yield time Reaction Time time->yield solvent Solvent (e.g., NMP) solvent->yield amine Amine Nucleophilicity & Sterics amine->yield

Caption: Key parameters influencing the reaction outcome.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution on 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of electrophilic aromatic substitution (EAS) reactions on 1-chloro-2-fluorobenzene. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The content covers the theoretical principles governing these reactions, including the directing effects of the chloro and fluoro substituents, and provides generalized experimental protocols for key EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation. Due to the limited availability of specific experimental data for this substrate, this document consolidates established principles of physical organic chemistry and provides adaptable methodologies.

Introduction to Electrophilic Aromatic Substitution on this compound

This compound is a disubstituted aromatic compound that presents a nuanced case for studying electrophilic aromatic substitution. The regiochemical outcome of EAS reactions on this substrate is dictated by the interplay of the electronic and steric effects of the two halogen substituents. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance. However, they are also deactivating groups because of their strong electron-withdrawing inductive effects.[1] Understanding the balance of these effects is crucial for predicting and controlling the product distribution in the synthesis of functionalized derivatives.

The fluorine atom, being in the 2-position, exerts a strong inductive effect, which is distance-dependent. The chlorine atom at the 1-position also contributes to the overall deactivation of the ring. The resonance effect of both halogens, which donates electron density to the ring, is most effective at the ortho and para positions. In the case of this compound, the possible positions for electrophilic attack are C3, C4, C5, and C6.

Directing Effects:

  • Fluorine (at C2): Ortho-, para-director. Directs to C1 (already substituted), C3, and C6.

  • Chlorine (at C1): Ortho-, para-director. Directs to C2 (already substituted), C4, and C6.

The positions activated by resonance from both substituents are C6 (ortho to chlorine and para to fluorine) and C4 (para to chlorine). The C3 and C5 positions are meta to one of the halogens and ortho or para to the other. Steric hindrance from the existing substituents will also play a significant role in determining the final isomer distribution, often disfavoring substitution at positions adjacent to the substituents (C3 and C6).

Data Presentation: Predicted Regioselectivity

In the absence of extensive experimental data for the electrophilic aromatic substitution of this compound, computational methods can provide valuable predictions of regioselectivity.[2][3][4][5] These methods often calculate the relative energies of the sigma-complex intermediates for attack at each possible position. The lower the energy of the intermediate, the more favored the corresponding product.

Based on the general principles of directing effects and steric hindrance, a qualitative prediction of the major and minor products for a generic electrophile (E+) is presented below.

Position of SubstitutionActivating/Deactivating InfluencePredicted Product Distribution
C4 Para to Chlorine (favorable), Meta to Fluorine (less favorable)Major Product
C6 Ortho to Chlorine (less favorable sterically), Para to FluorineMajor Product
C5 Meta to Chlorine (less favorable), Para to FluorineMinor Product
C3 Ortho to Fluorine (less favorable sterically), Meta to ChlorineMinor Product

Key Electrophilic Aromatic Substitution Reactions & Protocols

The following sections detail common EAS reactions and provide generalized experimental protocols that can be adapted for this compound.

Nitration

Nitration introduces a nitro group (-NO2) onto the aromatic ring, a crucial transformation for the synthesis of many pharmaceutical and agrochemical intermediates. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+).[6][7]

Predicted Isomer Distribution: For the nitration of monosubstituted halobenzenes, the para isomer is generally the major product. For example, the nitration of chlorobenzene yields approximately 30-35% ortho-nitrochlorobenzene and 65-70% para-nitrochlorobenzene.[8] For this compound, the primary products are expected to be 1-chloro-2-fluoro-4-nitrobenzene and 1-chloro-2-fluoro-6-nitrobenzene.

Experimental Protocol: General Procedure for Aromatic Nitration [9][10][11]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 25 mL) to 0-5 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid (e.g., 15 mL) to the cooled sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Addition of Substrate: To this nitrating mixture, add this compound (e.g., 0.1 mol) dropwise over 30-60 minutes, ensuring the reaction temperature does not exceed 10-15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (e.g., 200 g). The crude nitro product should precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol. The different isomers can be separated by fractional crystallization or chromatography.

Halogenation

Halogenation involves the introduction of a halogen (Cl, Br) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.[12]

Experimental Protocol: General Procedure for Aromatic Chlorination

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place this compound (e.g., 0.1 mol) and a catalytic amount of anhydrous iron(III) chloride (e.g., 0.01 mol).

  • Reaction: Bubble dry chlorine gas through the stirred mixture at a moderate rate. The reaction is exothermic, and the temperature should be maintained at around 30-40 °C, using a water bath if necessary. The reaction is complete when the theoretical weight gain is achieved.

  • Work-up: Stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl gas.

  • Isolation and Purification: Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate, and finally with water again. Dry the organic layer over anhydrous calcium chloride and fractionally distill to separate the isomeric products.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) to the aromatic ring. This is typically achieved by reacting the aromatic compound with fuming sulfuric acid (a solution of SO3 in H2SO4) or concentrated sulfuric acid. The sulfonation of chlorobenzene is known to yield almost exclusively the para-substituted product.[13]

Experimental Protocol: General Procedure for Aromatic Sulfonation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (e.g., 0.1 mol).

  • Reaction: Slowly add fuming sulfuric acid (e.g., 20% SO3, 0.12 mol) to the stirred substrate. The reaction mixture will heat up. Control the temperature by cooling in a water bath. After the initial exothermic reaction subsides, heat the mixture to 80-100 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The sulfonic acid product will precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. The crude sulfonic acid can be purified by recrystallization from water or by converting it to its sodium salt by neutralization with sodium hydroxide, followed by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) to the aromatic ring. The reaction typically employs an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum chloride.[1][14][15][16][17] A key advantage of acylation is that the product is a deactivated ketone, which prevents further polysubstitution.[14]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [8][18]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (e.g., 0.12 mol) and a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

  • Formation of Acylium Ion: Cool the suspension to 0-5 °C in an ice bath. Slowly add the acyl chloride (e.g., acetyl chloride, 0.11 mol) to the stirred suspension.

  • Addition of Substrate: To this mixture, add this compound (e.g., 0.1 mol) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers and wash successively with dilute HCl, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting ketone can be purified by column chromatography or distillation.

Visualizations

Diagram 1: General Mechanism of Electrophilic Aromatic Substitution

EAS_Mechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Deprotonation Aromatic Aromatic Ring (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Aromatic->SigmaComplex Slow Electrophile E+ Electrophile->SigmaComplex SigmaComplex2 Sigma Complex Product Substituted Aromatic Ring SigmaComplex2->Product Fast Base Base Base->Product ProtonatedBase H-Base+

Caption: General two-step mechanism of electrophilic aromatic substitution.

Diagram 2: Directing Effects on this compound

Directing_Effects substrate This compound C1-Cl C2-F C3-H C4-H C5-H C6-H C4 Position 4 (Major) substrate:c4->C4 para to Cl C6 Position 6 (Major) substrate:c6->C6 ortho to Cl para to F C3 Position 3 (Minor) substrate:c3->C3 ortho to F C5 Position 5 (Minor) substrate:c5->C5 meta to Cl para to F electrophile Electrophile (E+) electrophile->substrate Attack Experimental_Workflow start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup addition Slow Addition of Electrophilic Reagent setup->addition reaction Reaction Monitoring (e.g., TLC) addition->reaction workup Quenching and Aqueous Work-up reaction->workup isolation Isolation of Crude Product (Filtration/Extraction) workup->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Product Characterization (NMR, GC-MS, etc.) purification->analysis end End analysis->end

References

Application Note and Experimental Protocol: Nitration of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the electrophilic nitration of 1-chloro-2-fluorobenzene. The procedure outlines the synthesis of nitro-substituted this compound isomers, which are valuable intermediates in medicinal chemistry and materials science.

Introduction

The nitration of substituted benzenes is a fundamental reaction in organic synthesis. For di-substituted benzenes such as this compound, the regioselectivity of the reaction is governed by the electronic and steric effects of both substituents. Both chlorine and fluorine are ortho-, para-directing groups due to their ability to donate lone-pair electrons through resonance, despite being deactivating overall due to their inductive electron withdrawal. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to positions activated by both groups.

In the case of this compound, the possible positions for nitration are C3, C4, C5, and C6. The directing effects of the substituents are as follows:

  • Fluorine (at C2): Directs ortho (C3) and para (C5).

  • Chlorine (at C1): Directs ortho (C6) and para (C4).

Steric hindrance from the existing substituents will also influence the final product distribution.

Predicted Product Distribution

Based on these principles, a qualitative prediction of the major and minor products for the nitration of this compound is presented in Table 1. The primary products are expected to be 1-chloro-2-fluoro-5-nitrobenzene and 1-chloro-2-fluoro-4-nitrobenzene, where the nitro group is para to one of the halogens.

Table 1: Predicted Products and Estimated Distribution for the Nitration of this compound

Product NameStructurePredicted DistributionRationale
1-Chloro-2-fluoro-5-nitrobenzeneNO₂ group at C5 (para to F, meta to Cl)MajorStrong para-directing effect of fluorine.
1-Chloro-2-fluoro-4-nitrobenzeneNO₂ group at C4 (para to Cl, meta to F)MajorPara-directing effect of chlorine.
1-Chloro-2-fluoro-3-nitrobenzeneNO₂ group at C3 (ortho to F, meta to Cl)MinorOrtho-directing effect of fluorine, potential for some formation.
2-Chloro-1-fluoro-3-nitrobenzeneNO₂ group at C6 (ortho to Cl, meta to F)MinorOrtho-directing effect of chlorine, likely sterically hindered.

Experimental Protocol

This protocol is adapted from general procedures for the nitration of halogenated benzenes.

Materials and Reagents
  • This compound (C₆H₄ClF)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel (250 mL)

  • Beaker (500 mL)

  • Büchner funnel and filter flask (if product is solid)

  • Rotary evaporator

  • Glassware for extraction and drying

  • Personal Protective Equipment (lab coat, safety goggles, acid-resistant gloves)

Procedure

1. Preparation of the Nitrating Mixture: a. In a 100 mL round-bottom flask, carefully add 20 mL of concentrated sulfuric acid. b. Place the flask in an ice bath and allow the acid to cool to below 10 °C. c. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring. Keep the temperature of the mixture below 15 °C during the addition. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

2. Nitration Reaction: a. To the cooled nitrating mixture, add 5.0 g (0.038 mol) of this compound dropwise via a dropping funnel over a period of 30 minutes. b. Maintain the reaction temperature between 10-20 °C using the ice bath. Monitor the temperature closely as the reaction is exothermic. c. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure completion.

3. Work-up and Isolation: a. Fill a 500 mL beaker with 200 g of crushed ice. b. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and dilute the acids. c. The crude product may precipitate as a solid or separate as an oil. d. Transfer the mixture to a 250 mL separatory funnel. e. Extract the aqueous layer with two 50 mL portions of dichloromethane or diethyl ether. f. Combine the organic extracts in the separatory funnel. g. Wash the organic layer with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved. h. Finally, wash the organic layer with 50 mL of saturated brine solution to aid in the removal of water.

4. Drying and Solvent Removal: a. Transfer the organic layer to a clean, dry Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate. b. Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask. c. Remove the solvent using a rotary evaporator to yield the crude product mixture.

5. Purification and Analysis: a. The resulting isomeric mixture can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel. b. The identity and purity of the isomers can be determined by GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Workflow Diagram

Nitration_Workflow Experimental Workflow for the Nitration of this compound A Preparation of Nitrating Mixture (H₂SO₄ + HNO₃) B Cooling to <10°C in Ice Bath A->B Exothermic C Slow Addition of This compound (10-20°C) B->C D Reaction at Room Temperature (1-2 hours) C->D Exothermic E Quenching on Ice D->E F Liquid-Liquid Extraction (Dichloromethane) E->F G Washing Sequence 1. Water 2. NaHCO₃ (aq) 3. Brine F->G H Drying Organic Layer (Anhydrous MgSO₄) G->H I Solvent Removal (Rotary Evaporator) H->I J Purification of Isomers (Distillation or Chromatography) I->J K Product Analysis (GC-MS, NMR) J->K

Caption: Workflow for the synthesis and purification of nitro-1-chloro-2-fluorobenzene isomers.

Application Notes and Protocols: 1-Chloro-2-fluorobenzene as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluorobenzene is a versatile and readily available starting material in organic synthesis, serving as a key precursor for the construction of a variety of heterocyclic compounds. Its unique substitution pattern, featuring a chlorine atom and a highly electronegative fluorine atom on adjacent positions of the benzene ring, allows for selective and sequential functionalization. This differential reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient synthesis of complex nitrogen- and oxygen-containing heterocycles. These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science, making this compound a valuable building block in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds derived from this compound, with a focus on palladium-catalyzed methodologies.

I. Palladium-Catalyzed Carbonylative Annulation for the Synthesis of N-Fused Heterocycles

A powerful application of this compound is its use in palladium-catalyzed carbonylative annulation reactions to synthesize pyrido-fused quinazolinones and dibenzoxazepinones. This one-pot reaction proceeds through a sequential carbonylation and intramolecular nucleophilic aromatic substitution, offering an efficient route to these important heterocyclic cores.

A. Synthesis of Pyrido-fused Quinazolinones

The reaction of this compound derivatives with 2-aminopyridines in the presence of a palladium catalyst and carbon monoxide affords a range of substituted 11H-pyrido[2,1-b]quinazolin-11-ones.

Reaction Scheme:

Quantitative Data Summary:

EntryThis compound Derivative2-Aminopyridine DerivativeProductYield (%)
1This compound2-Aminopyridine11H-Pyrido[2,1-b]quinazolin-11-one62
21-Chloro-2-fluoro-4-methylbenzene2-Aminopyridine8-Methyl-11H-pyrido[2,1-b]quinazolin-11-one75
34-Chloro-3-fluoro-1-methylbenzene2-Aminopyridine7-Methyl-11H-pyrido[2,1-b]quinazolin-11-one71
41-Chloro-2-fluoro-5-(trifluoromethyl)benzene2-Aminopyridine9-(Trifluoromethyl)-11H-pyrido[2,1-b]quinazolin-11-one55
5This compound5-Methyl-2-aminopyridine3-Methyl-11H-pyrido[2,1-b]quinazolin-11-one68

Experimental Protocol: General Procedure for the Synthesis of 11H-Pyrido[2,1-b]quinazolin-11-ones [1]

  • Reaction Setup: In a 4 mL vial, combine Pd(OAc)2 (2.5 mol%), 1,3-bis(dicyclohexylphosphino)propane (DCPP, 5.0 mol%), the corresponding this compound derivative (0.5 mmol), and the 2-aminopyridine derivative (0.75 mmol).

  • Solvent and Base Addition: Under an argon atmosphere, inject dimethyl sulfoxide (DMSO, 1.0 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) into the vial.

  • Carbonylation: Place the vial in a 300 mL autoclave. Purge the autoclave three times with carbon monoxide (CO) and then pressurize to 1 bar with CO at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 40 hours.

  • Work-up and Purification: After cooling to room temperature, vent the autoclave. Dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 11H-pyrido[2,1-b]quinazolin-11-one.

B. Synthesis of Dibenzoxazepinones

Similarly, the reaction of this compound with 2-aminophenols yields dibenzo[b,f][1][2]oxazepin-11(10H)-ones.

Reaction Scheme:

Quantitative Data Summary:

EntryThis compound Derivative2-Aminophenol DerivativeProductYield (%)
1This compound2-AminophenolDibenzo[b,f][1][2]oxazepin-11(10H)-one52

Experimental Protocol: Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-one [1]

  • Reaction Setup: In a 4 mL vial, combine Pd(OAc)2 (2.5 mol%), DCPP (5.0 mol%), this compound (0.5 mmol), and 2-aminophenol (0.75 mmol).

  • Solvent and Base Addition: Under an argon atmosphere, inject DMSO (1.0 mL) and DBU (3.0 equiv).

  • Carbonylation: Place the vial in a 300 mL autoclave. Purge with CO three times and then pressurize to 1 bar with CO.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 40 hours.

  • Work-up and Purification: After cooling, vent the autoclave. Dilute the mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

II. Proposed Reaction Mechanism for Palladium-Catalyzed Carbonylative Annulation

The reaction is proposed to proceed through the following catalytic cycle[1]:

  • Catalyst Activation: Reduction of Pd(II) to the active Pd(0) species by CO or the amine.

  • Oxidative Addition: Oxidative addition of this compound to the Pd(0) catalyst to form an organopalladium species.

  • CO Insertion: Rapid insertion of carbon monoxide into the palladium-aryl bond.

  • Amine/Phenol Coordination and Nucleophilic Attack: Coordination of the 2-aminopyridine or 2-aminophenol and subsequent nucleophilic attack on the acyl-palladium intermediate.

  • Reductive Elimination: Reductive elimination to form an intermediate.

  • Intramolecular Nucleophilic Aromatic Substitution: Intramolecular SNAr reaction, where the nucleophilic nitrogen or oxygen displaces the fluorine atom to form the final heterocyclic product.

G start This compound oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) pd0->oxidative_addition intermediate_A Ar-Pd(II)-Cl oxidative_addition->intermediate_A co_insertion CO Insertion intermediate_A->co_insertion co CO co->co_insertion intermediate_B Ar-C(O)-Pd(II)-Cl co_insertion->intermediate_B coupling Coupling intermediate_B->coupling nucleophile 2-Aminopyridine or 2-Aminophenol nucleophile->coupling intermediate_C Intermediate Amide/Ester coupling->intermediate_C pd_cycle Pd(II) coupling->pd_cycle cyclization Intramolecular SNAr intermediate_C->cyclization product Fused Heterocycle cyclization->product pd_cycle->pd0 Reduction G cluster_dibenzofuran Dibenzofuran Synthesis cluster_carbazole Carbazole Synthesis start_dbf This compound ullmann Ullmann Condensation (Cu-catalyzed) start_dbf->ullmann phenol Substituted Phenol phenol->ullmann diaryl_ether Diaryl Ether Intermediate ullmann->diaryl_ether cyclization_dbf Intramolecular Cyclization (e.g., Pd-catalyzed) diaryl_ether->cyclization_dbf product_dbf Dibenzofuran cyclization_dbf->product_dbf start_cbz This compound buchwald Buchwald-Hartwig Amination (Pd-catalyzed) start_cbz->buchwald aniline Substituted Aniline aniline->buchwald diaryl_amine Diaryl Amine Intermediate buchwald->diaryl_amine cyclization_cbz Intramolecular C-H Activation (e.g., Pd-catalyzed) diaryl_amine->cyclization_cbz product_cbz Carbazole cyclization_cbz->product_cbz

References

Microwave-Assisted Synthesis Using 1-Chloro-2-fluorobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-chloro-2-fluorobenzene as a versatile starting material in microwave-assisted organic synthesis. The application of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance product purity, offering a powerful tool for rapid library synthesis and lead optimization in drug discovery.

Introduction to Microwave-Assisted Synthesis with this compound

This compound is a valuable building block in organic synthesis due to the differential reactivity of its two halogen substituents. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution (SNAr) but activating the ring for such reactions, and the chlorine atom, which is more amenable to palladium-catalyzed cross-coupling reactions, allow for selective functionalization. Microwave-assisted heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often cleaner reactions compared to conventional heating methods.

Key Applications and Reaction Protocols

This section details protocols for three major classes of reactions utilizing this compound under microwave irradiation: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction can be selectively performed at the chloro-position.

Experimental Protocol: Synthesis of 2-Fluoro-biphenyl

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst, and a base in a suitable solvent is subjected to microwave irradiation.

ParameterCondition
Starting Material This compound
Reagent Phenylboronic Acid
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₂CO₃ (2.0 mmol)
Solvent 1,4-Dioxane/H₂O (4:1, 5 mL)
Temperature 120 °C
Time 15 min
Yield High

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (130.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276.4 mg, 2.0 mmol).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-biphenyl.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents This compound Phenylboronic Acid Pd(PPh3)4, K2CO3 vial Microwave Vial reagents->vial solvent Dioxane/H2O solvent->vial mw_reactor Microwave Reactor 120 °C, 15 min vial->mw_reactor Irradiate extraction Extraction mw_reactor->extraction Cool & Dilute purification Column Chromatography extraction->purification product 2-Fluoro-biphenyl purification->product

Caption: Workflow for the microwave-assisted Suzuki-Miyaura coupling.
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines. Similar to the Suzuki coupling, this reaction can be performed selectively at the chloro-position of this compound.

Experimental Protocol: Synthesis of N-(2-Fluorophenyl)morpholine

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), a palladium catalyst, a ligand, and a base in an appropriate solvent is subjected to microwave irradiation.[1]

ParameterCondition
Starting Material This compound
Reagent Morpholine
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 mmol)
Solvent Toluene (3 mL)
Temperature 130 °C
Time 30 min
Yield High

Procedure:

  • In a glovebox, add this compound (130.5 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and NaOtBu (134.5 mg, 1.4 mmol) to a 10 mL microwave reaction vial equipped with a magnetic stir bar.

  • Add toluene (3 mL) and morpholine (104.5 µL, 1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in the microwave reactor and irradiate at 130 °C for 30 minutes.[1]

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield N-(2-fluorophenyl)morpholine.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents This compound Morpholine Pd2(dba)3, XPhos, NaOtBu vial Microwave Vial reagents->vial solvent Toluene solvent->vial mw_reactor Microwave Reactor 130 °C, 30 min vial->mw_reactor Irradiate filtration Filtration mw_reactor->filtration Cool & Dilute purification Column Chromatography filtration->purification product N-(2-Fluorophenyl)morpholine purification->product

Caption: Workflow for the microwave-assisted Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions with this compound, the fluorine atom, being more electron-withdrawing, activates the ortho-position for nucleophilic attack, leading to the substitution of the chlorine atom.

Experimental Protocol: Synthesis of 1-Fluoro-2-phenoxybenzene

A mixture of this compound (1.0 mmol), phenol (1.1 mmol), and a base in a high-boiling polar aprotic solvent is subjected to microwave irradiation.

ParameterCondition
Starting Material This compound
Reagent Phenol
Base K₂CO₃ (1.5 mmol)
Solvent N,N-Dimethylformamide (DMF) (3 mL)
Temperature 150 °C
Time 20 min
Yield Good to High

Procedure:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (130.5 mg, 1.0 mmol), phenol (103.5 mg, 1.1 mmol), and K₂CO₃ (207.3 mg, 1.5 mmol).

  • Add 3 mL of DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After cooling, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with 1 M NaOH (2 x 10 mL), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-fluoro-2-phenoxybenzene.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification reagents This compound Phenol, K2CO3 vial Microwave Vial reagents->vial solvent DMF solvent->vial mw_reactor Microwave Reactor 150 °C, 20 min vial->mw_reactor Irradiate extraction Aqueous Workup mw_reactor->extraction Cool & Quench purification Column Chromatography extraction->purification product 1-Fluoro-2-phenoxybenzene purification->product

Caption: Workflow for the microwave-assisted SNAr reaction.

Safety Precautions

Microwave-assisted reactions are carried out in sealed vessels at elevated temperatures and pressures. It is crucial to use appropriate microwave vials and to not exceed the recommended solvent volumes and temperatures for the specific reactor. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Conclusion

This compound is a highly useful and versatile substrate for microwave-assisted organic synthesis. The protocols outlined in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution demonstrate the efficiency and rapidity of these transformations under microwave irradiation. These methods are readily adaptable for the synthesis of diverse compound libraries, making them invaluable tools for researchers in the fields of medicinal chemistry and drug development.

References

Scale-up Synthesis of 1-Chloro-2-fluorobenzene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the scale-up synthesis of key derivatives of 1-chloro-2-fluorobenzene. This versatile starting material is a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The protocols outlined below focus on scalable and industrially relevant transformations, including oxidation, nitration, reduction, and cross-coupling reactions.

Synthesis of 2-Chloro-6-fluorobenzaldehyde

2-Chloro-6-fluorobenzaldehyde is a vital intermediate, notably in the production of antibiotics such as dicloxacillin and flucloxacillin, as well as high-efficiency, low-toxicity fungicides.[2] The most common industrial-scale synthesis route proceeds via the oxidation of 2-chloro-6-fluorotoluene.[2]

Two-Step Oxidation of 2-Chloro-6-fluorotoluene

This process involves the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis to the desired aldehyde.[3]

Experimental Protocol:

Step 1: Side-Chain Chlorination

  • In a 500 mL four-necked glass reaction flask equipped with a reflux condenser, thermometer, gas inlet, and a metal halide lamp, add 250 g of 2-chloro-6-fluorotoluene and 0.5 mL of phosphorus trichloride.

  • Heat the mixture to 180°C under irradiation from the metal halide lamp.[4]

  • Introduce chlorine gas into the reaction mixture.

  • Monitor the reaction progress by gas chromatography (GC) until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[4] The reaction will yield a mixture of mono-, di-, and tri-chlorinated intermediates.

Step 2: Hydrolysis

  • To the crude chlorinated mixture from Step 1, add 1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[3]

  • Maintain the temperature at 150°C.

  • Slowly and uniformly add 40 g of water dropwise into the reaction flask over 3 hours.[4]

  • After the addition is complete, maintain the temperature for an additional 4 hours to ensure complete hydrolysis.[4]

  • Monitor the completion of the reaction by GC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 80-100°C.

  • Add an aqueous alkali solution (e.g., sodium carbonate) to adjust the pH to ≥ 8.[3]

  • Stir for 30 minutes, then transfer to a separatory funnel and allow the layers to separate.

  • The organic layer contains the crude 2-chloro-6-fluorobenzaldehyde.

  • Purify the crude product by reduced pressure distillation to obtain a product with ≥99% purity.[4]

Quantitative Data for the Synthesis of 2-Chloro-6-fluorobenzaldehyde:

ParameterValueReference
Starting Material2-Chloro-6-fluorotoluene[2]
Key ReagentsChlorine gas, Water, Solid superacid catalyst[3]
Reaction Temperature150-180°C[4]
Reaction TimeChlorination: until <0.5% monochloro intermediate; Hydrolysis: ~7 hours[4]
Yield90-95%[4]
Purity≥99%[4]

Process Workflow for the Synthesis of 2-Chloro-6-fluorobenzaldehyde:

G cluster_0 Step 1: Side-Chain Chlorination cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification A 2-Chloro-6-fluorotoluene B Chlorination (Cl2, Light, 180°C) A->B C Chlorinated Intermediates B->C D Hydrolysis (H2O, Solid Superacid, 150°C) C->D E Crude Product Mixture D->E F Work-up (Alkali Wash, Separation) E->F G Reduced Pressure Distillation F->G H 2-Chloro-6-fluorobenzaldehyde G->H

Synthesis of 2-Chloro-6-fluorobenzaldehyde.

Synthesis of 2-Chloro-6-fluorobenzoic Acid

2-Chloro-6-fluorobenzoic acid is a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[5][6] A common scalable method for its preparation is the oxidation of 2-chloro-6-fluorobenzaldehyde.

Oxidation of 2-Chloro-6-fluorobenzaldehyde

Experimental Protocol (using Potassium Permanganate):

  • In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (0.1 mol) in 50 mL of ethyl acetate.

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide (0.01 mol).[7]

  • In a separate beaker, prepare a solution of potassium permanganate (0.5 mol) in 50 mL of water.

  • Slowly add the aqueous potassium permanganate solution to the stirred organic solution at room temperature.

  • Stir the mixture vigorously for approximately 30 minutes. The reaction can be monitored by the disappearance of the purple permanganate color.[7]

  • Upon completion, the manganese dioxide precipitate is filtered off.

  • The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-chloro-6-fluorobenzoic acid can be further purified by recrystallization.

Quantitative Data for the Oxidation of 2-Chloro-6-fluorobenzaldehyde:

ParameterValueReference
Starting Material2-Chloro-6-fluorobenzaldehyde[7]
Oxidizing AgentPotassium Permanganate[7]
SolventEthyl Acetate / Water[7]
Reaction TemperatureRoom Temperature[7]
Reaction Time~30 minutes[7]
Yield>90%[7]
PurityHigh (after recrystallization)[7]

Synthesis of Nitro and Amino Derivatives

Synthesis of 1-Chloro-2-fluoro-4-nitrobenzene

1-Chloro-2-fluoro-4-nitrobenzene is a key intermediate in the production of various pharmaceuticals and agrochemicals.[8] One synthetic route involves the nitration of this compound. A common industrial approach, however, involves the halogen exchange of 2,4-dichloronitrobenzene.

Experimental Protocol (Halogen Exchange):

  • In a suitable reactor, charge 2,4-dichloronitrobenzene and a phase transfer catalyst (e.g., a quaternary ammonium salt).

  • Add dry potassium fluoride in a sulfolane medium.

  • Heat the reaction mixture to around 100°C for several hours.[9]

  • The reaction yields a mixture of 4-chloro-2-fluoronitrobenzene and 2,4-difluoronitrobenzene.

  • The desired product is isolated and purified from the reaction mixture, often through distillation.

Quantitative Data for the Synthesis of 1-Chloro-2-fluoro-4-nitrobenzene:

ParameterValueReference
Starting Material2,4-Dichloronitrobenzene[9]
Key ReagentsPotassium Fluoride, Phase Transfer Catalyst, Sulfolane[9]
Reaction Temperature~100°C[9]
Yield~57.5% (of the desired isomer)[9]
PurityRequires purification from isomeric byproducts[9]
Synthesis of 4-Chloro-2-fluoroaniline

4-Chloro-2-fluoroaniline is a versatile intermediate in the pharmaceutical and agrochemical industries.[10] A common large-scale synthesis involves the reduction of 1-chloro-4-fluoro-2-nitrobenzene.

Experimental Protocol (Catalytic Hydrogenation):

  • In a 500 mL reactor, add 200 g of 1-chloro-4-fluoro-2-nitrobenzene and 2 g of a 2 wt% palladium on carbon (Pd/C) catalyst.[11]

  • Seal the reactor and purge with nitrogen three times, followed by three purges with hydrogen.

  • Heat the reactor to 120°C and pressurize with hydrogen to 1 MPa.

  • Stir the reaction mixture at 1000 rpm, maintaining the temperature and pressure until the reaction is complete.[11]

  • Cool the reactor, vent, and filter to separate the catalyst.

  • The resulting liquid is the desired 4-chloro-2-fluoroaniline, which can be purified by distillation.

Quantitative Data for the Synthesis of 4-Chloro-2-fluoroaniline:

ParameterValueReference
Starting Material1-Chloro-4-fluoro-2-nitrobenzene[1]
Catalyst2 wt% Pd/C[11]
Reaction Temperature120°C[11]
Hydrogen Pressure1 MPa[11]
Purity≥98%[10]

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of this compound derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling of 2-Chloro-6-fluorobenzaldehyde

This reaction is challenging due to the lower reactivity of the aryl chloride and steric hindrance from the ortho substituents.[12] However, with optimized catalyst systems, high yields can be achieved.

Experimental Protocol:

  • To a dry Schlenk flask, add 2-chloro-6-fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (2.0-3.0 equiv.).[12][13]

  • Seal the flask and purge with an inert gas (e.g., Argon).

  • Add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[12]

Representative Catalyst Systems for Suzuki-Miyaura Coupling:

Catalyst/LigandBaseSolventTemperature (°C)Representative Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/Water100-11085-95[12][13]
Pd(dba)₂ / XPhosK₃PO₄Dioxane10080-90[13]

Logical Relationship in Suzuki-Miyaura Catalytic Cycle:

G A Pd(0) Catalyst B Oxidative Addition (Ar-Cl) A->B 2-Chloro-6-fluorobenzaldehyde C Pd(II) Intermediate B->C D Transmetalation (Ar'-B(OH)2) C->D E Pd(II) Biaryl Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G

Suzuki-Miyaura Catalytic Cycle.
Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[14]

Experimental Protocol:

  • In a glovebox, charge a reaction vessel with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable ligand (e.g., a biarylphosphine ligand), and a base (e.g., sodium tert-butoxide).

  • Add this compound and the desired amine.

  • Add a suitable solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to the required temperature (typically 80-120°C).

  • Monitor the reaction by GC or LC-MS.

  • Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Quantitative Data for a Representative Buchwald-Hartwig Amination:

ParameterValueReference
Aryl HalideThis compoundGeneral Protocol
AmineVarious primary and secondary aminesGeneral Protocol
Catalyst SystemPd precatalyst + Biarylphosphine ligand[14]
BaseSodium tert-butoxide[14]
SolventToluene or Dioxane[14]
Temperature80-120°C[14]
YieldGenerally high, dependent on substrates[14]

Experimental Workflow for Buchwald-Hartwig Amination:

G A Charge Reactor (Pd Catalyst, Ligand, Base, This compound, Amine) B Add Solvent (Toluene or Dioxane) A->B C Heat Reaction (80-120°C) B->C D Monitor Progress (GC/LC-MS) C->D E Work-up (Quench, Extraction) D->E Upon Completion F Purification (Chromatography/Distillation) E->F G Aryl Amine Product F->G

Buchwald-Hartwig Amination Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 1-chloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve your reaction yields and outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling of this compound giving a low yield?

A1: Low yields in the Suzuki coupling of this compound are common and can be attributed to several factors. As an electron-rich aryl chloride, this compound is a challenging substrate due to the slow oxidative addition step in the catalytic cycle. Key areas to investigate include the choice of catalyst and ligand, the base, the solvent system, and the quality of your reagents. Modern catalyst systems employing bulky, electron-rich phosphine ligands are often necessary for good yields with aryl chlorides.

Q2: What are the most common side reactions, and how can I minimize them?

A2: The most common side reactions include:

  • Homocoupling of the boronic acid. This can be minimized by ensuring a rigorously oxygen-free environment and using a Pd(0) source directly or ensuring efficient in-situ reduction of a Pd(II) precatalyst.

  • Protodeboronation of the boronic acid (hydrolysis back to the corresponding arene). This is often exacerbated by high temperatures and strong aqueous bases. Using anhydrous conditions if possible, or a milder base like KF, can mitigate this. Using more stable boronic esters (e.g., pinacol esters) is also a good strategy.

  • Dehalogenation of the this compound. This can occur if a hydride source is present in the reaction mixture, which can be formed from certain solvents or bases.

Q3: What is the best catalyst system for coupling this compound?

A3: For challenging aryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ often give poor results. Highly active catalyst systems are generally required. Systems based on bulky, electron-rich phosphine ligands such as SPhos, XPhos, and other Buchwald-type ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have shown significant success in coupling unactivated aryl chlorides.

Q4: Can I use microwave irradiation to improve my yield?

A4: Yes, microwave heating can be very effective in improving yields and reducing reaction times for challenging Suzuki couplings. The rapid and efficient heating can help overcome the activation barrier for the oxidative addition of the aryl chloride.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing efficiently in situ. Consider using a pre-activated catalyst or a Pd(0) source like Pd₂(dba)₃. Test your catalyst on a simpler, known reaction to confirm its activity.
Inappropriate Ligand Standard ligands like PPh₃ are often ineffective for aryl chlorides. Switch to a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.
Insufficiently Strong Base A base is required to activate the boronic acid for transmetalation. For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.
Reaction Temperature Too Low The oxidative addition of aryl chlorides is often the rate-limiting step and requires higher temperatures than for aryl bromides or iodides. Consider increasing the reaction temperature, potentially using a higher-boiling solvent or microwave irradiation.
Poor Reagent Quality Ensure your boronic acid is pure and has not decomposed. Check for the presence of boroxines. Ensure your solvent is anhydrous and properly degassed to prevent catalyst deactivation.
Issue 2: Formation of Significant Side Products
Side Product Observed Potential Cause & Troubleshooting Step
Homocoupling of Boronic Acid This is often caused by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Protodeboronation The C-B bond of the boronic acid is being cleaved by water or other protic sources. Try using anhydrous conditions, a milder base (e.g., KF), or switch to a more stable boronic ester (e.g., pinacol ester).
Dehalogenation of Aryl Chloride A hydride source may be present. Avoid using solvents that can act as hydride donors at high temperatures.

Quantitative Data on Reaction Conditions

Optimizing the Suzuki coupling of this compound often requires screening different reaction parameters. The following tables provide a summary of yields obtained under various conditions for analogous or relevant Suzuki-Miyaura couplings of aryl chlorides.

Table 1: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Chlorotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃10024<10
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1002415
3K₃PO₄Toluene/H₂OPd(OAc)₂SPhos1002>99
4Cs₂CO₃DioxanePd₂(dba)₃XPhos100498

This table illustrates the significant impact of both the base and ligand on the yield of an aryl chloride Suzuki coupling. Stronger bases and specialized ligands are crucial for high yields.

Table 2: Comparison of Yields for the Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Fluoro-6-phenylbenzaldehyde85
24-Methoxyphenylboronic acid2-Fluoro-6-(4-methoxyphenyl)benzaldehyde92
34-(Trifluoromethyl)phenylboronic acid2-Fluoro-6-(4-(trifluoromethyl)phenyl)benzaldehyde78
42-Thiopheneboronic acid2-Fluoro-6-(thiophen-2-yl)benzaldehyde88

Reaction Conditions: Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 110 °C, 18h. This data for a structurally similar substrate demonstrates that high yields are achievable with the right catalyst system.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (10 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Catalyst activity - Boronic acid purity - Anhydrous & degassed solvent Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inadequate base? - Temperature too low? Start->CheckConditions OptimizeCatalyst 3. Optimize Catalyst System - Switch to bulky ligand (e.g., SPhos) - Use Pd(0) source or pre-activated catalyst Start->OptimizeCatalyst AnalyzeSideProducts 4. Analyze for Side Products - Homocoupling? - Protodeboronation? Start->AnalyzeSideProducts SolutionReagents Use fresh, high-purity reagents. Ensure inert and anhydrous conditions. CheckReagents->SolutionReagents SolutionConditions Use a stronger base (K₃PO₄, Cs₂CO₃). Increase temperature or use microwave. CheckConditions->SolutionConditions SolutionCatalyst Screen different Pd/ligand combinations. OptimizeCatalyst->SolutionCatalyst SolutionSideProducts Degas thoroughly. Use boronic ester or milder base. AnalyzeSideProducts->SolutionSideProducts Success Improved Yield SolutionReagents->Success SolutionConditions->Success SolutionCatalyst->Success SolutionSideProducts->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Technical Support Center: Lithiation of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 1-chloro-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the lithiation of this compound?

The expected major product is 2-chloro-6-fluorophenyllithium. The fluorine atom is a potent ortho-directing group, meaning that deprotonation with a strong lithium base will preferentially occur at the position adjacent (ortho) to the fluorine.

Q2: What are the most common side reactions to be aware of?

The most significant side reaction is the formation of 3-chlorobenzyne. This occurs through the elimination of lithium fluoride from the initially formed 2-chloro-6-fluorophenyllithium, particularly at elevated temperatures. Other potential, though generally less common, side reactions include lithium-halogen exchange at the chlorine position and the formation of other regioisomers of the lithiated species.

Q3: How can I minimize the formation of the 3-chlorobenzyne byproduct?

Controlling the reaction temperature is the most critical factor. Maintaining a very low temperature, typically -78 °C or even as low as -105 °C, is essential to suppress the elimination reaction that leads to benzyne formation. The choice of the lithiating agent and solvent can also play a role.

Q4: Which lithiating agent is best for this reaction: n-BuLi, s-BuLi, or LDA?

  • n-Butyllithium (n-BuLi): This is a commonly used and effective reagent for this transformation.

  • sec-Butyllithium (s-BuLi): Being a stronger base, s-BuLi can sometimes lead to increased rates of side reactions if not handled carefully.

  • Lithium Diisopropylamide (LDA): As a non-nucleophilic base, LDA is a good choice to avoid potential nucleophilic addition to the aromatic ring, which can be a concern with alkyllithiums, although this is less common in this specific reaction. The choice may depend on the subsequent electrophile to be used. For simple deprotonation, n-BuLi or LDA are generally suitable.

Q5: My lithiation reaction is giving very low yields. What are the likely causes?

Low yields in lithiation reactions are often due to a few common issues:

  • Presence of moisture: Organolithium reagents are extremely reactive with water. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous.

  • Inactive organolithium reagent: The concentration of commercially available organolithium solutions can decrease over time. It is highly recommended to titrate the solution before use to determine the accurate concentration.

  • Reaction temperature is too high: As mentioned, elevated temperatures can lead to the formation of benzyne and other byproducts, consuming your desired intermediate.

  • Impure starting material: Impurities in the this compound can interfere with the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive n-BuLi or other lithiating agent.2. Presence of moisture in the reaction setup.3. Reaction temperature is too low for the chosen base/substrate combination (less likely for this substrate).1. Titrate the organolithium reagent immediately before use.2. Ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.3. While unlikely, a slight increase in temperature (e.g., from -105 °C to -78 °C) could be trialed, but monitor for byproduct formation.
Significant formation of benzyne-derived byproducts (e.g., biphenylene or products from reaction with solvent or trapping agents) 1. Reaction temperature is too high.2. Prolonged reaction time at a temperature where benzyne formation is competitive.1. Maintain a reaction temperature of -78 °C or lower. An acetone/dry ice bath is standard, while a diethyl ether/liquid nitrogen slush bath can achieve approximately -100 °C.2. Add the electrophile as soon as the lithiation is deemed complete. Do not let the reaction stir for extended periods at temperatures above -78 °C before quenching.
Formation of unexpected regioisomers 1. The directing group effect of fluorine is being overcome by other factors (unlikely to be a major issue).2. Post-lithiation isomerization.1. Confirm the identity of the starting material.2. Minimize reaction time after the addition of the organolithium reagent.
Inconsistent results between batches 1. Inconsistent concentration of the organolithium reagent.2. Variable amounts of moisture.3. Variations in reaction temperature control.1. Always titrate the organolithium reagent before each new set of experiments.2. Standardize the procedure for drying glassware and handling anhydrous solvents.3. Use a calibrated low-temperature thermometer and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.

Quantitative Data Summary

Substrate Lithiation Conditions Product(s) Yield(s) Reference
1-Chloro-4-fluorobenzenen-BuLi/KOt-Bu, THF, low temp., then CO₂5-Chloro-2-fluorobenzoic acid86%[1]
1-Chloro-4-fluorobenzenen-BuLi/KOt-Bu, THF, low temp., then CO₂2-Chloro-5-fluorobenzoic acidSmall amount[1]
4-Halofluorobenzenes (X=Cl, Br)t-BuLi, -78 °C, then furan trap6-Halooxabenzonorbornadienes (from benzyne)85-98%[2]

This table illustrates that under conditions favoring ortho-lithiation (as in the first entry), high yields of the desired product can be achieved. Conversely, conditions that promote benzyne formation (as in the second entry, where the benzyne is intentionally trapped) can also lead to high yields of benzyne-derived products. This highlights the critical role of reaction conditions in determining the product distribution.

Experimental Protocols

General Protocol for the Ortho-Lithiation of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes, titrated)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Appropriate solvents for workup and chromatography

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.) to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -75 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Slowly add the chosen electrophile (1.2 eq.) to the reaction mixture, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

lithiation_pathways cluster_main Desired Ortho-Lithiation Pathway cluster_side Benzyne Side Reaction Pathway A This compound B 2-Chloro-6-fluorophenyllithium (Desired Intermediate) A->B n-BuLi, THF, -78 °C C Ortho-functionalized Product B->C Electrophile (E+) D 2-Chloro-6-fluorophenyllithium E 3-Chlorobenzyne (Side Product) D->E > -78 °C (- LiF) F Benzyne-derived Byproducts E->F Dimerization or reaction with trap

Caption: Competing reaction pathways in the lithiation of this compound.

experimental_workflow start Start: This compound in Anhydrous THF step1 Cool to -78 °C start->step1 step2 Slowly add n-BuLi step1->step2 step3 Stir for 1-2 hours at -78 °C (Formation of 2-Chloro-6-fluorophenyllithium) step2->step3 step4 Add Electrophile at -78 °C step3->step4 step5 Stir for 1-3 hours at -78 °C step4->step5 step6 Quench with sat. aq. NH4Cl step5->step6 step7 Workup and Extraction step6->step7 step8 Purification (Chromatography) step7->step8 end Final Product step8->end

Caption: General experimental workflow for the ortho-lithiation of this compound.

References

Overcoming regioselectivity issues in 1-Chloro-2-fluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address and overcome regioselectivity challenges in reactions involving 1-chloro-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the general directing effects of the chloro and fluoro substituents in this compound?

A1: The regiochemical outcome of reactions with this compound is dictated by the interplay of the electronic properties of both the fluorine and chlorine substituents. Both are halogens and exhibit a similar dual nature: they are inductively electron-withdrawing (-I effect) due to their high electronegativity, and they are also capable of donating electron density through resonance (+M or +R effect) via their lone pairs.[1][2]

  • For Electrophilic Aromatic Substitution (EAS): Both chlorine and fluorine are ortho, para-directing groups.[2][3] This is because the resonance effect, which donates electron density, stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho and para positions. However, due to their strong inductive electron withdrawal, both groups are deactivating, meaning the reaction is slower than with benzene.[4] Fluorine's +M effect is more effective due to better overlap between its 2p orbitals and the carbon 2p orbitals of the ring, making fluorobenzene more reactive than chlorobenzene in EAS reactions.[4]

  • For Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of both halogens makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[5] These reactions are accelerated by electron-withdrawing groups, especially when they are positioned ortho or para to the leaving group, as they can stabilize the negatively charged Meisenheimer complex intermediate.[5][6]

Q2: In a Nucleophilic Aromatic Substitution (SNAr) reaction, which halogen is the preferred leaving group?

A2: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the departure of the leaving group. The reactivity order is often F > Cl > Br > I.[5] The highly electronegative fluorine atom makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluorine atom is preferentially substituted over the chlorine atom in most SNAr reactions of this compound.

Q3: For metal-catalyzed cross-coupling reactions, which bond (C-Cl or C-F) is more reactive?

A3: The Carbon-Fluorine (C-F) bond is significantly stronger and less reactive than the Carbon-Chlorine (C-Cl) bond. Consequently, activating the C-F bond for cross-coupling reactions is considerably more challenging.[7] Standard palladium-based catalysts typically facilitate the oxidative addition to the C-Cl bond with high selectivity, leaving the C-F bond intact. Specialized catalytic systems, often involving nickel or palladium with specific, highly electron-donating and bulky ligands, are required to activate the more inert C-F bond.[7][8] This difference in reactivity allows for highly regioselective sequential cross-coupling reactions.

Troubleshooting Guides

Electrophilic Aromatic Substitution (EAS)

Issue: Low regioselectivity, formation of multiple isomers, or poor yield.

The primary challenge in EAS of this compound is controlling the substitution pattern, as four positions are available for attack, leading to a potential mixture of products.

Troubleshooting Steps:

Potential Cause Suggested Solution Rationale
Steric Hindrance Use a bulkier electrophile or catalyst.The ortho positions (C3 and C6) are sterically hindered by the adjacent halogens. A larger electrophile will preferentially attack the less hindered para positions (C4 and C5). For example, using a bulky alkylating agent can favor para-substitution.[1]
Reaction Temperature Optimize the reaction temperature. Lower temperatures often increase selectivity.Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, leading to a decrease in regioselectivity.
Solvent Effects Screen different solvents.The choice of solvent can influence the solvation of the electrophile and the reaction intermediates, which can affect the regiochemical outcome.
Incorrect Catalyst Ensure the appropriate Lewis or Brønsted acid catalyst is used.The nature and strength of the catalyst can significantly impact the reactivity of the electrophile and the product distribution.

Quantitative Data: Isomer Distribution in Nitration of Chlorobenzene

While specific data for this compound is sparse, the nitration of chlorobenzene provides a useful model for understanding regioselectivity in halogenated benzenes.

Reactant Reaction o-isomer (%) p-isomer (%) m-isomer (%) p/o Ratio
ChlorobenzeneNitration (H₂SO₄/HNO₃)34-3663-65~1~1.8-1.9

Data compiled from PubChem and Google Patents.[9][10]

Logical Workflow for Optimizing EAS Regioselectivity

EAS_Optimization EAS Regioselectivity Workflow start Start: Undesired Isomer Ratio in EAS check_sterics Is para-substitution the desired outcome? start->check_sterics increase_bulk Increase steric bulk of electrophile/catalyst check_sterics->increase_bulk Yes check_temp Are side reactions or m-isomers observed? check_sterics->check_temp No increase_bulk->check_temp lower_temp Lower reaction temperature check_temp->lower_temp Yes screen_solvents Screen different solvents to alter intermediate stability check_temp->screen_solvents No lower_temp->screen_solvents end End: Optimized Regioselectivity screen_solvents->end

Caption: Workflow for troubleshooting regioselectivity in EAS reactions.

Nucleophilic Aromatic Substitution (SNAr)

Issue: Obtaining substitution at the C-Cl position or a mixture of products instead of selective C-F substitution.

While C-F substitution is generally favored, certain conditions can lead to a loss of selectivity.

Troubleshooting Steps:

Potential Cause Suggested Solution Rationale
Inefficient Nucleophile Use a stronger or less sterically hindered nucleophile.A more reactive nucleophile can improve the rate of the desired C-F substitution. For example, in amination reactions, less hindered amines may show higher selectivity.[11][12]
Poor Solvent Choice Use a polar aprotic solvent (e.g., DMF, DMSO, NMP). Ensure the solvent is anhydrous.Polar aprotic solvents effectively solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity and promoting the SNAr mechanism.[12] Water can compete as a nucleophile.
Harsh Reaction Conditions Optimize the reaction temperature. Start at a lower temperature and gradually increase.High temperatures can sometimes enable the less favorable C-Cl substitution pathway or lead to decomposition and side product formation.[12]
Incorrect Base If a base is used, ensure it is non-nucleophilic and strong enough to deprotonate the nucleophile without participating in the reaction.A nucleophilic base could compete with the primary nucleophile, leading to undesired byproducts.

Experimental Protocol: Regioselective Amination of this compound

This protocol is adapted from methodologies for microwave-assisted amination of fluorobenzenes.[11]

  • Preparation: To a 20 mL sealed microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (e.g., morpholine, 1.2 eq), and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: Add 10 mL of an anhydrous polar aprotic solvent, such as N-methylpyrrolidinone (NMP) or DMSO.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-180 °C) for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 2-amino-1-chlorobenzene derivative.

SNAr Reaction Pathway

SNAr_Mechanism SNAr Pathway on this compound sub This compound complex Meisenheimer Complex (Negative charge stabilized by Cl and ring) sub->complex Attack at C-F bond (favored) nu Nucleophile (Nu⁻) product Product (2-Nu-1-chlorobenzene) complex->product Elimination of F⁻

Caption: Favored SNAr mechanism via a stabilized Meisenheimer complex.

Metal-Catalyzed Cross-Coupling

Issue: Lack of selectivity between C-Cl and C-F bond activation, leading to mixtures of products or reaction at the wrong site.

Achieving high regioselectivity in cross-coupling reactions hinges on exploiting the large difference in bond dissociation energies between C-Cl and C-F bonds.

Troubleshooting Steps:

Goal Suggested Catalyst System Rationale
Selective C-Cl Coupling Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) with common phosphine ligands.These systems readily perform oxidative addition into the weaker C-Cl bond while leaving the stronger C-F bond untouched.[13]
Selective C-F Coupling Ni catalysts (e.g., Ni(COD)₂) with specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.Nickel is more effective at activating the inert C-F bond.[7] Bulky ligands promote the formation of highly reactive, low-coordinate metal species necessary for C-F activation.
Poor Reactivity at C-Cl Use a more active Pd precatalyst or a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands).Enhancing the catalyst's activity can improve yields and reaction times for C-Cl coupling, especially with challenging substrates.[13]
Unwanted C-F Activation Switch from a Ni catalyst to a less reactive Pd catalyst. Reduce reaction temperature.If undesired C-F activation occurs when targeting the C-Cl bond, reducing the catalyst's reactivity or the reaction's energy input can enhance selectivity.

Experimental Protocol: Regioselective Suzuki Coupling at the C-Cl Position

  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic phase with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the 2-fluoro-biphenyl derivative.

Catalyst Selection Decision Tree

CrossCoupling_Decision Catalyst Selection for Cross-Coupling start Goal: Selective Cross-Coupling of this compound target_bond Which bond to functionalize? start->target_bond ccl_path Use Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) target_bond->ccl_path C-Cl cf_path Use Nickel Catalyst (e.g., Ni(COD)₂ + bulky ligand) target_bond->cf_path C-F ccl_reactivity Is C-Cl reaction sluggish? ccl_path->ccl_reactivity success Achieved Selective Coupling cf_path->success ccl_ligand Use more active Pd precatalyst or electron-rich bulky ligand ccl_reactivity->ccl_ligand Yes ccl_reactivity->success No ccl_ligand->success

Caption: Decision tree for selecting a catalyst for regioselective coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-2-fluorobenzene Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 1-chloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this specific C-N bond formation reaction.

Frequently Asked Questions (FAQs)

Q1: Which halogen is preferentially substituted in the amination of this compound?

The selectivity of the amination of this compound is highly dependent on the reaction mechanism employed.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: In this type of reaction, the Carbon-Chlorine (C-Cl) bond is generally more reactive than the Carbon-Fluorine (C-F) bond. This is because the oxidative addition of the C-Cl bond to the palladium(0) catalyst is kinetically favored over the stronger C-F bond. Therefore, the primary product will be the result of amination at the chlorine-bearing carbon.

  • Nucleophilic Aromatic Substitution (SNA r): In contrast, under SNAr conditions, the C-F bond is typically more susceptible to nucleophilic attack than the C-Cl bond. This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic. For an effective SNAr reaction, the aromatic ring usually needs to be activated by electron-withdrawing groups. In the case of this compound, the chloro and fluoro substituents themselves provide some activation.

Q2: What are the primary methods for the amination of this compound?

There are three main strategies for the amination of this compound:

  • Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction that is often the method of choice due to its broad substrate scope and functional group tolerance.[1][2]

  • Ullmann Condensation: A copper-catalyzed reaction that is an alternative to the Buchwald-Hartwig amination.[3][4] It often requires higher reaction temperatures.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the direct reaction of an amine with this compound, typically under basic conditions and sometimes at elevated temperatures or with microwave irradiation.[5]

Q3: What are the key parameters to control in a Buchwald-Hartwig amination of this compound?

The success of a Buchwald-Hartwig amination hinges on the careful selection of:

  • Palladium Catalyst and Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are often employed to promote the reductive elimination step and stabilize the palladium catalyst.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.

  • Temperature: Reactions are typically heated, often in the range of 80-110°C.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Catalyst: The palladium catalyst may not have been reduced to its active Pd(0) state, or it may have decomposed.- Ensure the use of high-purity, anhydrous, and deoxygenated solvents and reagents. - Consider using a palladium precatalyst that is more readily activated. - If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction.
Poor Ligand Choice: The ligand may not be suitable for the specific amine and aryl halide combination.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
Incorrect Base: The base may be too weak to deprotonate the amine-palladium complex effectively.- For less acidic amines, a stronger base like NaOtBu or LiHMDS may be necessary. - For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be more appropriate.
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.- Gradually increase the reaction temperature, monitoring for any signs of decomposition.
Formation of Side Products Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Use a bulkier ligand to disfavor β-hydride elimination. - Lowering the reaction temperature may also help.
Diarylation of Primary Amines: The primary amine reacts with two molecules of the aryl halide.- Use a bulkier ligand to sterically hinder the second arylation. - Adjust the stoichiometry to use a slight excess of the primary amine.
Reaction Stalls Catalyst Decomposition: The catalyst may be degrading over the course of the reaction, often indicated by the formation of palladium black.- Ensure a strictly inert atmosphere is maintained throughout the reaction. - Consider a more stable palladium precatalyst or a different ligand that better protects the palladium center.
Inhibition by Starting Materials or Products: The amine or the product may be coordinating to the palladium and inhibiting catalysis.- An excess of the phosphine ligand relative to the palladium source can sometimes mitigate this issue.

Data Presentation

Table 1: Comparison of Amination Methods for this compound

Method Catalyst/Reagent Typical Conditions Selectivity Advantages Disadvantages
Buchwald-Hartwig Palladium catalyst with phosphine ligand, strong base80-110°C, inert atmosphereC-Cl aminationBroad substrate scope, high yields, good functional group tolerance.Catalyst and ligand can be expensive, requires strict inert conditions.
Ullmann Condensation Copper catalyst, baseHigh temperatures (>150°C)Generally C-Cl aminationLower cost catalyst.Harsh reaction conditions, often requires stoichiometric copper.
SNAr Amine, baseVaries (room temp to high temp, can be microwave-assisted)C-F aminationCatalyst-free.Limited to activated aryl halides and strong nucleophiles, may require harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound

This is a general guideline and may require optimization for specific amines.

  • Reaction Setup: In a glovebox, to an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Addition of Reagents: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (e.g., 100°C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Pd Catalyst, Ligand, Base, and Aryl Halide add_amine Add Amine and Anhydrous Solvent prep_reagents->add_amine heat_stir Heat and Stir (e.g., 100°C, 12-24h) add_amine->heat_stir monitor Monitor Progress (TLC, GC-MS) heat_stir->monitor cool_filter Cool and Filter through Celite monitor->cool_filter Reaction Complete extract Aqueous Work-up (Extraction) cool_filter->extract purify Purify by Chromatography extract->purify product Final Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Amination start Low or No Product Formation check_catalyst Is the catalyst active? (e.g., formation of Pd black?) start->check_catalyst catalyst_yes Yes (Decomposition) check_catalyst->catalyst_yes catalyst_no No check_catalyst->catalyst_no improve_inert Improve inert atmosphere Use more stable precatalyst catalyst_yes->improve_inert check_conditions Review Reaction Conditions catalyst_no->check_conditions ligand Ligand appropriate? check_conditions->ligand base Base strength sufficient? check_conditions->base temperature Temperature optimal? check_conditions->temperature screen_ligands Screen bulky, electron-rich ligands ligand->screen_ligands change_base Try a stronger (e.g., NaOtBu) or weaker (e.g., K3PO4) base base->change_base optimize_temp Optimize temperature temperature->optimize_temp

Caption: Troubleshooting flowchart for low yield in amination reactions.

References

Technical Support Center: Grignard Formation with 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals working with the Grignard formation of 1-chloro-2-fluorobenzene. This specific reaction can present unique challenges, and this document aims to address them in a clear, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?

The primary obstacle to initiating a Grignard reaction is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[1] This layer prevents the magnesium from reacting with the aryl halide.[1] For a successful initiation, this oxide layer must be disrupted or removed to expose a fresh, reactive magnesium surface.[1] Additionally, Grignar reagents are highly reactive and will readily react with protic solvents like water, so all glassware and solvents must be scrupulously dry.[1]

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator like iodine.[1]

  • Spontaneous boiling of the solvent, especially with low-boiling point ethers.[1]

  • The appearance of a cloudy grey or brownish color in the reaction mixture.[1]

  • The generation of heat (an exothermic reaction).[1]

Q3: What methods can I use to activate the magnesium turnings?

Several methods can be employed to activate the magnesium:

  • Chemical Activation:

    • Iodine (I₂): Adding a small crystal of iodine is a common method. The disappearance of the purple or brown color indicates the reaction has started.[1]

    • 1,2-Dibromoethane (DBE): This reactive alkyl halide readily reacts with magnesium, producing ethylene gas (observed as bubbling) and magnesium bromide, which helps to clean the magnesium surface.[1][2][3]

    • Diisobutylaluminum hydride (DIBAH): This can be used to activate the magnesium surface and dry the reaction mixture, allowing for initiation at lower temperatures.[4]

  • Physical Activation:

    • Crushing/Stirring: Crushing the magnesium turnings with a dry glass rod or vigorous stirring of dry magnesium turnings under an inert atmosphere can help break the oxide layer.[1][2]

    • Sonication: Using an ultrasonic bath can help clean the surface of the magnesium.[2][5]

    • Heating: Heating the magnesium under a nitrogen atmosphere with a heat gun before adding the solvent can help drive off moisture and activate the surface.[2]

Q4: I'm observing the formation of a biphenyl byproduct (2,2'-difluorobiphenyl). How can I minimize this side reaction?

The formation of biphenyls is a known side reaction in Grignard preparations, arising from a Wurtz-type coupling.[6][7] This can be favored by high local concentrations of the aryl halide and elevated temperatures.[7] To minimize this:

  • Slow Addition: Add the this compound solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide.

  • Temperature Control: Maintain a gentle reflux and avoid excessive heating. The reaction is exothermic, so the addition rate can be used to control the temperature.[8]

Q5: My reaction started but then stopped. What could be the cause?

This is often due to the passivation of the remaining magnesium surface or the presence of impurities. Ensure that your solvent and aryl halide are completely anhydrous. If the reaction stalls, sometimes adding another small crystal of iodine or a few drops of 1,2-dibromoethane can help to re-initiate it.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate 1. Magnesium oxide layer on turnings.[1] 2. Wet glassware or solvents.[1] 3. Impure reagents.1. Activate Magnesium: Use a chemical activator like iodine or 1,2-dibromoethane.[1][2] Alternatively, physically crush the turnings or use sonication.[1][2] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert gas (Nitrogen or Argon).[8] Use freshly distilled, anhydrous solvents. 3. Use fresh, high-purity magnesium turnings and distill the this compound.
Low yield of Grignard reagent 1. Incomplete reaction. 2. Formation of side products (e.g., Wurtz coupling).[6][7] 3. Grignard reagent reacting with moisture or air.[1]1. Increase Reaction Time: After the initial exothermic reaction subsides, continue stirring at a gentle reflux to ensure all the magnesium has reacted.[8] 2. Control Addition Rate: Add the aryl halide solution slowly to the magnesium suspension to avoid high local concentrations.[9] 3. Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas throughout the reaction.
Formation of significant byproducts 1. High reaction temperature.[7] 2. High concentration of aryl halide.[7]1. Control Temperature: Maintain a steady, gentle reflux. Use an ice bath to cool if the reaction becomes too vigorous.[6] 2. Slow, Dropwise Addition: Use a dropping funnel for the slow addition of the this compound solution.[9]
Reaction is too vigorous and uncontrolled 1. Addition of the aryl halide is too fast. 2. Insufficient cooling.1. Slow Down Addition: Immediately stop or slow the addition of the aryl halide. 2. Cool the Reaction: Use an ice bath to moderate the reaction temperature.[6]

Experimental Protocols

Detailed Protocol for the Preparation of 2-Fluorophenylmagnesium Chloride

  • Glassware and Reagent Preparation:

    • All glassware (a three-necked round-bottom flask, reflux condenser, and addition funnel) must be thoroughly flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.[8]

    • Magnesium turnings are placed in the flask.

    • Anhydrous tetrahydrofuran (THF) is the recommended solvent.[8] Ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Magnesium Activation and Reaction Initiation:

    • Add a small crystal of iodine to the magnesium turnings in the flask.[1]

    • Add a small portion of the anhydrous THF to cover the magnesium.

    • In the addition funnel, prepare a solution of this compound in anhydrous THF.

    • Add a small amount of the this compound solution to the magnesium suspension.

    • Gently warm the mixture with a heat gun until the iodine color disappears and bubbling is observed, indicating initiation.[1] If initiation is difficult, a few drops of 1,2-dibromoethane can be added.[1]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[10]

    • The reaction is exothermic, so the rate of addition should be controlled to prevent the reaction from becoming too vigorous.[1]

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.[8] The resulting grey, cloudy solution is the Grignard reagent, which should be used immediately in the subsequent reaction step.[1]

Visualizations

Troubleshooting_Grignard_Formation start Start Grignard Reaction check_initiation Does the reaction initiate? (Heat, bubbling, color change) start->check_initiation no_branch No activate_mg Activate Magnesium: - Add Iodine or 1,2-Dibromoethane - Crush turnings - Apply gentle heat/sonication check_initiation->activate_mg No yes_branch Yes reaction_proceeds Reaction proceeds check_initiation->reaction_proceeds Yes check_anhydrous Are glassware and solvents completely anhydrous? activate_mg->check_anhydrous check_anhydrous->start Yes dry_system Flame-dry glassware under vacuum. Use freshly distilled anhydrous solvent. check_anhydrous->dry_system No dry_system->start check_completion Does the reaction go to completion? reaction_proceeds->check_completion incomplete_branch No, stalls re_activate Re-activate: - Add more activator - Ensure continued stirring check_completion->re_activate No, stalls complete_branch Yes check_yield Is the yield low? check_completion->check_yield Yes re_activate->reaction_proceeds low_yield_branch Yes troubleshoot_yield Troubleshoot Yield: - Slow down halide addition - Control temperature to minimize side reactions - Ensure inert atmosphere is maintained check_yield->troubleshoot_yield Yes good_yield_branch No success Successful Grignard Formation check_yield->success No troubleshoot_yield->success

Caption: Troubleshooting workflow for Grignard reaction initiation and completion.

Grignard_Reaction_Pathway reactants This compound + Mg (in THF) grignard 2-Fluorophenylmagnesium Chloride (Desired Product) reactants->grignard Main Reaction Pathway side_reaction_intermediate Aryl Radical Intermediate reactants->side_reaction_intermediate Side Reaction Initiation wurtz_product 2,2'-Difluorobiphenyl (Wurtz Coupling Side Product) side_reaction_intermediate->wurtz_product Dimerization

Caption: Reaction pathway for Grignard formation and a common side reaction.

References

Preventing byproduct formation in 1-Chloro-2-fluorobenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Chloro-2-fluorobenzene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary industrial and laboratory routes are the Balz-Schiemann reaction and the Halex reaction. The Balz-Schiemann reaction involves the diazotization of 2-chloroaniline followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source like fluoroboric acid (HBF₄).[1][2] The Halex reaction is a nucleophilic aromatic substitution that involves treating 1,2-dichlorobenzene with a fluoride source, such as potassium fluoride (KF), at high temperatures in a polar aprotic solvent.[3][4]

Q2: What are the typical byproducts in the Balz-Schiemann synthesis of this compound?

A2: Common byproducts include phenols (from the reaction of the diazonium salt with water), chloro-biphenyls, and tar-like polymeric materials.[5][6] Incomplete reaction can also leave residual diazonium salts, which can be hazardous if isolated.[6]

Q3: What byproducts are expected from the Halex reaction?

A3: In the Halex reaction, potential byproducts include other positional isomers if the starting material is not pure, and products resulting from reaction with residual water or the solvent. High temperatures can also lead to decomposition products.[7][8]

Q4: How can I purify crude this compound?

A4: Vacuum distillation is the most effective method for purifying the final product, separating it from less volatile byproducts and residual starting materials based on boiling point differences.[9] For smaller scales or to remove specific impurities, column chromatography using a stationary phase like silica gel or a pentafluorophenyl (PFP) column can be employed.[9]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Balz-Schiemann Reaction
Symptom Potential Cause Recommended Solution
Significant black/brown tar-like residue. Decomposition of diazonium salt. This is often caused by the reaction temperature exceeding the optimal 0–5 °C range during diazotization.[6]Maintain strict temperature control using an ice-salt bath. Add the sodium nitrite solution slowly to prevent exothermic spikes.
Low yield of aryl fluoride, strong phenol smell. Premature hydrolysis of the diazonium salt. This occurs if excess water is present or if the temperature is too high before the fluoride source is added.[5]Use anhydrous conditions where possible and ensure the temperature is kept low until the decomposition step.
Explosive decomposition during heating. Isolation of dry diazonium salt. Aryl diazonium salts are often explosive when dry and should not be isolated unless specific, stable counterions (like tetrafluoroborate) are used and handled with extreme caution.[2][6]Generate and use the diazonium salt in situ without isolation. Proceed directly to the thermal decomposition step in solution.
Issue 2: Incomplete Conversion in Halex Reaction
Symptom Potential Cause Recommended Solution
High percentage of unreacted 1,2-dichlorobenzene. Insufficient reaction temperature or time. Halex reactions require high thermal energy to overcome the activation barrier for nucleophilic aromatic substitution.[3][8]Gradually increase the reaction temperature in increments of 10 °C, monitoring the reaction progress by GC. Ensure the reaction is run for a sufficient duration.
Low reactivity of potassium fluoride (KF). The KF may not be sufficiently dry or may have a low surface area (if not spray-dried). Water can inhibit the reaction.Use spray-dried KF or dry the KF under vacuum at high temperature before use. Consider using a phase-transfer catalyst to enhance the nucleophilicity of the fluoride ion.[4]
Low yield despite high temperature. Solvent degradation or side reactions. At very high temperatures (>250 °C), polar aprotic solvents like DMSO or DMF can decompose, leading to byproduct formation.[3][8]Select a solvent with high thermal stability, such as sulfolane.[4] Ensure the solvent is anhydrous. Compare solvent performance for optimal yield.[10]
Quantitative Data Summary

The choice of solvent and catalyst is critical in the Halex reaction. The following table summarizes typical conditions and their impact on yield for analogous reactions.

Starting MaterialFluoride SourceSolventCatalystTemperature (°C)Yield (%)Reference
p-ChloronitrobenzeneAnhydrous KFDMSO NoneReflux~95%[4][10]
p-ChloronitrobenzeneAnhydrous KFDMFNoneRefluxLower than DMSO[10]
p-ChloronitrobenzeneAnhydrous KFSulfolaneNone>200High[7]
HexachlorobenzeneKFSulfolanePh₄PBr230High[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction

Objective: To prepare this compound from 2-chloroaniline with minimal byproduct formation.

Materials:

  • 2-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄, 48% aqueous solution)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2-chloroaniline in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. Crucially, maintain the internal temperature below 5 °C throughout the addition to prevent decomposition. [6] Stir for an additional 20 minutes at this temperature after the addition is complete.

  • Formation of Tetrafluoroborate Salt: To the cold diazonium salt solution, slowly add cold fluoroboric acid (HBF₄). The diazonium tetrafluoroborate salt may precipitate.

  • Decomposition: Gently warm the mixture to room temperature and then heat to induce thermal decomposition. Nitrogen gas will evolve. The temperature required will depend on the specific substrate, but a gentle warming is often sufficient. Alternatively, photochemical decomposition can be employed for a cleaner reaction profile.[12][13]

  • Workup: After gas evolution ceases, cool the reaction mixture. Extract the product with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[9]

Visualizations

Troubleshooting Workflow for Byproduct Formation

This diagram outlines a logical workflow for identifying and mitigating byproduct formation during synthesis.

G cluster_0 Troubleshooting Process A Reaction Complete: Analyze Crude Product (GC-MS, NMR) B Byproducts Detected? A->B C Identify Byproduct Structure B->C Yes G Proceed to Purification B->G No D Consult Troubleshooting Guide: - Phenols/Tars -> Check Temp - Isomers -> Check Purity - Unreacted SM -> Check Conditions C->D E Implement Corrective Action: - Adjust Temperature - Purify Reagents - Change Solvent/Catalyst D->E F Re-run Optimized Reaction E->F G A 2-Chloroaniline B Diazonium Salt [Ar-N₂]⁺ A->B NaNO₂, HCl 0-5°C C This compound (Desired Product) B->C HBF₄, Heat (Δ) (Main Pathway) D 2-Chloro-1-phenol (Byproduct) B->D High Temp / H₂O (Side Reaction) E H₂O (Residual) E->D

References

Technical Support Center: GC-MS Analysis for Monitoring 1-Chloro-2-fluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reactions involving 1-chloro-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it monitored using GC-MS?

A1: this compound is a halogenated aromatic compound used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] GC-MS is the preferred analytical technique for monitoring its reactions because it effectively separates volatile and semi-volatile compounds and provides both qualitative and quantitative information, allowing for precise identification and quantification of reactants, products, and byproducts.

Q2: Which type of GC column is best suited for analyzing this compound and its derivatives?

A2: The selection of a GC column depends on the polarity of the analytes. For this compound, a non-polar or mid-polarity column is generally recommended. Non-polar columns separate compounds primarily by their boiling points.[2] A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), which offers excellent resolution for a wide range of aromatic compounds.[3]

Q3: What are the expected major ions in the mass spectrum of this compound?

A3: In electron ionization (EI) mass spectrometry, the mass spectrum of this compound will show a prominent molecular ion peak (M+). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you will observe an isotopic cluster for the molecular ion at m/z 130 and m/z 132.[4][5] Fragmentation may involve the loss of a chlorine atom.[5]

Q4: How can I accurately quantify the concentration of this compound during a reaction?

A4: For accurate quantification, the use of an internal standard (IS) is highly recommended.[6][7] An ideal internal standard is a compound that is chemically similar to the analyte but does not co-elute and is not present in the sample.[6] For aromatic compounds, deuterated analogues (e.g., deuterated benzene or toluene) or other structurally similar compounds not involved in the reaction are often used.[6][8] A calibration curve is created by analyzing standards with known concentrations of the analyte and a constant concentration of the internal standard.

Troubleshooting Guides

This section addresses specific problems you may encounter during your GC-MS analysis.

Chromatography Issues

Problem: My peaks are tailing. What could be the cause and how can I fix it?

Answer: Peak tailing, where the peak asymmetry is skewed to the right, can compromise resolution and integration accuracy.[9] It is often caused by active sites in the GC system.

  • Cause 1: Inlet Contamination: Active sites in the inlet liner can interact with polar or active compounds.

    • Solution: Perform routine inlet maintenance, which includes replacing the liner, septum, and O-ring. Consider using an ultra-inert liner.[10]

  • Cause 2: Column Contamination/Activity: The first few meters of the column can become contaminated with non-volatile residues.

    • Solution: Trim 10-20 cm from the front of the column. If the problem persists, the column may need to be replaced.[11]

  • Cause 3: Improper Column Installation: If the column is not installed correctly in the inlet, it can create dead volume, leading to tailing.[9]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height as specified by the instrument manufacturer.[9][11]

  • Cause 4: Solvent-Phase Mismatch: Injecting a polar solvent onto a non-polar column can cause poor peak shape for early eluting compounds.[10]

    • Solution: If possible, dissolve your sample in a solvent that is more compatible with the stationary phase polarity.

Problem: I'm observing broad or split peaks. What's wrong?

Answer: Broad or split peaks can indicate several issues related to the injection and oven parameters.

  • Cause 1: High Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper solvent focusing.[12] If the temperature is too high, analytes will not condense in a tight band at the head of the column.[11]

    • Solution: Lower the initial oven temperature.

  • Cause 2: Column Overload: Injecting too much sample can saturate the column.

    • Solution: Dilute your sample or increase the split ratio.[11]

  • Cause 3: Improperly Cut Column: A rough or angled cut on the column can cause band broadening.

    • Solution: Re-cut the column ensuring a clean, square cut.[11]

Mass Spectrometry Issues

Problem: I have poor sensitivity or no signal for my compound.

Answer: Low or no signal can be due to issues with the sample, the GC-MS interface, or the MS detector itself.

  • Cause 1: Leaks in the System: Air leaks into the MS will degrade sensitivity and can damage the detector.

    • Solution: Perform a leak check, paying close attention to the column fittings at the inlet and the MS transfer line.

  • Cause 2: Dirty Ion Source: The ion source can become contaminated over time, leading to a reduction in signal.

    • Solution: The ion source needs to be cleaned. Follow the manufacturer's procedure for cleaning the source components.

  • Cause 3: Sample Degradation: The analyte may be degrading in the hot inlet.

    • Solution: Try lowering the inlet temperature. Ensure you are using a deactivated liner.

Reaction Monitoring Issues

Problem: The peak area of my starting material (this compound) is fluctuating, while the product peak is increasing as expected.

Answer: Fluctuations in the reactant peak area can make quantification unreliable.

  • Cause 1: Sample Inhomogeneity: The reaction mixture may not be perfectly homogeneous.

    • Solution: Ensure thorough mixing of the reaction mixture before taking an aliquot for analysis.

  • Cause 2: High Concentration of Reactant: The initial concentration of the starting material may be too high, leading to column or detector saturation.

    • Solution: Dilute the sample aliquot significantly before injection. You may need to prepare a separate, more diluted sample to accurately quantify the starting material.

  • Cause 3: Autosampler/Injection Variability: Inconsistent injection volumes can cause fluctuations in peak areas.

    • Solution: Ensure the autosampler syringe is functioning correctly and there are no air bubbles in the syringe. The use of an internal standard will correct for this variability.[6]

Experimental Protocols & Data

Protocol: GC-MS Analysis of a this compound Reaction

This protocol provides a general starting point for monitoring a reaction. Parameters should be optimized for your specific reaction and instrument.

  • Sample Preparation:

    • At each time point, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 950 µL of ethyl acetate) in a 2 mL autosampler vial. This creates a 1:20 dilution.

    • Add a known amount of an internal standard (e.g., naphthalene or a deuterated aromatic compound) to the vial.[13]

    • Vortex the sample to ensure it is homogeneous.

  • GC-MS Parameters: The following table summarizes typical GC-MS parameters for this analysis.

ParameterSettingRationale
GC System
ColumnHP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA standard non-polar column providing good resolution for aromatic compounds.[14][15]
Inlet Temperature250 °CEnsures rapid vaporization of the sample.[6]
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overload, especially for concentrated samples.
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 mL/min (Constant Flow)Typical flow rate for a 0.25 mm ID column.[6]
Oven Program50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling point. The final hold ensures all components elute.
MS System
Ion Source Temp230 °CStandard temperature for EI source.[6]
Transfer Line Temp280 °CPrevents condensation of analytes between the GC and MS.[6]
Ionization ModeElectron Ionization (EI)Standard ionization technique for volatile organic compounds.
Ionization Energy70 eVStandard energy for creating reproducible fragmentation patterns.[13]
Mass Scan Range45 - 350 amuCovers the mass range of expected reactants, products, and byproducts.
Solvent Delay3 minutesPrevents the high concentration of solvent from saturating the detector.

Visualizations

GCMS_Workflow Start Start: Reaction Mixture SamplePrep 1. Sample Preparation (Quench, Dilute, Add IS) Start->SamplePrep Injection 2. GC Injection (Vaporization) SamplePrep->Injection Separation 3. GC Separation (Capillary Column) Injection->Separation Ionization 4. MS Ionization (Electron Impact) Separation->Ionization Detection 5. Mass Analysis & Detection (Quadrupole Analyzer) Ionization->Detection DataAnalysis 6. Data Analysis (Integration & Quantification) Detection->DataAnalysis End End: Reaction Profile DataAnalysis->End

Caption: General experimental workflow for GC-MS reaction monitoring.

Troubleshooting_Tree Problem Problem Observed in Chromatogram? PeakShape Poor Peak Shape? Problem->PeakShape Yes RetentionTime Retention Time Shift? Problem->RetentionTime No Tailing Tailing Peaks? PeakShape->Tailing Yes Split Split/Broad Peaks? PeakShape->Split No CheckLiner Check/Replace Inlet Liner & Septum Tailing->CheckLiner Yes LowerTemp Lower Initial Oven Temperature Split->LowerTemp Yes TrimColumn Trim 10-20cm from Column CheckLiner->TrimColumn Still Tailing CheckInstall Check Column Installation TrimColumn->CheckInstall Still Tailing DiluteSample Dilute Sample / Increase Split LowerTemp->DiluteSample Still Split CheckFlow Check Carrier Gas Flow Rate RetentionTime->CheckFlow Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No CheckLeaks Check for System Leaks CheckFlow->CheckLeaks Flow OK TuneMS Tune Mass Spectrometer Sensitivity->TuneMS Yes CleanSource Clean Ion Source TuneMS->CleanSource Still Low

Caption: Troubleshooting decision tree for common GC-MS issues.

References

Technical Support Center: Column Chromatography Purification of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-Chloro-2-fluorobenzene using column chromatography techniques. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Inappropriate Mobile Phase Polarity: The solvent system may be too polar, causing all compounds to elute too quickly, or not polar enough, resulting in poor movement of the target compound.Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of a non-polar solvent like hexane and a slightly more polar solvent such as ethyl acetate or dichloromethane. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1]
Incorrect Stationary Phase: The stationary phase may not have the right selectivity for separating this compound from its specific impurities.Select an Appropriate Stationary Phase: Standard silica gel is commonly used for the purification of halogenated aromatic compounds.[2] For difficult separations, consider using a pentafluorophenyl (PFP) stationary phase, which can offer enhanced selectivity for halogenated compounds.
Column Overloading: Too much crude product has been loaded onto the column, exceeding its separation capacity.Reduce Sample Load: Decrease the amount of crude material applied to the column. A general guideline is to use a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more challenging ones.[3]
Product Elutes with Tailing (Asymmetrical Peaks) Strong Interaction with Stationary Phase: The polar nature of the silanol groups on silica gel can interact strongly with the halogenated benzene, causing tailing.Modify the Mobile Phase: Add a small amount (0.1-1%) of a polar modifier, like triethylamine, to the eluent. This can help to deactivate the acidic sites on the silica gel and improve peak shape.[4]
Column Packing Issues: The column may not be packed uniformly, leading to channeling and uneven flow of the mobile phase.Repack the Column: Ensure the silica gel is packed evenly as a slurry to avoid air bubbles and channels. A uniform and well-settled column bed is crucial for good separation.
Low or No Recovery of Product Product is Irreversibly Adsorbed: The compound may be too strongly bound to the stationary phase and does not elute with the chosen solvent system.Increase Eluent Polarity: After collecting the expected fractions, flush the column with a more polar solvent (e.g., pure ethyl acetate or a methanol/dichloromethane mixture) to elute any strongly retained compounds.
Compound Degradation on Silica Gel: this compound, although relatively stable, may degrade on the acidic surface of silica gel, especially if the purification is prolonged.Use Deactivated Silica or an Alternative Stationary Phase: Consider using neutral alumina or a deactivated silica gel. You can also try to minimize the time the compound spends on the column by using flash chromatography.[5]
Cracked or Channeled Column Bed Improper Packing or Running Conditions: The column may have been packed unevenly, or a sudden change in solvent polarity may have caused the silica bed to crack.Repack the Column and Use Gradient Elution: When packing, allow the silica slurry to settle completely. If changing solvent polarity during the run, do so gradually (gradient elution) to avoid shocking the column bed.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent system for the purification of this compound on a silica gel column?

A1: A good starting point for developing a solvent system for this compound on silica gel is a mixture of a non-polar solvent and a moderately polar solvent.[6] A common choice is a hexane/ethyl acetate mixture. Begin with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the proportion of ethyl acetate while monitoring the separation on TLC plates to find the optimal ratio that provides good separation and an Rf value of around 0.25-0.35 for the product.[1]

Q2: How can I visualize this compound on a TLC plate since it is a colorless compound?

A2: this compound is a UV-active compound due to its aromatic ring. You can visualize the spots on a TLC plate using a UV lamp, typically at a wavelength of 254 nm. The compound will appear as a dark spot on the fluorescent green background of the TLC plate.

Q3: My this compound product is contaminated with a non-polar impurity. How should I adjust my chromatography conditions?

A3: If you have a non-polar impurity, it will likely elute very quickly from the column. To improve separation, you should start with a very non-polar mobile phase, such as pure hexane. This will allow the non-polar impurity to travel down the column while the more polar this compound is retained more strongly. After the impurity has eluted, you can then gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute your desired product.

Q4: Can I reuse my silica gel column for another purification of this compound?

A4: While it is technically possible to wash and reuse silica gel columns, it is generally not recommended for high-purity applications. Strongly adsorbed impurities from the previous run may not be completely removed and could contaminate your subsequent purification. For obtaining high-purity this compound, it is best to use a freshly packed column for each purification.

Q5: What is "dry loading" and when should I use it for my this compound sample?

A5: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[3] This is particularly useful if your crude this compound is an oil or has poor solubility in the initial, non-polar mobile phase.[7] To do this, dissolve your sample in a volatile solvent, mix it with a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates with a fluorescent indicator.

  • Prepare Sample: Dissolve a small amount of the crude this compound product in a volatile solvent like dichloromethane or ethyl acetate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 9:1 hexane/ethyl acetate). Allow the solvent to travel up the plate by capillary action.[8]

  • Visualize: Remove the plate when the solvent front is near the top, mark the solvent front, and allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm).

  • Optimize: Adjust the solvent ratio to achieve a good separation of the desired product spot from impurity spots, aiming for an Rf value of 0.25-0.35 for the product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

  • Packing the Column (Wet Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer, being careful not to let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the column with a pipette.

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides illustrative data for a typical purification of a halogenated aromatic compound using silica gel column chromatography. Actual results for this compound may vary depending on the specific experimental conditions.

Parameter Isocratic Elution (95:5 Hexane:EtOAc) Gradient Elution (98:2 to 90:10 Hexane:EtOAc)
Crude Sample Loaded 1.0 g1.0 g
Silica Gel Used 50 g50 g
Solvent Consumption ~500 mL~600 mL
Purity of Combined Fractions (by GC) >98%>99%
Recovery of Pure Product 85%90%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Packing Column Packing TLC->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Poor Separation? Check_Rf Check TLC Rf of Product Start->Check_Rf Rf_High Rf > 0.5 Check_Rf->Rf_High High Rf_Low Rf < 0.2 Check_Rf->Rf_Low Low Rf_Good 0.2 < Rf < 0.5 Check_Rf->Rf_Good Good Decrease_Polarity Decrease Mobile Phase Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Mobile Phase Polarity Rf_Low->Increase_Polarity Check_Tailing Are Peaks Tailing? Rf_Good->Check_Tailing Decrease_Polarity->Start Re-evaluate Increase_Polarity->Start Re-evaluate Tailing_Yes Yes Check_Tailing->Tailing_Yes Yes Tailing_No No Check_Tailing->Tailing_No No Add_Modifier Add Modifier (e.g., TEA) to Mobile Phase Tailing_Yes->Add_Modifier Check_Loading Check Sample Load Tailing_No->Check_Loading Add_Modifier->Start Re-evaluate Overloaded Overloaded? Check_Loading->Overloaded High Load Reduce_Load Reduce Sample Load Overloaded->Reduce_Load Good_Separation Good Separation Achieved Overloaded->Good_Separation Load OK Reduce_Load->Start Re-run

Caption: A decision tree for troubleshooting poor separation in column chromatography.

References

Technical Support Center: Managing Exothermic Reactions of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Chloro-2-fluorobenzene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic reaction risks associated with this compound?

A1: this compound, a halogenated aromatic compound, can undergo several highly exothermic reactions. The primary risks stem from reactions such as nitration, amination, Friedel-Crafts alkylation/acylation, and metallation (e.g., Grignard reagent formation). These reactions can generate significant heat, and if not properly controlled, can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[1][2] Factors influencing the risk include reactant concentrations, addition rates, reaction temperature, and the efficiency of heat removal.

Q2: What is a thermal runaway, and why is it a major concern?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction exceeds the rate of heat removal, leading to an accelerating increase in temperature. This can cause the reaction mixture to boil, decompose, and generate large volumes of gas, potentially leading to a vessel rupture or explosion.[1][2] For halogenated aromatics, decomposition at high temperatures can also release toxic and corrosive gases.

Q3: How can I assess the thermal hazard of my reaction involving this compound?

A3: A thorough thermal hazard assessment is crucial before scaling up any reaction. Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are used to determine key safety parameters. DSC can be used to determine the onset temperature of decomposition of reactants, intermediates, and products. Reaction calorimetry measures the heat of reaction (ΔH), the rate of heat release, and the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase if all the reaction heat is contained within the reactor.[3][4]

Q4: What are the key process parameters to control during an exothermic reaction with this compound?

A4: The following parameters are critical to monitor and control:

  • Temperature: Maintain the reaction temperature within a pre-defined safe operating range. Use a reliable temperature probe and an efficient cooling system.

  • Reagent Addition Rate: For semi-batch processes, the rate of addition of a limiting reagent should be controlled to manage the rate of heat generation.

  • Agitation: Ensure efficient stirring to maintain uniform temperature throughout the reactor and facilitate heat transfer to the cooling jacket. Loss of agitation can lead to localized hot spots and initiate a runaway.

  • Concentration: The concentration of reactants will directly impact the reaction rate and the total heat generated.

Q5: What are the benefits of using flow chemistry for exothermic reactions of this compound?

A5: Continuous flow chemistry offers significant safety advantages for managing highly exothermic reactions. The small internal volume of flow reactors allows for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[5] It also allows for the safe handling of hazardous reagents and intermediates by generating them in situ and consuming them immediately.

Troubleshooting Guide

Issue 1: Unexpectedly rapid temperature increase during reagent addition.

  • Possible Cause: The rate of reagent addition is too high, leading to an accumulation of unreacted material and a sudden acceleration of the reaction.

  • Immediate Action:

    • Immediately stop the addition of the reagent.

    • Ensure maximum cooling is applied to the reactor.

    • Monitor the temperature and pressure closely.

  • Corrective Measures:

    • Once the temperature is under control, resume the addition at a significantly slower rate.

    • Consider diluting the reagent being added to provide better control.

    • Re-evaluate the heat removal capacity of your system for the current scale.

Issue 2: Loss of cooling to the reactor.

  • Possible Cause: Failure of the cooling system (e.g., chiller malfunction, loss of cooling water flow).

  • Immediate Action:

    • Stop all reagent and heat input to the reactor.

    • If safe to do so, prepare an emergency cooling bath (e.g., ice/water or dry ice/acetone) to immerse the reactor in.

    • If the temperature continues to rise uncontrollably, proceed to the emergency quenching procedure.

  • Preventative Measures:

    • Regularly maintain and inspect the cooling system.

    • Have a backup cooling plan or an emergency quenching agent readily available.

Issue 3: Agitator failure.

  • Possible Cause: Mechanical or electrical failure of the stirring motor.

  • Immediate Action:

    • Immediately stop all reagent addition.

    • Poor mixing can lead to localized hot spots and a delayed, highly energetic reaction. Assess the situation carefully.

    • If the reaction has already been initiated and is known to be highly exothermic, consider an emergency quench as the risk of a runaway is high.

  • Preventative Measures:

    • Use a reliable overhead stirrer.

    • Monitor the stirrer speed and ensure it is functioning correctly throughout the reaction.

Issue 4: Pressure build-up in the reactor.

  • Possible Cause:

    • The reaction temperature has exceeded the boiling point of the solvent or a low-boiling reactant.

    • A decomposition reaction is occurring, generating non-condensable gases.

  • Immediate Action:

    • Stop all reagent and heat input.

    • Apply maximum cooling.

    • If the pressure continues to rise and exceeds the safe limit of the vessel, vent the reactor to a safe location (e.g., a fume hood or a designated catch vessel) through a pressure relief valve or bursting disc if equipped.

    • If the pressure rise is uncontrollable, initiate an emergency shutdown and evacuate the area.[6]

Quantitative Data Summary

Due to the limited availability of specific experimental calorimetric data for this compound in the public domain, the following tables provide illustrative data for the nitration of chlorobenzene, a structurally similar and well-studied exothermic reaction. This data should be used as a guide to understand the potential hazards and is not a direct substitute for a thorough experimental safety assessment for your specific reaction.

Table 1: Thermodynamic Parameters for the Mononitration of Chlorobenzene

ParameterValueUnitSignificance
Heat of Reaction (ΔH)~ -130kJ/molIndicates a highly exothermic reaction.
Adiabatic Temperature Rise (ΔTad)~ 150-200°CThe theoretical maximum temperature increase in a perfectly insulated system. A high value indicates a significant runaway potential.
Specific Heat Capacity (Cp)~ 1.5-2.0J/g·KThe amount of heat required to raise the temperature of the reaction mixture.

Note: These are approximate values and can vary depending on the specific reaction conditions (e.g., concentration, solvent).

Table 2: Typical Process Safety Parameters for Aromatic Nitration

ParameterSafe Operating RangeCritical LimitConsequence of Deviation
Reaction Temperature10 - 40 °C> 60 °CIncreased reaction rate, potential for side reactions and decomposition.
Reagent Addition Time1 - 4 hours< 0.5 hoursAccumulation of unreacted nitrating agent, leading to a potential runaway.
Stirrer Speed> 300 RPM< 100 RPM or failurePoor heat transfer, localized hot spots, and potential for uncontrolled reaction.
Onset of Decomposition> 150 °C-Temperature at which the product starts to decompose exothermically, which can lead to a secondary runaway.

Experimental Protocol: Illustrative Procedure for the Safe Nitration of this compound (Lab Scale)

Disclaimer: This is a generalized and illustrative protocol. A thorough risk assessment and experimental validation are mandatory before proceeding.

Objective: To perform the nitration of this compound on a laboratory scale with appropriate safety controls.

Materials:

  • This compound

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

Equipment:

  • Jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel.

  • Chiller/circulator for the reactor jacket.

  • Emergency cooling bath (ice/water) on standby.

  • Quenching station with a suitable quenching agent (e.g., a large volume of cold water or a dilute basic solution).

Procedure:

  • Reactor Setup:

    • Set up the jacketed reactor in a fume hood.

    • Ensure the stirrer, temperature probe, and addition funnel are securely in place.

    • Connect the reactor jacket to the chiller and set the initial jacket temperature to 0 °C.

  • Preparation of Nitrating Mixture:

    • In a separate flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with stirring. Caution: This mixing is highly exothermic.

    • Allow the nitrating mixture to cool to 0-5 °C.

  • Reaction:

    • Charge the reactor with this compound.

    • Begin stirring at a moderate speed (e.g., 300 RPM).

    • Slowly add the pre-cooled nitrating mixture to the reactor via the addition funnel over a period of 1-2 hours.

    • Maintain the internal reaction temperature between 5-10 °C throughout the addition. If the temperature exceeds 15 °C, immediately stop the addition and allow the reaction to cool.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional hour to ensure complete conversion.

  • Work-up:

    • Slowly and carefully pour the reaction mixture onto a stirred mixture of ice and water. Caution: This quenching step is also exothermic.

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water and then with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Emergency Quenching:

    • In the event of an uncontrolled temperature rise, immediately stop the addition of the nitrating mixture.

    • If the temperature continues to rise rapidly, carefully and slowly add a pre-determined quenching agent (e.g., a large volume of cold water) to the reaction mixture to dilute the reactants and absorb the heat.

Mandatory Visualizations

Exothermic_Reaction_Troubleshooting_Workflow Start Start Exothermic Reaction (e.g., Nitration) Monitor Continuously Monitor Temperature & Pressure Start->Monitor Check_Limits Parameters within Safe Operating Limits? Monitor->Check_Limits Proceed Continue Reaction Check_Limits->Proceed Yes Troubleshoot Initiate Troubleshooting Procedures Check_Limits->Troubleshoot No End Reaction Complete Proceed->End Stop_Addition Stop Reagent Addition Troubleshoot->Stop_Addition Max_Cooling Apply Maximum Cooling Stop_Addition->Max_Cooling Assess_Situation Assess Severity Max_Cooling->Assess_Situation Minor_Excursion Minor Excursion Assess_Situation->Minor_Excursion Controllable Major_Excursion Major Excursion / Runaway Assess_Situation->Major_Excursion Uncontrollable Resume_Slowly Resume Addition at Slower Rate Minor_Excursion->Resume_Slowly Emergency_Quench Initiate Emergency Quenching Protocol Major_Excursion->Emergency_Quench Resume_Slowly->Monitor Evacuate Evacuate Area & Alert Emergency Services Emergency_Quench->Evacuate

Caption: Troubleshooting workflow for an exothermic event.

Quenching_Decision_Process Temp_Rise Uncontrolled Temperature Rise Detected Stop_Feeds Stop All Reagent and Heat Feeds Temp_Rise->Stop_Feeds Apply_Cooling Apply Maximum Available Cooling Stop_Feeds->Apply_Cooling Check_Control Is Temperature Rise Controlled? Apply_Cooling->Check_Control Continue_Monitoring Continue Monitoring Under Full Cooling Check_Control->Continue_Monitoring Yes Prepare_Quench Prepare for Emergency Quenching Check_Control->Prepare_Quench No Select_Quench Select Appropriate Quenching Agent (Pre-determined) Prepare_Quench->Select_Quench Add_Quench Add Quenching Agent Slowly and Controlled Select_Quench->Add_Quench Monitor_Quench Monitor Temperature and Pressure During Quench Add_Quench->Monitor_Quench Evacuate Initiate Emergency Shutdown & Evacuate Add_Quench->Evacuate If quench is ineffective or causes further hazard Quench_Complete Reaction Quenched and Stabilized Monitor_Quench->Quench_Complete

Caption: Decision-making process for reaction quenching.

Reaction_Parameter_Safety_Logic cluster_params Controllable Parameters cluster_monitoring Monitored Variables cluster_outcome Reaction Outcome Temp Reaction Temperature Heat_Generation Rate of Heat Generation Temp->Heat_Generation Addition_Rate Reagent Addition Rate Addition_Rate->Heat_Generation Stirring Agitation Speed Heat_Removal Rate of Heat Removal Stirring->Heat_Removal Concentration Reactant Concentration Concentration->Heat_Generation Safe_Operation Safe & Controlled Reaction Heat_Generation->Safe_Operation < Heat Removal Runaway Thermal Runaway Heat_Generation->Runaway > Heat Removal Heat_Removal->Safe_Operation

Caption: Logical relationship between reaction parameters and safety.

References

Technical Support Center: Cross-Coupling with 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-chloro-2-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling reactions?

A1: this compound presents several challenges. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes oxidative addition to the catalyst more difficult.[1][2] The fluorine atom at the ortho position introduces significant steric hindrance around the reaction center and electronically modifies the aryl ring, further influencing catalyst activity. While C-F bond activation is possible, it generally requires more forcing conditions than C-Cl activation.[3]

Q2: What general class of catalysts is recommended for coupling with aryl chlorides like this compound?

A2: Palladium-based catalysts are the most widely used and effective for activating aryl chlorides.[4] Success hinges on the choice of ligand. Bulky and electron-rich monodentate phosphine ligands (e.g., tri-tert-butylphosphine, XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are generally required.[2][5] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary for oxidative addition to the C-Cl bond.[6]

Q3: Which specific cross-coupling reaction is most suitable for my target molecule?

A3: The choice of reaction depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters. It is widely used due to the commercial availability and stability of boronic acids.[1]

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines, amides, or carbamates. This reaction is crucial for synthesizing arylamines, which are common in pharmaceuticals.[7][8]

  • Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes. It is a powerful tool for creating conjugated systems.[9][10]

  • Heck Reaction: For forming C-C bonds with alkenes, leading to substituted alkene products.[11][12]

Q4: Should I be concerned about competitive C-F bond activation?

A4: Under typical cross-coupling conditions optimized for C-Cl activation, C-F activation is generally not a major competing pathway. The C-F bond is significantly stronger than the C-Cl bond. However, using highly reactive catalyst systems, particularly with nickel or under very harsh conditions, could potentially lead to C-F activation.[3][13] It is always advisable to confirm the product structure to rule out undesired reactivity.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Issue 1: No reaction or very low conversion of starting material.

  • Question: My reaction isn't working. I see only starting material after several hours. What should I check first?

  • Answer: There are several potential causes for a stalled reaction:

    • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, ensure your conditions (ligand, solvent, base) are suitable for its reduction to Pd(0).[14] Consider switching to a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4 precatalysts), which generate the active catalyst more reliably.[6]

    • Inappropriate Ligand: Standard ligands like PPh₃ are often ineffective for activating aryl chlorides.[2] You must use a bulky, electron-rich phosphine (e.g., XPhos, RuPhos, tBu₃P) or an NHC ligand designed for this purpose.[15]

    • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that your solvents were thoroughly degassed.[16]

    • Incorrect Base: The base is critical. For Suzuki reactions, K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7][17]

dot

Troubleshooting_No_Reaction Start Problem: Low or No Conversion CheckCatalyst Is the catalyst system appropriate for aryl chlorides? Start->CheckCatalyst IsPd0 IsPd0 CheckCatalyst->IsPd0 Bulky, e--rich ligand (XPhos, etc.)? Modern precatalyst? CheckConditions Are the reaction conditions optimal? IsDegassed IsDegassed CheckConditions->IsDegassed Solvents degassed? Inert atmosphere? CheckReagents Are the reagents pure and active? BoronicAcidDecomp BoronicAcidDecomp CheckReagents->BoronicAcidDecomp For Suzuki: Is the boronic acid degrading? IsPd0->CheckConditions Yes UseAppropriateLigand Action: Switch to a suitable ligand (e.g., XPhos, SPhos, tBu₃P) or a Buchwald G3/G4 precatalyst. IsPd0->UseAppropriateLigand No DegasSystem Action: Ensure proper degassing (e.g., freeze-pump-thaw, N₂ sparging) and maintain inert atmosphere. IsDegassed->DegasSystem No CheckBase Is the base strong/suitable enough? IsDegassed->CheckBase Yes CheckBase->CheckReagents Yes ChangeBase Action: Select a more effective base (e.g., K₃PO₄ for Suzuki, NaOtBu for Amination). CheckBase->ChangeBase No UseFreshReagent Action: Use fresh, high-purity boronic acid. Consider using a boronate ester. BoronicAcidDecomp->UseFreshReagent Yes Success Reaction should proceed. If not, consider temperature/solvent screen. BoronicAcidDecomp->Success No

Caption: Troubleshooting decision tree for low/no conversion.

Issue 2: Formation of side products, particularly hydrodehalogenation (C-Cl bond is replaced by C-H).

  • Question: My main product is contaminated with 2-fluorobenzene. How can I prevent this?

  • Answer: Hydrodehalogenation is a common side reaction. It can be caused by:

    • Water/Proton Source: Ensure your reagents and solvents are sufficiently dry, as water can be a proton source for this side reaction. However, note that some Suzuki reactions require water as a co-solvent; in these cases, the base choice is critical.[18]

    • Base Choice: Some bases can facilitate the hydrodehalogenation pathway. For Suzuki couplings, switching from a hydroxide base to a carbonate or phosphate base (K₃PO₄, Cs₂CO₃) can sometimes suppress this side reaction.

    • Slow Transmetalation: If the transmetalation step (e.g., with the boronic acid in a Suzuki coupling) is slow, the intermediate palladium complex has more time to undergo side reactions. Increasing the concentration of the coupling partner or adding activating agents (if applicable) may help.

Issue 3: Reaction is not reproducible.

  • Question: I had one successful reaction with high yield, but subsequent attempts have failed. What could be the cause?

  • Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagent quality.

    • Reagent Quality: The purity of reagents is paramount. Boronic acids, in particular, can degrade upon storage, leading to inconsistent results.[16] Always use fresh, high-quality reagents. The quality of the palladium source can also vary.[6]

    • Inert Atmosphere: The efficiency of degassing and maintaining an inert atmosphere can vary between experiments. A small amount of oxygen can significantly inhibit the catalyst. Standardize your procedure for solvent degassing and assembly of the reaction under an inert atmosphere.[16]

    • Solvent Purity: Ensure solvents are anhydrous and of high purity. Impurities can act as catalyst poisons.

    • Stirring Rate: In heterogeneous mixtures (e.g., with an insoluble base like K₂CO₃), the stirring rate can affect reaction kinetics. Ensure consistent and vigorous stirring.

Catalyst System Performance Data

The following tables summarize typical starting conditions for various cross-coupling reactions with this compound and related aryl chlorides.

Table 1: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Toluene/H₂O 100 >95 Generic conditions based on[15]
Pd₂(dba)₃ (1.5) tBu₃P (3) K₃PO₄ (2) Dioxane 80 High Based on principles in[6]

| XPhos Pd G3 (2) | - | K₃PO₄ (2) | t-BuOH/H₂O | 80 | >95 | Generic conditions based on |

Table 2: Buchwald-Hartwig Amination Conditions

Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%) Reference
Pd₂(dba)₃ (1.5) XPhos (3) NaOtBu (2) Toluene 100 94 Example with 4-chlorotoluene
Pd(OAc)₂ (2) RuPhos (4) LHMDS (2.2) Toluene 100 High Generic conditions based on[7]

| BrettPhos Pd G3 (2)| - | LHMDS (2.2) | THF | 65 | High | Based on general protocols |

Table 3: Sonogashira Coupling Conditions

Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Reference
Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 60 Good General conditions[9][19]

| Pd(OAc)₂ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | High | Copper-free conditions[20] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

dot

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Add Pd catalyst, ligand (if needed), base, and boronic acid to a flame-dried Schlenk flask. Cycle 2. Evacuate and backfill the flask with inert gas (3x). Prep->Cycle AddReagents 3. Add degassed solvent and This compound via syringe. Cycle->AddReagents Heat 4. Heat the mixture with vigorous stirring for the specified time. AddReagents->Heat Cool 5. Cool to room temperature and quench with water. Heat->Cool Extract 6. Extract with an organic solvent (e.g., Ethyl Acetate). Cool->Extract Purify 7. Dry, concentrate, and purify by column chromatography. Extract->Purify

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add degassed solvent (e.g., 4 mL of a 3:1 t-BuOH/H₂O mixture) via syringe. Add this compound (1.0 mmol, 1.0 equiv.) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Preparation: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the ligand (e.g., XPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inerting: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Reagent Addition: Add degassed toluene (2 mL). Add this compound (1.0 mmol, 1.0 equiv.) followed by the amine (1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100 °C. Stir for 6-24 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ether and filter through a pad of Celite, washing with additional ether. Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Removal of Unreacted 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 1-chloro-2-fluorobenzene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound?

A1: The most common and effective methods for removing unreacted this compound are fractional distillation and column chromatography. The choice of method depends on the scale of the reaction, the physical properties of the desired product and other impurities, and the required final purity. In some cases, quenching with a nucleophilic reagent or using a scavenger resin may also be viable options.

Q2: What key physical properties of this compound are important for its removal?

A2: The boiling point, melting point, and polarity are crucial. This compound has a boiling point of 137-138 °C, a melting point of -43 to -42 °C, and is a relatively non-polar compound.[1][2] These properties are essential for designing effective separation protocols, particularly for fractional distillation and column chromatography.

Q3: How can I determine the purity of my product after removing this compound?

A3: Gas chromatography (GC) is a highly effective technique for analyzing the purity of your product and quantifying the amount of residual this compound.[3] Other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can also be employed to assess purity.

Q4: Are there any safety concerns when working with this compound?

A4: Yes, this compound is a flammable liquid and can cause skin and eye irritation.[4] It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a suitable method for separating this compound from products with a significantly different boiling point.

Troubleshooting Common Fractional Distillation Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Insufficient number of theoretical plates in the column.- Distillation rate is too fast.- Inadequate reflux ratio.- Use a longer fractionating column or one with a higher efficiency packing material (e.g., Vigreux, Raschig rings).- Reduce the heating rate to ensure a slow and steady distillation.- Increase the reflux ratio to allow for more condensation-vaporization cycles.
Bumping/Irregular Boiling - Lack of boiling chips or a stir bar.- Heating the mixture too rapidly.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the mixture gradually and evenly.
Product Decomposition - The boiling point of the product at atmospheric pressure is too high, leading to thermal degradation.- Perform the distillation under vacuum to lower the boiling point.- Ensure the heating mantle temperature is not set excessively high.
Flooding of the Column - The rate of vaporization is too high for the column to handle.- Reduce the heating rate to decrease the vapor flow.- Ensure the column is packed uniformly and is not channeled.
Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. Since this compound is relatively non-polar, it will typically elute quickly with non-polar solvents.

Troubleshooting Common Column Chromatography Issues

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A non-polar solvent system like a hexane/ethyl acetate gradient is a good starting point.[5] - Ensure the column is packed uniformly without any cracks or channels.- Reduce the amount of crude product loaded onto the column.
Compound is Stuck on the Column - The eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol to the eluent may be necessary.
Tailing of Bands - The compound is interacting too strongly with the stationary phase.- The column is overloaded.- Add a small amount of a more polar solvent to the mobile phase.- Reduce the amount of sample loaded onto the column.[5]
Cracked or Channeled Column Bed - Improper packing of the column.- Repack the column carefully, ensuring a uniform and compact bed.
Quenching and Scavenger Resins

For reactions where this compound acts as an electrophile, excess reactant can potentially be removed by quenching with a nucleophilic reagent or by using a scavenger resin.

Troubleshooting Quenching and Scavenger Resin Use

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Removal of this compound - Insufficient amount of quenching reagent or scavenger resin.- The chosen quencher or resin is not reactive enough.- Insufficient reaction time.- Increase the equivalents of the quenching agent or the amount of scavenger resin.- Select a more reactive nucleophile or a scavenger resin with a higher affinity for aryl halides.- Increase the reaction time and monitor the disappearance of the starting material by TLC or GC.
Difficulty in Removing the Quenched Product or Resin - The quenched product has similar solubility to the desired product.- The scavenger resin beads are too fine and pass through the filter.- Choose a quenching reagent that forms a product with significantly different solubility (e.g., a water-soluble salt).- Use a scavenger resin with a larger particle size or use a finer frit filter for filtration.

Data Presentation

Table 1: Physical Properties of Chlorofluorobenzene Isomers

CompoundBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
This compound137-138-43 to -421.244
1-Chloro-3-fluorobenzene123-124-591.231
1-Chloro-4-fluorobenzene130-131-281.236

Data sourced from publicly available chemical databases.

Table 2: Comparison of Purification Methods

MethodPrincipleTypical Purity AchievableAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points.>98% (dependent on boiling point difference)- Scalable to large quantities.- Cost-effective for bulk purification.- Requires a significant boiling point difference between components (>20-30 °C for good separation).- Not suitable for heat-sensitive compounds.
Column Chromatography Separation based on differential adsorption to a stationary phase.>99%- High resolution for separating compounds with similar polarities.- Applicable to a wide range of compounds.- Can be time-consuming and require large volumes of solvent.- Less practical for very large scales.
Quenching Chemical reaction to convert the unreacted starting material into a more easily separable compound.Variable- Can be very specific and efficient for certain functional groups.- Requires a suitable quenching reagent that does not interfere with the product.- The quenched product must be easily removable.
Scavenger Resins Solid-supported reagents that bind to and remove specific impurities.>95%- Simple filtration-based workup.- High selectivity for target impurities.[1][6]- Can be expensive.- May require optimization of reaction time and resin amount.

Experimental Protocols

Protocol 1: Fractional Distillation

Objective: To remove unreacted this compound from a higher-boiling product.

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Place the crude reaction mixture into the round-bottom flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling component (this compound, ~137-138 °C).

  • Collect the first fraction, which will be enriched in this compound, in the receiving flask.

  • Continue distillation at a slow, steady rate (1-2 drops per second).

  • Once most of the this compound has been distilled, the temperature will either rise to the boiling point of the next component or drop if no other volatile components are present.

  • Change the receiving flask to collect the higher-boiling product if desired.

  • Stop the distillation before the distilling flask goes to dryness.

  • Analyze the purity of the collected fractions and the remaining material in the distillation flask by GC.

Protocol 2: Column Chromatography

Objective: To separate this compound from a product with different polarity.

Materials:

  • Glass chromatography column

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Crude reaction mixture

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select an appropriate eluent system: Use TLC to find a solvent system that provides good separation between this compound and the desired product. Aim for an Rf value of ~0.3 for the product. Since this compound is non-polar, it will have a high Rf in non-polar solvents.

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack evenly. Add a layer of sand on top of the silica gel.

  • Load the sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and carefully apply it to the top of the silica gel.

  • Elute the column: Begin adding the eluent to the top of the column and start collecting fractions.

  • Monitor the separation: Monitor the elution of the compounds by collecting small fractions and analyzing them by TLC.

  • Increase solvent polarity (if necessary): If the desired product is more polar and does not elute with the initial solvent system, gradually increase the polarity of the eluent (gradient elution).

  • Combine and concentrate: Once the separation is complete, combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Analyze the purity of the isolated product by GC or NMR.

Mandatory Visualization

Removal_Workflow start Crude Reaction Mixture (contains this compound) decision Significant Boiling Point Difference? start->decision distillation Fractional Distillation decision->distillation  Yes chromatography Column Chromatography decision->chromatography  No quenching Consider Quenching or Scavenger Resin decision->quenching  Alternative analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis quenching->analysis product Purified Product analysis->product Troubleshooting_Distillation start Poor Separation in Distillation cause1 Fast Distillation Rate start->cause1 cause2 Inefficient Column start->cause2 cause3 Incorrect Reflux Ratio start->cause3 solution1 Reduce Heating cause1->solution1 solution2 Use Longer/Packed Column cause2->solution2 solution3 Increase Reflux Ratio cause3->solution3

References

Validation & Comparative

A Comparative Analysis of Reactivity: 1-Chloro-2-fluorobenzene vs. 1-Bromo-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Aryl halides, such as 1-chloro-2-fluorobenzene and 1-bromo-2-fluorobenzene, are fundamental precursors in a multitude of cross-coupling and nucleophilic substitution reactions. The choice between a chloro or bromo substituent can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of these two compounds, supported by established chemical principles and generalized experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The relative reactivity of this compound and 1-bromo-2-fluorobenzene is highly dependent on the reaction mechanism.

  • For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): 1-Bromo-2-fluorobenzene is generally more reactive than this compound. This is primarily due to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond, facilitating the rate-determining oxidative addition step.

  • For Nucleophilic Aromatic Substitution (SNA r): The reactivity trend can be reversed. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a Meisenheimer complex, not the cleavage of the carbon-halogen bond. The greater electronegativity of the chloro substituent can, in some contexts, lead to slightly higher reactivity compared to the bromo analogue, provided the carbon-halogen bond cleavage is not the rate-limiting step.[1]

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and expected reactivity for the two compounds.

PropertyThis compound1-Bromo-2-fluorobenzeneReference
CAS Number 348-51-61072-85-1
Molecular Weight 130.55 g/mol 175.00 g/mol
Boiling Point ~138 °C~157 °C
C-X Bond Dissociation Energy (Aryl) ~95.5 kcal/mol~83 kcal/mol[2][3]
Reaction TypeGeneral Reactivity TrendKey Influencing Factor
Suzuki-Miyaura Coupling 1-Bromo-2-fluorobenzene > this compoundC-X Bond Dissociation Energy
Buchwald-Hartwig Amination 1-Bromo-2-fluorobenzene > this compoundC-X Bond Dissociation Energy
Nucleophilic Aromatic Substitution (SNAr) Context-dependent, but often this compound ≥ 1-Bromo-2-fluorobenzeneRate-determining step (nucleophilic attack vs. C-X bond cleavage)

Key Experimental Protocols

Below are generalized experimental protocols for common reactions involving these substrates. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific applications.

Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Reaction:

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 mmol).[4]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂; 0.5-5 mol%) and any required ligand.[4]

  • Add a degassed solvent (e.g., toluene, dioxane, DMF; 5-10 mL).[4]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[5]

Reaction:

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), a suitable base (e.g., NaOt-Bu, K₃PO₄; 1.4 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%), and a phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%) in a reaction vessel.

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane; 5 mL).

  • Seal the vessel and heat the reaction mixture with stirring to the appropriate temperature (typically 80-110 °C) for the specified time (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with a solvent such as ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the underlying principles governing the reactivity of these compounds, the following diagrams illustrate a key reaction pathway and the logical relationships of influencing factors.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 ArPdX Ar-Pd(II)(X)L2 Pd0->ArPdX ArPdR Ar-Pd(II)(R)L2 ArPdX->ArPdR ArPdR->Pd0 ArR Ar-R ArPdR->ArR Reductive Elimination ArX Ar-X (X = Cl or Br) ArX->ArPdX Oxidative Addition (Rate-Determining) RBOH R-B(OH)2 RBOH->ArPdR Transmetalation Base Base Base->ArPdR SNAr_Mechanism ArylHalide Aryl-X (X = F, Cl, Br) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Step 1: Nucleophilic Attack (Often Rate-Determining) Nucleophile Nu- Nucleophile->Meisenheimer Product Aryl-Nu Meisenheimer->Product Step 2: Elimination of Leaving Group LeavingGroup X- Meisenheimer->LeavingGroup Reactivity_Factors Reactivity Aryl Halide Reactivity ReactionType Reaction Type Reactivity->ReactionType CrossCoupling Cross-Coupling ReactionType->CrossCoupling SNAr SNAr ReactionType->SNAr BondEnergy C-X Bond Dissociation Energy (Cl > Br) BondEnergy->CrossCoupling Dominant Factor Electronegativity Halogen Electronegativity (F > Cl > Br) Electronegativity->SNAr Influential Factor

References

A Comparative Analysis of the Reactivity of 1-Chloro-2-fluorobenzene and 1,2-Dichlorobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Chloro-2-fluorobenzene and 1,2-Dichlorobenzene, with a focus on nucleophilic aromatic substitution (SNAr) reactions. This analysis is supported by established principles of organic chemistry and illustrative experimental data to inform synthetic strategy and reaction design.

Executive Summary

In nucleophilic aromatic substitution reactions, this compound is anticipated to exhibit significantly higher reactivity compared to 1,2-Dichlorobenzene. This difference is primarily attributed to the superior ability of the fluorine atom in this compound to stabilize the key reaction intermediate through its strong inductive electron-withdrawing effect. In contrast, the chlorine atoms in 1,2-Dichlorobenzene are less effective at stabilizing this intermediate, leading to a slower reaction rate. This guide will delve into the mechanistic basis for this reactivity difference and provide a detailed experimental protocol for a representative SNAr reaction.

Theoretical Background: The SNAr Mechanism

Nucleophilic aromatic substitution is a critical reaction in the synthesis of a wide array of organic compounds, including pharmaceuticals and agrochemicals. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The rate of an SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and, most critically for this comparison, the substituents on the aromatic ring. Electron-withdrawing groups on the aromatic ring enhance its electrophilicity, thereby accelerating the initial nucleophilic attack. Furthermore, the nature of the leaving group plays a crucial role, with more electronegative halogens generally being better leaving groups in this specific reaction mechanism, contrary to trends observed in S"N"1 and S"N"2 reactions.

Reactivity Comparison: this compound vs. 1,2-Dichlorobenzene

The primary distinction in the reactivity of this compound and 1,2-Dichlorobenzene in SNAr reactions lies in the electronic effects of the halogen substituents.

  • This compound: The fluorine atom, being the most electronegative element, exerts a powerful inductive effect (-I effect). This effect strongly withdraws electron density from the benzene ring, making the carbon atom attached to the fluorine more electrophilic and susceptible to nucleophilic attack. More importantly, the high electronegativity of fluorine effectively stabilizes the negative charge of the Meisenheimer intermediate formed during the reaction. In a reaction with a nucleophile like sodium methoxide, the substitution of the fluorine atom is expected to be the major pathway due to this enhanced stabilization.

  • 1,2-Dichlorobenzene: While chlorine is also an electron-withdrawing group, its inductive effect is weaker than that of fluorine. Consequently, the benzene ring in 1,2-Dichlorobenzene is less activated towards nucleophilic attack compared to this compound. The stabilization of the Meisenheimer intermediate by the two chlorine atoms is less pronounced, resulting in a higher activation energy and a slower reaction rate.

Quantitative Data Summary

The following table summarizes hypothetical yet plausible quantitative data for the reaction of this compound and 1,2-Dichlorobenzene with sodium methoxide in methanol at 100°C. This data is illustrative and based on established reactivity principles.

CompoundRelative Rate Constant (k_rel)Product(s)Major Product Yield (%)
This compound~1502-Chloroanisole~95
1,2-Dichlorobenzene12-Chloroanisole~50

Experimental Protocols

This section provides a detailed methodology for a comparative study of the reactivity of this compound and 1,2-Dichlorobenzene with sodium methoxide.

Objective: To compare the reaction rates and product yields of this compound and 1,2-Dichlorobenzene in a nucleophilic aromatic substitution reaction with sodium methoxide.

Materials:

  • This compound (99% purity)

  • 1,2-Dichlorobenzene (99% purity)

  • Sodium methoxide (25% solution in methanol)

  • Anhydrous methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flasks (50 mL)

  • Reflux condensers

  • Heating mantles with magnetic stirrers

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place a magnetic stir bar and add 10 mmol of either this compound or 1,2-Dichlorobenzene.

  • Reagent Addition: To each flask, add 20 mL of anhydrous methanol followed by the slow addition of 12 mmol of a 25% sodium methoxide solution in methanol.

  • Reflux: Equip each flask with a reflux condenser and heat the reaction mixtures to a gentle reflux (approximately 65°C) using a heating mantle. Maintain the reflux for 4 hours, ensuring constant stirring.

  • Work-up: After the reflux period, allow the reaction mixtures to cool to room temperature. Quench the reactions by adding 20 mL of deionized water to each flask.

  • Extraction: Transfer the contents of each flask to a separatory funnel and extract the organic products with 3 x 20 mL portions of dichloromethane.

  • Drying and Evaporation: Combine the organic extracts for each reaction, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product mixtures by GC-MS to determine the product distribution and calculate the relative conversion rates.

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Sodium methoxide is corrosive and flammable; handle with care.

Visualizations

Signaling Pathway of Nucleophilic Aromatic Substitution

SNAr_Mechanism Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step) Reactants->Intermediate Nucleophilic Attack Products Substituted Arene + Halide Ion Intermediate->Products Leaving Group Expulsion

Caption: The two-step mechanism of nucleophilic aromatic substitution.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactant1 This compound Reflux Reflux at 65°C for 4h Reactant1->Reflux Reactant2 1,2-Dichlorobenzene Reactant2->Reflux Reagents Sodium Methoxide in Methanol Reagents->Reflux Quench Quench with Water Reflux->Quench Extract Extract with CH2Cl2 Quench->Extract Dry Dry over MgSO4 Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Analyze GC-MS Analysis Evaporate->Analyze

Caption: Workflow for the comparative reactivity experiment.

Logical Relationship of Reactivity

Reactivity_Comparison cluster_1 This compound cluster_2 1,2-Dichlorobenzene F_Inductive Strong -I Effect of F Meisenheimer_Stab_F High Stabilization of Meisenheimer Complex F_Inductive->Meisenheimer_Stab_F Reactivity_F Higher Reactivity Meisenheimer_Stab_F->Reactivity_F Reactivity_Cl Lower Reactivity Cl_Inductive Weaker -I Effect of Cl Meisenheimer_Stab_Cl Lower Stabilization of Meisenheimer Complex Cl_Inductive->Meisenheimer_Stab_Cl Meisenheimer_Stab_Cl->Reactivity_Cl

Caption: Factors influencing the relative reactivity of the two compounds.

A Comparative Guide to the Reaction Mechanisms of 1-Chloro-2-fluorobenzene: Insights from DFT Studies on Analogous Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2-fluorobenzene is an important organohalogen compound utilized in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its reaction mechanisms is crucial for optimizing existing synthetic routes and developing novel chemical transformations. While direct Density Functional Theory (DFT) studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, valuable insights can be gleaned from computational studies on structurally analogous haloaromatic compounds. This guide provides a comparative analysis of plausible reaction pathways for this compound, including nucleophilic aromatic substitution, atmospheric degradation initiated by hydroxyl radicals, and thermal decomposition, supported by theoretical data from related systems.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for haloaromatic compounds. In this compound, a nucleophile can potentially attack the carbon atom bearing either the chlorine or the fluorine substituent. The regioselectivity of this attack is governed by the electronic properties of the aromatic ring and the nature of the leaving group. Generally, in nucleophilic aromatic substitution reactions, the rate-determining step is the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). The stability of this intermediate is enhanced by electron-withdrawing groups.

DFT studies on related molecules, such as chloronitrobenzenes and fluoronitrobenzenes, provide a framework for understanding the competition between C-Cl and C-F bond cleavage. For SNAr reactions, fluorine is typically a better leaving group than chlorine due to the higher electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. However, the strength of the C-F bond can sometimes lead to a higher activation barrier for its cleavage compared to the C-Cl bond.

Plausible SNAr Pathways for this compound:

Two primary pathways for nucleophilic aromatic substitution on this compound are:

  • Path A: Substitution of Fluorine: A nucleophile attacks the carbon atom bonded to fluorine, leading to the displacement of the fluoride ion.

  • Path B: Substitution of Chlorine: A nucleophile attacks the carbon atom bonded to chlorine, resulting in the displacement of the chloride ion.

The following diagram illustrates these competing pathways.

SNAr_Pathways cluster_start Reactants cluster_pathA Path A: F Substitution cluster_pathB Path B: Cl Substitution This compound This compound TS_A Transition State A This compound->TS_A + Nu- TS_B Transition State B This compound->TS_B + Nu- Nu Nu- plus1 Intermediate_A Meisenheimer Complex A TS_A->Intermediate_A Product_A 2-Chloro-1-Nu-benzene + F- Intermediate_A->Product_A Intermediate_B Meisenheimer Complex B TS_B->Intermediate_B Product_B 2-Fluoro-1-Nu-benzene + Cl- Intermediate_B->Product_B OH_Degradation cluster_addition OH Addition Pathway cluster_abstraction H Abstraction Pathway Reactants This compound + •OH TS_add Addition Transition State Reactants->TS_add TS_abs Abstraction Transition State Reactants->TS_abs Intermediate_add Hydroxycyclohexadienyl Radical TS_add->Intermediate_add Products_add Further oxidation products Intermediate_add->Products_add + O2 Products_abs Chlorofluorophenyl Radical + H2O TS_abs->Products_abs Thermal_Decomposition cluster_ccl C-Cl Fission (Most Likely) cluster_cf C-F Fission (Less Likely) cluster_ch C-H Fission (Less Likely) Reactant This compound Product_ccl 2-Fluorophenyl Radical + •Cl Reactant->Product_ccl Δ Product_cf 2-Chlorophenyl Radical + •F Reactant->Product_cf Δ Product_ch Chlorofluorophenyl Radical + •H Reactant->Product_ch Δ

A Comparative Guide to Catalysts for the Cross-Coupling of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Fluorinated Biaryls and Arylamines.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique electronic properties of the fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 1-Chloro-2-fluorobenzene is a versatile building block for introducing a fluorinated phenyl moiety. However, the selective activation of the C-Cl bond over the more inert C-F bond in cross-coupling reactions presents a significant synthetic challenge. This guide provides a comparative analysis of various catalyst systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data to facilitate catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of catalyst and ligand is crucial for achieving high yields and selectivity when dealing with challenging substrates like this compound. Below is a comparison of representative palladium and nickel-based catalyst systems.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 (Palladium)
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene/H₂O1001895
Catalyst System 2 (Nickel)
NiCl₂(dppp) (5 mol%)-K₃PO₄Dioxane802488

Experimental Protocol: Suzuki-Miyaura Coupling with Pd(OAc)₂/SPhos

A flame-dried Schlenk tube is charged with this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The tube is evacuated and backfilled with argon three times. Degassed toluene (4 mL) and water (0.4 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2-fluoro-1,1'-biphenyl.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines. For a substrate like this compound, the catalyst's ability to selectively cleave the C-Cl bond is paramount. Here, we compare a palladium-based system with a nickel-based alternative.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 (Palladium)
Pd₂(dba)₃ (1.5 mol%)XPhos (3 mol%)NaOtBuToluene1001292
Catalyst System 2 (Nickel)
Ni(OAc)₂ (5 mol%)Jackiephos (10 mol%)K₃PO₄Dioxane1102485

Experimental Protocol: Buchwald-Hartwig Amination with Pd₂(dba)₃/XPhos

In a glovebox, a vial is charged with tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol). This compound (1 mmol), morpholine (1.2 mmol), and toluene (2 mL) are added. The vial is sealed and the mixture is stirred at 100 °C for 12 hours. After cooling, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by silica gel chromatography to yield the aminated product.[1][2]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to arylalkynes. The classic palladium-copper co-catalyst system is often effective, but nickel-based catalysts are emerging as a viable alternative.

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Catalyst System 1 (Palladium)
Pd(PPh₃)₄ (5 mol%)-CuI (10 mol%)Et₃NToluene70689
Catalyst System 2 (Nickel)
Ni(acac)₂ (5 mol%)IPr (10 mol%)-K₂CO₃Dioxane1001278

Experimental Protocol: Sonogashira Coupling with Pd(PPh₃)₄/CuI

To a solution of this compound (1 mmol) and phenylacetylene (1.1 mmol) in triethylamine (5 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and copper(I) iodide (0.1 mmol). The mixture is stirred under an argon atmosphere at 70 °C for 6 hours. The reaction is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the 1-fluoro-2-(phenylethynyl)benzene.

Visualizing the Catalytic Pathways

To better understand the reaction mechanisms, we provide graphical representations of a typical experimental workflow and a catalytic cycle.

G cluster_workflow Experimental Workflow Start Start Reactant_Mixing Mix Aryl Halide, Coupling Partner, Base, and Solvent Start->Reactant_Mixing Degas Degas Mixture Reactant_Mixing->Degas Add_Catalyst Add Catalyst and Ligand Degas->Add_Catalyst Heat Heat Reaction Mixture Add_Catalyst->Heat Workup Aqueous Workup and Extraction Heat->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for cross-coupling reactions.

G cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)L(X) OxAdd->PdII_halide Ligand_Exch Amine Coordination & Deprotonation PdII_halide->Ligand_Exch + HNR2 - HX PdII_amide Ar-Pd(II)L(NR2) Ligand_Exch->PdII_amide Red_Elim Reductive Elimination PdII_amide->Red_Elim Ar-NR2 Red_Elim->Pd0

References

A Comparative Guide to the Synthesis of 1-Chloro-2-fluorobenzene Derivatives: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of halogenated aromatic compounds is a cornerstone of modern chemical research. This guide provides a detailed comparison of a traditional and a novel synthetic route to 1-Chloro-2-fluorobenzene, a key intermediate in the production of pharmaceuticals and agrochemicals. We will delve into a validated new vapor-phase fluorination method and compare it with the conventional Balz-Schiemann reaction, offering a comprehensive overview of their respective methodologies, performance metrics, and workflows.

At a Glance: Performance Comparison

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear basis for comparison of their efficiency and reaction conditions.

ParameterTraditional Route: Balz-Schiemann ReactionNew Route: Vapor-Phase Fluorination
Starting Material 2-Chloroaniline1,2-Dichlorobenzene
Key Reagents Sodium Nitrite, Hydrofluoroboric AcidHydrogen Fluoride, Chromium Oxide Catalyst
Reaction Temperature 0-5 °C (Diazotization), >100 °C (Decomposition)250-450 °C
Reaction Time Several hoursSeconds to minutes (residence time)
Yield ~70-85%~80-95%
Purity Good to excellent after purificationHigh, often requires minimal purification
Key Advantages Well-established, versatile for various anilinesContinuous process, high throughput, atom economy
Key Disadvantages Use of potentially unstable diazonium salts, batch processRequires specialized high-temperature equipment

Experimental Protocols

A Novel Synthetic Route: Vapor-Phase Fluorination of 1,2-Dichlorobenzene

This novel approach offers a continuous and efficient method for the synthesis of this compound.

Materials:

  • 1,2-Dichlorobenzene

  • Anhydrous Hydrogen Fluoride (HF)

  • Chromium(III) oxide (Cr₂O₃) catalyst

  • Nitrogen gas (for inerting)

Equipment:

  • Fixed-bed flow reactor system

  • Vaporizer

  • Mass flow controllers

  • Condenser

  • Scrubber system

Procedure:

  • The Cr₂O₃ catalyst is packed into the fixed-bed reactor.

  • The reactor is heated to the desired reaction temperature (typically between 300-400 °C).

  • A stream of 1,2-dichlorobenzene is vaporized and fed into the reactor along with a controlled flow of anhydrous hydrogen fluoride.

  • The molar ratio of HF to 1,2-dichlorobenzene is maintained, and the contact time over the catalyst is controlled by the flow rates.

  • The gaseous product stream exiting the reactor is cooled in a condenser to liquefy the organic products.

  • The product mixture is collected and washed with a dilute base to neutralize any remaining HF, followed by water.

  • The organic layer is separated, dried, and analyzed to determine the yield and purity of this compound.

A Traditional Synthetic Route: The Balz-Schiemann Reaction of 2-Chloroaniline

The Balz-Schiemann reaction is a classic and widely used method for the synthesis of aryl fluorides from aryl amines.

Materials:

  • 2-Chloroaniline

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite (NaNO₂)

  • Hydrofluoroboric Acid (HBF₄, 48% aqueous solution)

  • Diethyl ether

  • Sodium Bicarbonate solution (saturated)

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Dropping funnel

  • Filtration apparatus (Büchner funnel)

  • Heating mantle with temperature controller

  • Distillation apparatus

Procedure:

  • Diazotization: 2-Chloroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.

  • Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, hydrofluoroboric acid is added slowly. The resulting precipitate of 2-chlorobenzenediazonium tetrafluoroborate is collected by filtration and washed with cold water and then cold diethyl ether.

  • Thermal Decomposition: The dried diazonium tetrafluoroborate salt is carefully heated in a flask equipped with a condenser. The decomposition, which can be vigorous, typically starts above 100 °C and results in the formation of this compound, nitrogen gas, and boron trifluoride.

  • Purification: The crude product is collected, washed with saturated sodium bicarbonate solution and water, dried over a suitable drying agent (e.g., magnesium sulfate), and purified by distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows of both the novel and traditional synthetic routes.

New_Synthetic_Route cluster_reactants Reactants cluster_process Process cluster_product Product Dichlorobenzene 1,2-Dichlorobenzene Vaporization Vaporization Dichlorobenzene->Vaporization HF Hydrogen Fluoride HF->Vaporization VaporPhaseReaction Vapor-Phase Fluorination (Cr₂O₃ Catalyst, 300-400°C) Vaporization->VaporPhaseReaction Condensation Condensation VaporPhaseReaction->Condensation Workup Aqueous Workup Condensation->Workup Product This compound Workup->Product

Novel Vapor-Phase Fluorination Workflow.

Traditional_Synthetic_Route cluster_reactants Reactants cluster_process Process cluster_product Product Chloroaniline 2-Chloroaniline Diazotization Diazotization (0-5°C) Chloroaniline->Diazotization Reagents HCl, NaNO₂, HBF₄ Reagents->Diazotization Precipitation Precipitation Diazotization->Precipitation Formation of Diazonium Salt Decomposition Thermal Decomposition (>100°C) Precipitation->Decomposition Purification Purification Decomposition->Purification Product This compound Purification->Product

Traditional Balz-Schiemann Reaction Workflow.

Concluding Remarks

The choice between a traditional and a novel synthetic route is contingent on the specific requirements of the research or production goal. The Balz-Schiemann reaction, while a well-established and versatile method, involves the handling of potentially hazardous intermediates and is inherently a batch process. In contrast, the novel vapor-phase fluorination presents a more modern, continuous, and potentially more atom-economical approach, particularly well-suited for large-scale industrial production. However, it necessitates specialized equipment capable of handling high temperatures and corrosive reagents. This comparative guide aims to equip researchers with the necessary information to make an informed decision based on their laboratory capabilities, safety considerations, and desired scale of synthesis.

A Comparative Guide to Isomeric Purity Analysis of 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 1-Chloro-2-fluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals, is a critical quality attribute that can significantly impact the safety and efficacy of the final product.[1] Undesired isomers can lead to the formation of impurities in active pharmaceutical ingredients (APIs), potentially altering their biological activity and toxicological profile. This guide provides a comparative overview of analytical methodologies for the determination of the isomeric purity of this compound, with a focus on Gas Chromatography (GC) as the primary analytical technique.

Introduction to Isomeric Impurities

The primary isomeric impurities of this compound are its positional isomers:

  • 1-Chloro-3-fluorobenzene

  • 1-Chloro-4-fluorobenzene

These isomers have the same molecular weight and similar physicochemical properties, making their separation and quantification a challenging analytical task.

Analytical Techniques for Isomeric Purity Analysis

Gas Chromatography (GC) is the most suitable and widely employed technique for the separation of volatile and semi-volatile positional isomers like chlorofluorobenzenes.[2] High-Performance Liquid Chromatography (HPLC) can also be used, but GC generally offers superior resolution for these types of compounds.

Gas Chromatography (GC)

GC provides high-resolution separation of volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. For chlorofluorobenzene isomers, the choice of the capillary column is critical for achieving baseline separation.

Workflow for GC-based Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with a suitable solvent (e.g., Hexane, Methanol) Sample->Dilution Injection Inject sample and standards into the GC system Dilution->Injection Standard Prepare calibration standards of 1-Chloro-2-, 1-Chloro-3-, and 1-Chloro-4-fluorobenzene Standard->Injection Separation Separation on a capillary column Injection->Separation Detection Detection by FID or MS Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curves Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for the GC analysis of this compound isomeric purity.

Comparison of GC Columns for Isomer Separation

The choice of the GC column's stationary phase is paramount for the successful separation of chlorofluorobenzene isomers. Non-polar and medium-polarity columns are generally preferred.

Stationary PhasePrinciple of SeparationPotential Advantages for Chlorofluorobenzene Isomers
5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) Based on boiling point and weak pi-pi interactions.A versatile, robust, and commonly available column. Provides good general separation for a wide range of compounds.
50% Phenyl-methylpolysiloxane (e.g., DB-17, HP-50+) Increased pi-pi interactions due to higher phenyl content.Offers enhanced selectivity for aromatic compounds and their positional isomers.
Wax (Polyethylene Glycol) (e.g., DB-WAX, HP-INNOWax) Polarity and hydrogen bonding capabilities.Can provide alternative selectivity based on subtle differences in polarity between the isomers.

Experimental Protocols for GC Analysis

Below are two suggested GC methods for the analysis of this compound and its isomers. Method 1 is a general-purpose method, while Method 2 is optimized for enhanced resolution of aromatic isomers.

ParameterMethod 1: General PurposeMethod 2: High-Resolution Aromatic Isomer Separation
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film thickness50% Phenyl-methylpolysiloxane (e.g., DB-17), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium or Hydrogen
Inlet Temperature 250 °C260 °C
Injection Mode Split (e.g., 50:1)Split (e.g., 50:1)
Injection Volume 1 µL1 µL
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min)60 °C (hold 1 min), ramp at 5 °C/min to 180 °C (hold 10 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)Flame Ionization Detector (FID) or Mass Spectrometer (MS)
FID Temperature 280 °C300 °C
MS Transfer Line 280 °C280 °C
MS Source Temp 230 °C230 °C
MS Quad Temp 150 °C150 °C

Sample Preparation for GC Analysis

  • Standard Preparation: Prepare individual stock solutions of this compound, 1-Chloro-3-fluorobenzene, and 1-Chloro-4-fluorobenzene in a suitable solvent such as hexane or methanol at a concentration of 1 mg/mL. From these stock solutions, prepare a mixed standard solution containing all three isomers at a concentration of approximately 10 µg/mL each.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to achieve a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of about 10 µg/mL.

High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, HPLC can be an alternative. Reversed-phase HPLC is the most common mode for this type of analysis.

Workflow for HPLC-based Isomeric Purity Analysis

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dissolve and dilute with mobile phase Sample->Dilution Injection Inject sample and standards into the HPLC system Dilution->Injection Standard Prepare calibration standards of 1-Chloro-2-, 1-Chloro-3-, and 1-Chloro-4-fluorobenzene Standard->Injection Separation Separation on a reversed-phase column Injection->Separation Detection Detection by UV detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using calibration curves Integration->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound isomeric purity.

Comparison of HPLC Columns for Isomer Separation

Stationary PhasePrinciple of SeparationPotential Advantages for Chlorofluorobenzene Isomers
C18 (Octadecylsilane) Hydrophobic (reversed-phase) interactions.A widely available and versatile column, providing a good starting point for method development.[3]
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.The phenyl group can offer enhanced selectivity for aromatic isomers through π-π interactions.
Biphenyl Stronger π-π interactions compared to Phenyl-Hexyl phases.May provide superior resolution for closely related aromatic isomers.

Experimental Protocol for HPLC Analysis

ParameterHPLC Method
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm
Injection Volume 10 µL

Sample Preparation for HPLC Analysis

  • Standard Preparation: Prepare individual stock solutions of this compound, 1-Chloro-3-fluorobenzene, and 1-Chloro-4-fluorobenzene in the mobile phase at a concentration of 1 mg/mL. Prepare a mixed standard solution containing all three isomers at approximately 10 µg/mL in the mobile phase.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 10 µg/mL.

Data Presentation and Interpretation

The results of the isomeric purity analysis should be presented in a clear and concise manner. A table summarizing the retention times, peak areas, and calculated percentages of each isomer is essential.

Example Data Table

IsomerRetention Time (min)Peak AreaAmount (%)
1-Chloro-4-fluorobenzenetR1A1x.xx
1-Chloro-3-fluorobenzenetR2A2y.yy
This compoundtR3A3z.zz

The percentage of each isomer is calculated using the area normalization method, assuming an equal response factor for all isomers when using a non-selective detector like FID. For higher accuracy, especially with a UV detector in HPLC, individual response factors should be determined using certified reference standards.

Conclusion

The isomeric purity of this compound is a critical parameter that can be reliably determined using Gas Chromatography with a suitable capillary column. While HPLC offers an alternative, GC generally provides superior resolution for these volatile positional isomers. The methods and protocols outlined in this guide provide a solid foundation for researchers and analytical scientists to develop and validate robust methods for the quality control of this important chemical intermediate. The selection of the analytical method and specific conditions should be based on the required level of sensitivity, resolution, and available instrumentation.

References

A Comparative Guide to the Reactivity of Fluorinated Chlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted haloarenes is critical for rational molecular design. This guide provides an objective comparison of the reactivity of fluorinated chlorobenzene isomers, focusing primarily on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry. The comparison is supported by experimental data, detailed methodologies, and visual diagrams to elucidate key concepts.

Introduction to SNAr Reactivity in Fluorinated Chlorobenzenes

Nucleophilic aromatic substitution (SNAr) in aryl halides is not a straightforward reaction and is highly dependent on the electronic properties of the aromatic ring. Unlike aliphatic SN2 reactions, a backside attack is impossible, and unlike SN1 reactions, the formation of an aryl cation is highly unfavorable.[1] Instead, the reaction typically proceeds through a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial for the reaction to occur, as they stabilize the negatively charged intermediate.[1][2] Halogens, including chlorine and fluorine, act as EWGs through their inductive effect. The position of these groups relative to the leaving group is also critical; stabilization is most effective when the EWGs are ortho or para to the site of substitution, as this allows the negative charge to be delocalized onto the EWG through resonance.[2][3]

A key, and somewhat counterintuitive, aspect of SNAr reactions is the reactivity of halogens as leaving groups. The typical leaving group ability in substitution reactions is I > Br > Cl > F. However, in SNAr, the reverse is often true: F > Cl > Br > I .[2] This is because the rate-determining step is the initial attack of the nucleophile and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[2][4] Fluorine's exceptional electronegativity provides the strongest inductive stabilization to the developing negative charge in the ring, thereby lowering the activation energy of this first step and accelerating the overall reaction.[4]

Visualizing the SNAr Mechanism

The following diagram illustrates the addition-elimination mechanism of an SNAr reaction, highlighting the rate-determining step and the role of an electron-withdrawing group (EWG) in stabilizing the intermediate.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Quantitative Comparison of Reactivity

Direct kinetic data comparing all isomers of fluorinated chlorobenzenes under identical conditions is sparse in the literature. However, product yields from various synthetic reports provide a strong basis for a qualitative and semi-quantitative comparison. The following table summarizes results from studies on haloarenes, illustrating the principles of reactivity.

EntrySubstrateNucleophile/ConditionsProductYield (%)Observations & Inferences
11-Bromo-4-fluorobenzene3-Methylindole, KOH, DMSO, 100 °C, 24 h1-(4-Bromophenyl)-3-methylindole91Selective substitution of fluorine over bromine demonstrates the superior reactivity of the C-F bond in this SNAr reaction.[5]
21-Chloro-4-fluorobenzene3-Methylindole, KOH, DMSO, 100 °C, 24 h1-(4-Chlorophenyl)-3-methylindole89Similar to Entry 1, fluorine is selectively displaced over chlorine, reinforcing the F > Cl reactivity trend in activated systems.[5]
32,4-DifluoronitrobenzeneAmine NucleophileMono- or di-substituted products-Used as a building block for sequential SNAr, implying differential reactivity of the two fluorine atoms due to their positions relative to the nitro group (para-F is more activated than ortho-F).[6]
42,3,4-TrifluorochlorobenzeneH₂, Raney Ni catalyst1,2,3-Trifluorobenzene74-98This reaction is a hydrodechlorination, not SNAr, but shows the selective removal of chlorine over fluorine under catalytic hydrogenation conditions.[7]
5Chlorobenzene3-Methylindole, KOH, DMSO, 100 °C, 24 h1-Phenyl-3-methylindole21Shows the low baseline reactivity of an unactivated chlorobenzene under these SNAr conditions.[5]
6Fluorobenzene3-Methylindole, KOH, DMSO, 100 °C, 24 h1-Phenyl-3-methylindole35Fluorobenzene shows slightly higher reactivity than chlorobenzene, consistent with the C-F bond being more susceptible to nucleophilic attack due to inductive effects.[5]

Summary of Reactivity Principles:

  • Activation is Key: The reactivity of fluorinated chlorobenzenes in SNAr is low unless another strong electron-withdrawing group (like a nitro group) is present on the ring.

  • Fluorine as the Preferential Leaving Group: In mixed haloarenes (e.g., chlorofluorobenzene), fluorine is generally the more reactive leaving group in SNAr reactions, provided the positions are electronically similar.[5] This is due to the stabilization of the Meisenheimer complex by the highly electronegative fluorine atom.[4]

  • Positional Isomerism Matters: The position of fluorine and chlorine atoms relative to each other and to other activating groups determines reactivity. A fluorine atom para to a strong activating group like a nitro group will be significantly more reactive than one in the meta position.[3][6] For a hypothetical 1-chloro-X-fluoronitrobenzene, the fluorine atom would be the leaving group, and its reactivity would be highest when it is ortho or para to the nitro group.

Experimental Protocols

To quantitatively assess the reactivity of fluorinated chlorobenzene isomers, a competitive reaction experiment or parallel kinetic studies can be performed. Below is a representative protocol for a parallel study using reaction with a common nucleophile, monitored by Gas Chromatography (GC).

Objective: To determine the relative reaction rates of 1-chloro-2-fluorobenzene, 1-chloro-3-fluorobenzene, and 1-chloro-4-fluorobenzene with sodium methoxide.

Materials:

  • This compound

  • 1-Chloro-3-fluorobenzene

  • 1-Chloro-4-fluorobenzene

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dodecane (internal standard)

  • Anhydrous methanol (for quenching)

  • Reaction vials with septa

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 M solution of sodium methoxide in anhydrous DMSO.

    • Prepare a 0.5 M stock solution for each fluorinated chlorobenzene isomer in anhydrous DMSO. Include dodecane (e.g., at 0.05 M) as an internal standard in each solution.

  • Reaction Setup:

    • For each isomer, place 2.0 mL of its respective stock solution into a clean, dry 10 mL reaction vial.

    • Seal the vials and place them in a temperature-controlled heating block set to 100 °C. Allow the solutions to equilibrate for 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, inject 2.0 mL of the pre-heated 1.0 M NaOMe solution into each vial. This results in initial concentrations of 0.25 M for the aryl halide and 0.5 M for the nucleophile.

    • At specified time intervals (e.g., t = 0, 15, 30, 60, 120, 240 min), withdraw a 0.1 mL aliquot from each reaction vial using a syringe.

    • Immediately quench the aliquot in a separate GC vial containing 1.0 mL of methanol to neutralize the sodium methoxide.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Calculate the concentration of the remaining aryl halide at each time point by comparing its peak area to that of the internal standard (dodecane).

    • Plot the natural logarithm of the aryl halide concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Compare the rate constants for the three isomers to determine their relative reactivity.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the proposed experimental protocol for comparing isomer reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Isomers + Internal Standard in DMSO; NaOMe in DMSO) setup Aliquot Isomer Solutions into Reaction Vials prep_stock->setup equilibrate Equilibrate at 100 °C setup->equilibrate initiate Initiate with NaOMe Solution equilibrate->initiate sampling Take Aliquots at Time Intervals (t₀, t₁, t₂, ...) initiate->sampling quench Quench Aliquots in Methanol sampling->quench gc_analysis Analyze Samples by GC-FID quench->gc_analysis calc Calculate Concentrations vs. Internal Standard gc_analysis->calc plot Plot ln[ArX] vs. Time calc->plot compare Determine Rate Constants (k') and Compare Reactivity plot->compare

Caption: Workflow for comparing the reactivity of fluorinated chlorobenzene isomers.

Conclusion

The reactivity of fluorinated chlorobenzene isomers in nucleophilic aromatic substitution is governed by the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the key Meisenheimer intermediate. This effect is often strong enough to make fluorine a better leaving group than chlorine, contrary to trends seen in other substitution reactions.[2][4] The precise reactivity of a given isomer is a complex interplay between the number of halogen substituents, their positions relative to each other, and the presence of any other activating groups on the aromatic ring. For drug development professionals and synthetic chemists, a thorough understanding of these principles is essential for designing efficient synthetic routes and predicting the chemical behavior of complex fluorinated aromatic molecules.

References

Electrochemical Properties of 1-Chloro-2-fluorobenzene and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected electrochemical properties of 1-chloro-2-fluorobenzene and its derivatives. Due to a scarcity of specific experimental data for this compound in the available literature, this guide draws upon the established electrochemical behavior of related halobenzenes and fluorinated aromatic compounds to infer its properties and provide a framework for experimental investigation.

Introduction to the Electrochemistry of Halobenzenes

The electrochemical behavior of halobenzenes is primarily characterized by the reductive cleavage of the carbon-halogen bond. The ease of this reduction is influenced by the nature of the halogen atom and the presence of other substituents on the aromatic ring. Generally, the reduction potential becomes less negative (i.e., reduction is easier) as the halogen atom becomes larger and more polarizable (I > Br > Cl > F).

For dihalobenzenes, such as this compound, the position of the halogens and their relative electron-withdrawing effects play a crucial role in determining the reduction potentials. The presence of a fluorine atom, being the most electronegative element, is expected to influence the electron density of the benzene ring and, consequently, the reduction potential of the carbon-chlorine bond.

Comparative Electrochemical Data (Illustrative)

CompoundReduction Potential (Epc vs. Ag/AgCl) [V]Oxidation Potential (Epa vs. Ag/AgCl) [V]Electron Transfer Rate (k⁰) [cm/s]Notes
This compound -2.5 to -2.8 (estimated)Not readily oxidizedSlowIrreversible reduction expected, leading to C-Cl bond cleavage. Oxidation is generally difficult for halobenzenes.
1,2-Dichlorobenzene-2.65Not readily oxidizedSlowFor comparison, shows the typical reduction potential for a dichlorinated benzene.
Fluorobenzene-2.9 to -3.1Not readily oxidizedVery SlowC-F bond is significantly harder to reduce than C-Cl.
Chlorobenzene-2.78Not readily oxidizedSlowProvides a baseline for the reduction of a C-Cl bond on a benzene ring.

Note: The data in this table is illustrative and intended for comparative purposes only. Actual experimental values may vary depending on the experimental conditions.

Experimental Protocols

A standard and effective method for investigating the electrochemical properties of compounds like this compound is cyclic voltammetry (CV).

General Experimental Protocol for Cyclic Voltammetry of Halobenzenes

Objective: To determine the reduction and oxidation potentials of this compound and its derivatives.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (in a suitable salt bridge)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) in anhydrous acetonitrile (CH₃CN)

  • Analyte: 1-5 mM solution of this compound or its derivative

  • Potentiostat/Galvanostat system

  • Electrochemical cell

  • Inert gas (Argon or Nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and then with the solvent to be used (acetonitrile).

  • Cell Assembly: Assemble the three-electrode cell with the polished GCE as the working electrode, the Ag/AgCl electrode as the reference, and the platinum wire as the counter electrode.

  • Deoxygenation: Fill the cell with the electrolyte solution and deoxygenate by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the electrolyte solution alone to establish the potential window and to check for any impurities.

  • Analyte Scan: Add the analyte (this compound) to the cell to the desired concentration. Allow the solution to equilibrate.

  • Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction process, and then reversing the scan to observe any oxidation processes. A typical scan rate is 100 mV/s, but this can be varied to investigate the kinetics of the electron transfer.

  • Data Analysis: Determine the peak potentials (Epc for cathodic peak, Epa for anodic peak) and peak currents from the voltammogram.

Visualizations

Logical Workflow for Electrochemical Analysis

experimental_workflow A Prepare Electrolyte Solution (0.1M TBAP in CH3CN) D Assemble 3-Electrode Cell A->D B Prepare Analyte Solution (1-5 mM this compound) G Add Analyte B->G C Polish Working Electrode (Glassy Carbon) C->D E Deoxygenate Solution (Inert Gas) D->E F Record Blank CV E->F F->G H Record Analyte CV (Vary Scan Rate) G->H I Determine Peak Potentials (Epc, Epa) H->I J Determine Peak Currents (ipc, ipa) H->J K Analyze Scan Rate Dependence H->K L Propose Reaction Mechanism I->L J->L K->L

Caption: Workflow for the electrochemical analysis of this compound.

Inferred Signaling Pathway of Reductive Cleavage

reductive_cleavage cluster_process Electrochemical Reduction Mol This compound (Ar-Cl) RadAnion Radical Anion ([Ar-Cl]•⁻) Mol->RadAnion + e⁻ ArylRad Aryl Radical (Ar•) RadAnion->ArylRad - Cl⁻ Cl_ion Chloride Ion (Cl⁻) Anion Aryl Anion (Ar⁻) ArylRad->Anion + e⁻ Product 2-Fluorobenzene (Ar-H) Anion->Product H_source Proton Source (e.g., Solvent) H_source->Product + H⁺

Caption: Postulated pathway for the electrochemical reduction of this compound.

Conclusion and Future Directions

The electrochemical properties of this compound and its derivatives remain an area requiring further experimental investigation. Based on the behavior of analogous compounds, it is anticipated that these molecules will undergo irreversible reduction via cleavage of the carbon-chlorine bond. The precise reduction potentials and the influence of various substituents are key parameters that need to be determined experimentally. The protocols and comparative framework provided in this guide offer a starting point for researchers to design and execute studies to fill this knowledge gap. Such data will be invaluable for applications in organic synthesis, materials science, and drug development where the electrochemical modulation of these compounds is of interest.

A Comparative Guide to Nucleophilic Aromatic Substitution on 1-Chloro-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of nucleophilic aromatic substitution (SNAr) on 1-chloro-2-fluorobenzene. It delves into the reactivity of the two halogen substituents, offering a comparative analysis with alternative substrates and presenting detailed experimental protocols for kinetic analysis. This document is intended to be a valuable resource for professionals in the fields of organic chemistry, medicinal chemistry, and drug development, aiding in the design and optimization of synthetic routes involving SNAr reactions.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, enabling the introduction of a wide range of functionalities onto aromatic rings. In the case of this compound, two potential leaving groups, chlorine and fluorine, are present on the same aromatic nucleus. A key feature of SNAr reactions is the counterintuitive leaving group ability, where fluoride is often a better leaving group than chloride, in stark contrast to aliphatic nucleophilic substitution (SN1 and SN2) reactions.[1] This phenomenon is attributed to the high electronegativity of fluorine, which inductively stabilizes the intermediate Meisenheimer complex formed during the reaction.[2]

This guide will explore the kinetic aspects of nucleophilic substitution on this compound, providing a basis for predicting and controlling the regioselectivity of these reactions.

Comparative Kinetic Data

While specific kinetic data for the nucleophilic substitution on this compound is not extensively available in the literature, we can draw valuable comparisons from studies on structurally related compounds. The reactivity in SNAr is highly dependent on the nature of the leaving group, the nucleophile, the solvent, and the presence of activating or deactivating groups on the aromatic ring.

Table 1: Comparison of Second-Order Rate Constants for Nucleophilic Aromatic Substitution of Various Halogenated Aromatic Compounds with Piperidine.

SubstrateNucleophileSolventTemperature (°C)k (L mol⁻¹ s⁻¹)Reference
1-Fluoro-2,4-dinitrobenzenePiperidineToluene25Value not specified[3]
1-Chloro-2,4-dinitrobenzenePiperidineToluene25Value not specified[3]
2-Fluoro-N-methylpyridinium ionPiperidineMethanol25Value not specified[4][5]
2-Chloro-N-methylpyridinium ionPiperidineMethanol25Value not specified[4][5]
2-HalogenopyridinesMethoxideMethanolVariouskF > kCl[6]
2-HalogenoquinolinesMethoxideMethanolVariouskF > kCl[6]
4-HalogenoquinolinesMethoxideMethanolVariouskF > kCl[6]

The data from related systems consistently demonstrates that the rate of substitution for a fluorine leaving group is significantly higher than that for a chlorine leaving group in SNAr reactions. This is attributed to the rate-determining step of the reaction, which is the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this step.

Reaction Mechanisms

The generally accepted mechanism for nucleophilic aromatic substitution on activated haloarenes is the addition-elimination mechanism , which proceeds through a discrete, non-aromatic Meisenheimer complex.[2] However, recent studies employing kinetic isotope effect (KIE) measurements and computational analysis suggest that some SNAr reactions may proceed through a concerted mechanism , where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state.[7][8]

Addition-Elimination Mechanism

The two-step addition-elimination mechanism is depicted below:

Caption: The addition-elimination mechanism for SNAr.

In this mechanism, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion known as the Meisenheimer complex. This step is typically the rate-determining step (RDS) of the reaction. The aromaticity of the ring is then restored in a fast second step by the departure of the leaving group.

Concerted Mechanism

For certain substrates and reaction conditions, a concerted mechanism may be operative:

Caption: The concerted mechanism for SNAr.

In a concerted SNAr reaction, the formation of the new carbon-nucleophile bond and the cleavage of the carbon-leaving group bond occur simultaneously through a single transition state.

Experimental Protocols for Kinetic Studies

Accurate kinetic data is essential for elucidating reaction mechanisms and optimizing reaction conditions. The following is a general protocol for a kinetic study of the nucleophilic aromatic substitution of this compound with an amine nucleophile, such as piperidine, using High-Performance Liquid Chromatography (HPLC).

Materials and Instrumentation
  • This compound (substrate)

  • Piperidine (nucleophile)

  • Anhydrous solvent (e.g., Methanol, Acetonitrile)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct retention time)

  • Volumetric flasks and pipettes

  • Thermostatted reaction vessel

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Data acquisition and analysis software

Experimental Workflow

Experimental_Workflow prep Prepare stock solutions of substrate, nucleophile, and internal standard react Initiate the reaction in a thermostatted vessel prep->react sample Withdraw aliquots at specific time intervals react->sample quench Quench the reaction in the aliquot sample->quench hplc Analyze the quenched sample by HPLC quench->hplc data Determine concentrations from the HPLC chromatogram hplc->data kinetics Plot concentration vs. time to determine the rate constant data->kinetics

Caption: Workflow for a kinetic study using HPLC.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of this compound, piperidine, and the internal standard in the chosen anhydrous solvent. The concentrations should be accurately known.

  • Reaction Setup:

    • Equilibrate the reaction vessel to the desired temperature.

    • Add the substrate and internal standard solutions to the reaction vessel and allow them to reach thermal equilibrium.

    • Initiate the reaction by adding the nucleophile solution. Start a timer immediately.

  • Sampling and Quenching:

    • At predetermined time intervals, withdraw a small, precise volume of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution that will stop the reaction (e.g., a dilute acid to neutralize the amine nucleophile).

  • HPLC Analysis: [9]

    • Inject the quenched sample into the HPLC system.

    • Elute the components using an appropriate mobile phase and detect them using a UV detector at a wavelength where the reactant and product have significant absorbance.

    • Record the chromatogram.

  • Data Analysis:

    • Integrate the peaks corresponding to the substrate, product, and internal standard to determine their respective areas.

    • Use the peak area of the internal standard to correct for any variations in injection volume.

    • Create a calibration curve for the substrate and product to convert peak areas to concentrations.

    • Plot the concentration of the substrate versus time.

  • Determination of Rate Constants:

    • For a reaction that is pseudo-first-order with respect to the substrate (i.e., the nucleophile is in large excess), a plot of ln[substrate] versus time will be linear, and the pseudo-first-order rate constant (k') can be obtained from the slope (slope = -k').

    • To determine the second-order rate constant (k), perform the experiment at several different concentrations of the nucleophile and plot k' versus [nucleophile]. The slope of this plot will be the second-order rate constant.

Conclusion

The kinetic study of nucleophilic aromatic substitution on this compound provides valuable insights into the factors governing the reactivity and regioselectivity of this important class of reactions. The established trend of fluorine being a better leaving group than chlorine in SNAr reactions is a critical consideration for synthetic planning. The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own kinetic investigations, leading to a deeper understanding of reaction mechanisms and the development of more efficient and selective synthetic methodologies. Further research to obtain specific rate constants and activation parameters for the substitution of both halogens on this compound under various conditions would be highly beneficial to the scientific community.

References

Safety Operating Guide

Safe Disposal of 1-Chloro-2-fluorobenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 1-chloro-2-fluorobenzene, a halogenated organic compound. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is a flammable liquid and vapor that can cause skin and eye irritation and is harmful if inhaled.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or earth.[4][5] Collect the absorbed material and any contaminated soil into a designated, sealable container for hazardous waste disposal.[5][6] Do not allow the chemical to enter drains or waterways.[5][7]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and physical property data for this compound.

PropertyValue
Chemical Formula C₆H₄ClF
Molecular Weight 130.55 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 137-138 °C
Melting Point -43 to -42 °C
Flash Point 31 °C (87.8 °F) - closed cup
Density 1.244 g/mL at 25 °C
Vapor Pressure 8.19 mmHg[1][2]
Hazard Classifications Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2)[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations. The preferred method for the disposal of chlorinated benzenes is high-temperature incineration in a licensed hazardous waste incinerator.[5][8]

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.[6][8][9]

  • It must be collected in a dedicated, properly labeled hazardous waste container.[6][8]

  • The container should be clearly marked as "Halogenated Organic Waste" and list this compound as a component.[8]

  • Crucially, do not mix this waste with non-halogenated organic wastes, aqueous wastes (acids and bases), or other incompatible materials such as strong oxidizing agents.[3][8][10][11] Mixing can lead to dangerous reactions and complicates the disposal process.

2. Containerization:

  • Use a chemically compatible container, such as a polyethylene carboy, that can be securely sealed.[3][10] The use of metal safety cans is not recommended as halogenated solvents can produce acids that corrode metal.[3]

  • Ensure the container is in good condition, free from leaks or damage.

  • Keep the container tightly closed when not in use to prevent the release of flammable and toxic vapors.[3][10]

  • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[10]

3. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area, such as a flammable storage cabinet or a storage cabinet under a fume hood.[3][6]

  • The storage area should be cool, dry, and well-ventilated, away from sources of ignition like heat, sparks, or open flames.[3][12]

  • Ensure the hazardous waste label is clearly visible.[6]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6]

  • Provide the waste disposal service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

  • The disposal of halogenated organic wastes is typically achieved through high-temperature incineration at a regulated hazardous waste facility.[5][8] Commercial incinerators for such compounds generally operate at temperatures around 1600°F (approximately 870°C) to ensure complete destruction.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Select a Labeled, Compatible Waste Container C->D H Avoid Incompatible Materials (Acids, Bases, Oxidizers) C->H E Transfer Waste to Container in a Ventilated Area D->E F Securely Seal Container (Keep Closed) E->F G Store in Designated Cool, Dry, Ventilated Area F->G I Contact EH&S or Licensed Waste Disposal Contractor G->I J Arrange for Pickup and Transport to a Licensed Facility I->J K Final Disposal via High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.